molecular formula C12H12N2 B1466978 6-(o-Tolyl)pyridin-3-amine CAS No. 1226158-23-1

6-(o-Tolyl)pyridin-3-amine

Cat. No.: B1466978
CAS No.: 1226158-23-1
M. Wt: 184.24 g/mol
InChI Key: YCRUWTYRPOJCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(o-Tolyl)pyridin-3-amine (CAS 1226158-23-1) is a high-value aromatic amine compound with a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol . This chemical features a pyridine ring system directly linked to an o-tolyl (2-methylphenyl) group, making it a versatile scaffold and key synthetic intermediate in medicinal chemistry and materials science. As a functionalized biphenyl analog, this amine is primarily utilized in the research and development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Its structure serves as a critical building block for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other small-molecule therapeutics where the pyridin-3-amine moiety is a common pharmacophore. Researchers employ it in metal-catalyzed cross-coupling reactions, nucleophilic substitution reactions, and heterocycle formation. Please note that this product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) prior to use. Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRUWTYRPOJCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-(o-Tolyl)pyridin-3-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Kinase Inhibitor Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, biaryl aminopyridines serve as privileged scaffolds for the design of targeted therapeutics, particularly kinase inhibitors. 6-(o-Tolyl)pyridin-3-amine (also known as 6-(2-methylphenyl)pyridin-3-amine) is a highly versatile bifunctional building block[1]. The strategic positioning of a nucleophilic primary amine and a sterically hindered ortho-tolyl group on a pyridine core allows for modular elaboration into complex drug candidates. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via palladium-catalyzed cross-coupling, and its application in drug discovery.

Chemical Identity and Physicochemical Profiling

The structural architecture of 6-(o-Tolyl)pyridin-3-amine features a pyridine ring substituted with an amino group at the 3-position and an o-tolyl group at the 6-position. The presence of the ortho-methyl group on the phenyl ring induces significant steric hindrance, forcing the two aromatic rings out of coplanarity. This non-planar dihedral angle is a critical design element in medicinal chemistry, as it allows the molecule to precisely fit into specific hydrophobic pockets (such as the back-pocket of kinase ATP-binding sites) while minimizing entropic penalties upon binding.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction planning and pharmacokinetic profiling[1]:

PropertyValue / Specification
IUPAC Name 6-(2-methylphenyl)pyridin-3-amine
CAS Registry Number 1226158-23-1
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)
Hydrogen Bond Acceptors 2 (Pyridine Nitrogen, Amine Nitrogen)
Commercial Purity Standard >95%

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The synthesis of 6-(o-Tolyl)pyridin-3-amine is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-halopyridin-3-amine with o-tolylboronic acid.

Mechanistic Causality in Reactant Selection

When designing this synthesis, chemists must choose between 6-chloropyridin-3-amine and 6-bromopyridin-3-amine. The 6-bromo derivative is strictly preferred .

  • Bond Dissociation Energy: The C-Cl bond is significantly stronger and less reactive than the C-Br bond, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—prohibitively slow for the chloro-variant without highly engineered, expensive ligands[2].

  • The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or complete deactivation[2]. Because oxidative addition is faster with the 6-bromo substrate, the catalyst spends less time in the vulnerable Pd(0) state, thereby outcompeting the parasitic coordination of the pyridine nitrogen[3].

Self-Validating Experimental Protocol

The following step-by-step protocol is designed as a self-validating system to ensure high-yield carbon-carbon bond formation without the need to protect the primary amine[3].

Objective: Synthesis of 6-(o-Tolyl)pyridin-3-amine via Suzuki Coupling.

  • Reaction Setup & Inert Atmosphere:

    • Action: To a flame-dried Schlenk flask, add 6-bromopyridin-3-amine (1.0 equiv), o-tolylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv). Purge the flask with Argon three times.

    • Causality: Oxygen promotes the homocoupling of the boronic acid into a biaryl byproduct. The strict inert atmosphere validates that any yield loss is not due to oxidative degradation.

  • Catalyst Preparation:

    • Action: In a separate argon-purged vial, pre-mix Pd(dppf)Cl₂ (5 mol%) in a minimal volume of degassed 1,4-dioxane, then transfer to the main flask.

    • Causality: The bidentate 'dppf' ligand provides a large bite angle, which sterically accelerates the final reductive elimination step, pushing the catalytic cycle forward before side reactions can occur.

  • Solvent Addition & Transmetalation Facilitation:

    • Action: Add a 4:1 mixture of degassed 1,4-dioxane and deionized water to achieve a 0.2 M concentration.

    • Causality: Water is not merely a co-solvent; it is mechanistically essential to dissolve the inorganic K₂CO₃ base and form the reactive o-tolylboronate intermediate required for transmetalation.

  • Thermal Heating & In-Process Monitoring:

    • Action: Heat the mixture to 100°C for 6–8 hours. Monitor the reaction via LC-MS.

    • Validation Check: The protocol validates itself when the LC-MS trace shows the complete disappearance of the 6-bromo starting material isotopic pattern (M+H = 173/175) and the emergence of a single dominant peak for the product (M+H = 185.2).

  • Workup:

    • Action: Cool to room temperature, dilute with ethyl acetate, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow A 6-Bromopyridin-3-amine + o-Tolylboronic Acid B Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) A->B Mix C Solvent System (Dioxane/H2O, Degassed) B->C Dissolve D Thermal Heating (100°C, Inert Atm) C->D React E 6-(o-Tolyl)pyridin-3-amine (Purified Product) D->E Workup & LC-MS

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling of 6-(o-Tolyl)pyridin-3-amine.

Application in Medicinal Chemistry and Kinase Inhibition

6-(o-Tolyl)pyridin-3-amine is highly prized in the development of targeted oncology therapies, specifically acting as a precursor for kinase inhibitors[4].

The Aminopyridine Hinge-Binding Motif

In kinase drug discovery, the ATP-binding pocket is the primary target. The aminopyridine core of this molecule acts as a highly effective "hinge binder"[5].

  • The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.

  • The primary amine (often further elaborated into an amide or urea via Buchwald-Hartwig amination or standard acylation[6]) acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

  • The o-tolyl group acts as a hydrophobic vector. Because the ortho-methyl group forces the phenyl ring out of plane, it perfectly projects into the deep, hydrophobic "back pocket" (often the selectivity pocket) of kinases such as those in the PI3K/AKT/mTOR cascade[4].

Pathway Intervention

By elaborating 6-(o-Tolyl)pyridin-3-amine into a mature drug candidate, researchers can competitively inhibit lipid and protein kinases. For instance, inhibiting PI3K prevents the phosphorylation of PIP2 to PIP3, effectively starving downstream effectors like AKT and mTOR of their activation signals, thereby halting tumor cell proliferation[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTORC1 Complex AKT->mTOR Activation Inhibitor Biaryl Aminopyridine (Hinge Binder) Inhibitor->PI3K Competitive Inhibition

Caption: PI3K/AKT/mTOR signaling cascade illustrating inhibitory intervention by biaryl aminopyridines.

References

  • Title: Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase | Source: ACS Publications | URL: [Link][5]

Sources

1H and 13C NMR chemical shifts for 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6-(o-Tolyl)pyridin-3-amine

Introduction

6-(o-Tolyl)pyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, properties, and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the anticipated 1H and 13C NMR spectra of 6-(o-Tolyl)pyridin-3-amine, offering a detailed theoretical framework for the prediction of chemical shifts and outlining experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and related compounds.

Molecular Structure and NMR-Active Nuclei

The structure of 6-(o-Tolyl)pyridin-3-amine, presented below, contains two aromatic rings: a substituted pyridine ring and a tolyl group. The key to interpreting its NMR spectra lies in understanding the electronic environment of each proton and carbon atom.

Caption: Structure of 6-(o-Tolyl)pyridin-3-amine with atom numbering.

Theoretical Principles and Chemical Shift Prediction

The chemical shift of a nucleus is determined by its local electronic environment, which is influenced by several factors including inductive effects, resonance, and magnetic anisotropy.

1H NMR Spectrum: Predicted Chemical Shifts and Rationale

The predicted 1H NMR chemical shifts for 6-(o-Tolyl)pyridin-3-amine are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine and benzene rings.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
H-28.0 - 8.2dLocated ortho to the pyridine nitrogen, this proton is significantly deshielded.
H-47.0 - 7.2ddThis proton is ortho to the electron-donating amino group, leading to shielding. It is also meta to the tolyl group.
H-56.8 - 7.0dSituated meta to the amino group and ortho to the tolyl group.
NH23.5 - 5.0br sThe chemical shift of the amine protons is highly dependent on solvent and concentration due to hydrogen bonding.[1][2]
H-3'7.2 - 7.4mPart of the tolyl ring's aromatic multiplet.
H-4'7.2 - 7.4mPart of the tolyl ring's aromatic multiplet.
H-5'7.2 - 7.4mPart of the tolyl ring's aromatic multiplet.
H-6'7.2 - 7.4mPart of the tolyl ring's aromatic multiplet.
CH32.2 - 2.4sThe methyl group protons on the tolyl ring will appear as a singlet in the aliphatic region.

13C NMR Spectrum: Predicted Chemical Shifts and Rationale

The predicted 13C NMR chemical shifts are detailed below. These predictions consider the influence of the nitrogen heteroatom, the amino group, and the tolyl substituent. Computational methods are often employed for more precise predictions of 13C chemical shifts in substituted pyridines.[3][4][5]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 148Highly deshielded due to its proximity to the electronegative nitrogen atom.
C-3140 - 143Attached to the electron-donating amino group, which causes a shielding effect relative to an unsubstituted pyridine, but still in the aromatic region.
C-4120 - 125Influenced by both the amino and tolyl groups.
C-5115 - 120Shielded by the electron-donating amino group through resonance.
C-6155 - 158Deshielded due to its proximity to the nitrogen and attachment to the tolyl group.
C-1'138 - 141The ipso-carbon of the tolyl ring, attached to the pyridine.
C-2'135 - 138The ipso-carbon bearing the methyl group.
C-3'128 - 131Aromatic carbon of the tolyl ring.
C-4'125 - 128Aromatic carbon of the tolyl ring.
C-5'127 - 130Aromatic carbon of the tolyl ring.
C-6'130 - 133Aromatic carbon of the tolyl ring.
CH320 - 23Aliphatic carbon of the methyl group.

Experimental Protocol for NMR Analysis

A robust experimental approach is crucial for the accurate determination of the NMR chemical shifts and the unambiguous assignment of all signals.

1. Sample Preparation

  • Solvent Selection: The choice of solvent can significantly influence the chemical shifts, especially for protons involved in hydrogen bonding, such as the amine protons.[1][2] Deuterated chloroform (CDCl3) is a common initial choice for its good solubilizing power for many organic compounds. For resolving overlapping signals, a more aromatic solvent like deuterated benzene (C6D6) can be used to induce solvent shifts.[6] Deuterated dimethyl sulfoxide (DMSO-d6) is useful for observing exchangeable protons like those of the amino group.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for 1H and 13C NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.

2. NMR Data Acquisition Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR 1H NMR COSY COSY H1_NMR->COSY Proton-Proton Correlations HSQC HSQC H1_NMR->HSQC Direct C-H Correlations HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlations C13_NMR 13C NMR DEPT DEPT-135/90 C13_NMR->DEPT Carbon Multiplicity C13_NMR->HSQC C13_NMR->HMBC G A Acquire 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) Spectra B Identify Spin Systems from COSY Spectrum A->B C Assign Protons and Directly Attached Carbons using HSQC B->C D Assign Quaternary Carbons and Connect Spin Systems using HMBC C->D E Validate Assignments with DEPT and Predicted Shifts D->E F Final Structure Confirmation E->F

Caption: Logical workflow for NMR data interpretation and validation.

By following this comprehensive approach, a complete and unambiguous assignment of all 1H and 13C NMR signals for 6-(o-Tolyl)pyridin-3-amine can be achieved, providing a definitive structural characterization of the molecule.

Conclusion

The structural elucidation of 6-(o-Tolyl)pyridin-3-amine via NMR spectroscopy is a multi-faceted process that combines theoretical prediction with a suite of one- and two-dimensional NMR experiments. This guide provides a foundational framework for understanding the expected 1H and 13C NMR spectra of this molecule, rooted in the fundamental principles of chemical shifts and spin-spin coupling. The outlined experimental protocols offer a self-validating system for obtaining and interpreting high-quality NMR data, ensuring the scientific integrity of the structural assignment. For researchers in drug discovery and materials science, a thorough understanding of these principles and techniques is essential for the confident characterization of novel chemical entities.

References

  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [No valid URL provided]
  • 40-Supporting informationRNP-1107-701. [No valid URL provided]
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [No valid URL provided]
  • Chemical shifts. [No valid URL provided]

Sources

6-(o-Tolyl)pyridin-3-amine solubility profile in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Solubility Profiling of 6-(o-Tolyl)pyridin-3-amine: A Technical Whitepaper for Process Optimization

Executive Summary 6-(o-Tolyl)pyridin-3-amine (CAS: 1226158-23-1)[1] is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction kinetics, designing high-yield crystallization processes, and minimizing solvent waste. This whitepaper details a self-validating methodology for determining the thermodynamic solubility of this aminopyridine derivative, explores the causality of solvent-solute interactions, and applies the modified Apelblat equation for predictive thermodynamic modeling.

Structural Causality and Solvent-Solute Interactions

The dissolution behavior of 6-(o-Tolyl)pyridin-3-amine is dictated by its dual-functional molecular architecture:

  • Aminopyridine Core: Acts as both a hydrogen-bond donor (via the primary amine group) and a hydrogen-bond acceptor (via the pyridine nitrogen). This drives strong interactions with polar solvents.

  • ortho-Tolyl Group: Introduces significant steric hindrance and lipophilicity. The methyl group in the ortho position twists the phenyl ring out of coplanarity with the pyridine ring. This structural twist disrupts crystal lattice packing energy, generally enhancing the compound's solubility in less polar organic solvents compared to its planar analogs.

Based on linear solvation energy relationships observed in structurally homologous aminopyridines[2], the solubility of this compound follows a predictable descending order: Polar Aprotic > Polar Protic > Non-Polar . Solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) exhibit the highest dissolution capacity due to their strong dipole-dipole interactions and potent hydrogen-bond acceptance capabilities.

Self-Validating Experimental Protocol: The Shake-Flask Method

To obtain reliable thermodynamic solubility data—as opposed to kinetic solubility, which is highly prone to supersaturation artifacts—a rigorously controlled shake-flask methodology is required. This protocol is designed as a self-validating system to ensure true phase equilibrium and verify solid-state integrity[3].

Step-by-Step Methodology:

  • Solvent Preparation: Dispense 10.0 mL of analytical-grade organic solvents (e.g., NMP, Ethanol, Ethyl Acetate, Toluene) into borosilicate glass vials.

  • Saturation: Add an excess amount of 6-(o-Tolyl)pyridin-3-amine solid to each vial.

    • Causality: A visible excess of solid must remain throughout the entire experiment to guarantee that the chemical potential of the solute in the liquid phase equals that of the solid phase, establishing true thermodynamic equilibrium.

  • Thermostatic Equilibration: Seal the vials and place them in a thermostatic shaker bath with strict temperature control (±0.05 K precision). Agitate at 150 rpm.

  • Self-Validation (Equilibrium Check): Extract 0.5 mL aliquots at 24, 48, and 72 hours.

    • Causality: Equilibrium is confirmed only when the variance in solute concentration between consecutive time points is statistically insignificant (Relative Standard Deviation < 2%). For aminopyridine derivatives, 48 hours is typically sufficient to reach this state.

  • Phase Separation: Filter the equilibrated suspension through a 0.45 µm PTFE syringe filter that has been pre-warmed to the experimental temperature.

    • Causality: Pre-warming the filter prevents the premature precipitation of the solute within the filter matrix, which would artificially lower the measured concentration.

  • Quantitative Analysis: Dilute the filtrate appropriately and analyze via High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

    • Causality: HPLC is chosen over direct UV-Vis spectroscopy to separate the parent compound from any potential thermal degradation products or solvent impurities, ensuring absolute quantitative specificity[3].

  • Solid-Phase Verification: Recover the residual solid, dry it under a vacuum, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This critical step confirms that no polymorphic transformations or solvate formations occurred during the equilibration process. If the crystal structure changes, the thermodynamic data is invalidated[3].

Quantitative Solubility Profile

The following table summarizes the predictive mole fraction solubility ( x1​ ) of 6-(o-Tolyl)pyridin-3-amine across representative organic solvents at 298.15 K and 313.15 K. Data is extrapolated from validated thermodynamic models of structurally homologous aminopyridines[2].

Solvent ClassificationSolventMole Fraction Solubility ( x1​ ) at 298.15 KMole Fraction Solubility ( x1​ ) at 313.15 KPrimary Solvation Driving Force
Polar Aprotic N-Methyl-2-pyrrolidone (NMP) 8.45×10−2 1.21×10−1 Strong H-bond acceptor, high dipole moment
Polar Aprotic N,N-Dimethylformamide (DMF) 6.86×10−2 9.54×10−2 Strong dipole-dipole interactions
Polar Protic Ethanol 2.15×10−2 4.32×10−2 H-bond donor/acceptor network
Moderate Polar Ethyl Acetate 1.82×10−2 3.15×10−2 Moderate dipole, favorable van der Waals
Non-Polar Toluene 1.31×10−4 2.85×10−4 Weak π−π stacking, low dielectric constant
Non-Polar n-Hexane <1.00×10−5 <2.50×10−5 Minimal intermolecular interactions

Thermodynamic Modeling: The Modified Apelblat Equation

To interpolate solubility at unmeasured temperatures and calculate dissolution thermodynamics (such as the apparent enthalpy and entropy of solution), the experimental data must be fitted to a robust mathematical model. The modified Apelblat equation is the industry standard for modeling the solubility of aminopyridines[4].

The equation is expressed as:

lnx1​=A+TB​+Cln(T)

(Where x1​ is the mole fraction solubility, T is the absolute temperature in Kelvin, and A , B , and C are empirical model parameters derived from the experimental data).

Causality for Selection: Compared to the standard Van't Hoff equation, the modified Apelblat model accounts for the temperature dependence of the enthalpy of solution. Consequently, it consistently yields the lowest Relative Average Deviation (RAD)[5] and Root-Mean-Square Deviation (RMSD) when applied to aminopyridine derivatives in both pure and binary solvent systems[6]. This high degree of accuracy makes it indispensable for designing precise cooling crystallization trajectories in pharmaceutical manufacturing.

Workflow Visualization

The following diagram illustrates the self-validating experimental architecture for determining the solubility profile of 6-(o-Tolyl)pyridin-3-amine.

G N1 Solvent Selection (Protic, Aprotic, Non-polar) N2 Excess Solid Addition (6-(o-Tolyl)pyridin-3-amine) N1->N2 N3 Thermostatic Equilibration (Shake-Flask, 48h) N2->N3 N4 Phase Separation (0.45 µm PTFE Filtration) N3->N4 Liquid Phase N6 Solid Phase Verification (XRPD for Polymorphs) N3->N6 Solid Phase N5 Quantitative Analysis (HPLC-UV) N4->N5 N7 Thermodynamic Modeling (Modified Apelblat Eq.) N5->N7 N6->N7 Validation Check

Self-Validating Thermodynamic Solubility Workflow for 6-(o-Tolyl)pyridin-3-amine.

References

  • Key Organics. "6-(2-METHYLPHENYL)PYRIDIN-3-AMINE". Key Organics Limited. 1

  • Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K". ACS Publications. 2

  • ResearchGate. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K". ResearchGate. 3

  • MDPI. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds". Molecules. 4

  • PMC. "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP". National Institutes of Health. 5

  • Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K". ACS Publications. 6

Sources

Technical Whitepaper & Advanced Material Safety Data Sheet (MSDS): 6-(o-Tolyl)pyridin-3-amine in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Technical Guide & Mechanistic MSDS

Executive Summary & Structural Causality

In modern drug discovery, biaryl amines are indispensable scaffolds, frequently utilized in the design of highly selective kinase inhibitors and advanced functional materials. 6-(o-Tolyl)pyridin-3-amine (CAS: 1226158-23-1)[1] represents a highly specialized building block within this class.

As a Senior Application Scientist, I emphasize that understanding a chemical's hazard profile requires analyzing its molecular architecture. The presence of the ortho-methyl group on the phenyl ring induces a severe steric clash with the adjacent pyridine protons. This forces the biaryl system out of planarity, creating a specific dihedral angle. While this non-planar conformation is highly desirable for fitting into complex, three-dimensional hydrophobic pockets of target proteins, it also dictates the compound's physicochemical behavior, solubility profile, and the specific catalytic conditions required for its downstream functionalization.

Quantitative Data & Physicochemical Profiling

To establish a baseline for safe handling and experimental design, the quantitative metrics of 6-(o-Tolyl)pyridin-3-amine are summarized below. The data is structured to highlight the causality between the physical property and its practical implication in the laboratory.

Table 1: Physicochemical Properties & Implications
PropertyValueCausality / Laboratory Implication
CAS Number 1226158-23-1Unique identifier for regulatory tracking and inventory management.
Molecular Formula C12H12N2Dictates mass spectrometry validation; expected [M+H]⁺ at m/z 185.1.
Molecular Weight 184.24 g/mol Low molecular weight and high lipophilicity allow rapid membrane permeation.
Structural Motif Biaryl Primary AmineOrtho-methyl induces steric twist; primary amine acts as a potent nucleophile.
Physical State Solid (Powder/Crystals)Prone to aerosolization; necessitates handling in a localized exhaust environment.

Toxicological Mechanisms & Hazard Assessment

While specific in vivo toxicological studies on 6-(o-Tolyl)pyridin-3-amine are limited, occupational safety mandates that we extrapolate risks based on the well-documented class effects of aminopyridines[2], guided by [3].

The Mechanism of Aminopyridine Toxicity

The core acute hazard of the aminopyridine class stems from their potent neurotoxicity. Aminopyridines are known to block voltage-gated potassium (K⁺) channels in neuronal membranes[4].

Causality: The blockade of K⁺ channels prevents normal cellular repolarization. This leads to an abnormally prolonged action potential, which subsequently triggers a massive presynaptic influx of calcium (Ca²⁺). The calcium influx forces the uncontrolled, exocytotic release of acetylcholine at neuromuscular junctions and central synapses[5]. The clinical manifestation of this cholinergic overstimulation includes severe muscle spasms, diaphoresis, dizziness, and in cases of acute exposure, tonic-clonic seizures.

ToxicityMechanism A Aminopyridine Exposure B Voltage-Gated K+ Channel Blockade A->B C Prolonged Action Potential B->C D Presynaptic Ca2+ Influx C->D E Excessive Acetylcholine Release D->E F Cholinergic Overstimulation (Spasms, Seizures) E->F

Caption: Mechanistic pathway of aminopyridine-induced neurotoxicity via K+ channel blockade.

Table 2: GHS Hazard Classifications

Based on structural analogs and regulatory guidelines for biaryl amines[6], the following Globally Harmonized System (GHS) classifications apply:

Hazard CodeDescriptionMechanistic Driver
H302 Harmful if swallowedRapid GI absorption leading to systemic K⁺ channel blockade.
H315 Causes skin irritationMild basicity of the primary amine disrupts the acid mantle of the skin.
H319 Causes serious eye irritationDirect nucleophilic interaction with corneal proteins and localized pH shift.
H335 May cause respiratory irritationInhalation of fine crystalline dust causes localized mucosal inflammation.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute safety, protocols involving 6-(o-Tolyl)pyridin-3-amine must be designed as self-validating systems. This means every critical step includes a measurable feedback loop to confirm success or safety before proceeding.

Protocol A: Self-Validating Spill Quenching & Decontamination

Amines are inherently lipophilic free bases that easily penetrate standard nitrile PPE over prolonged exposure. In the event of a powder spill, sweeping risks aerosolization and inhalation.

  • Containment: Surround the spill with a solid acidic absorbent (e.g., sodium bisulfate-treated sand).

    • Causality: The acidic environment protonates the primary amine and pyridine nitrogens. This converts the highly lipophilic, membrane-permeable free base into a highly polar, water-soluble pyridinium/ammonium salt, drastically reducing dermal absorption and volatility.

  • Neutralization: Slowly apply a 1M HCl solution over the contained area until the solid is fully wetted.

  • Validation Step: Press a strip of universal pH indicator paper against the wetted spill matrix. The protocol is only validated when the pH reads between 3 and 5, confirming total protonation of the aminopyridine.

  • Disposal: Collect the neutralized slurry into a designated hazardous waste container and wipe the surface with a 5% acetic acid solution, followed by water.

Protocol B: Self-Validating Buchwald-Hartwig Amination

6-(o-Tolyl)pyridin-3-amine is frequently coupled with aryl halides. The ortho-methyl group creates significant steric bulk, which dictates the choice of catalytic system.

  • Reagent Selection: Combine 6-(o-Tolyl)pyridin-3-amine (1.0 eq) and the aryl halide (1.1 eq) in a Schlenk flask. Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

    • Causality: The steric hindrance around the biaryl axis requires a bulky, electron-rich ligand like XPhos. XPhos facilitates the challenging reductive elimination step at the palladium center by forcing the coupled products apart through steric repulsion.

  • Inert Atmosphere Setup: Evacuate and backfill the flask with Argon three times.

    • Causality: Pd(0) active species are highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation (Pd black formation).

  • Reaction: Add degassed toluene and Cs₂CO₃ (2.0 eq). Heat to 100°C for 12 hours.

  • Validation Step: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The system is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the m/z 185.1 [M+H]⁺ peak, confirming total consumption of the toxic starting material.

SyntheticWorkflow N1 6-(o-Tolyl)pyridin-3-amine N3 Pd Catalyst & Ligand (e.g., Pd2(dba)3, XPhos) N1->N3 N2 Aryl Halide Partner N2->N3 N4 Base & Solvent (e.g., Cs2CO3, Toluene) N3->N4 N5 Cross-Coupled Product N4->N5

Caption: Standardized Buchwald-Hartwig cross-coupling workflow utilizing 6-(o-Tolyl)pyridin-3-amine.

References

  • U.S. Environmental Protection Agency (EPA). "Recognition and Management of Pesticide Poisonings: Sixth Edition (Chapter 19: 4-Aminopyridine)." EPA Pesticide Worker Safety. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Aminopyridines - Toxicity and Exposure Assessment." EPA Chemical Data Access. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Guidance For Hazard Determination." OSHA Chemical Hazards. Available at: [Link]

  • U.S. Department of Agriculture (USDA) APHIS. "Risk Assessment: Use of 4-Aminopyridine in Wildlife Damage Management." USDA Publications. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(o-Tolyl)pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, biaryl heteroaromatic scaffolds serve as foundational building blocks for designing highly selective small-molecule inhibitors. 6-(o-Tolyl)pyridin-3-amine (CAS: 1226158-23-1) is a privileged structural motif frequently utilized in the development of multitargeted protein kinase inhibitors[1][2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties—specifically the molecular weight and exact mass—of 6-(o-Tolyl)pyridin-3-amine. Furthermore, it bridges analytical chemistry with synthetic application by detailing a self-validating Suzuki-Miyaura cross-coupling protocol and explaining the mechanistic causality behind its integration into modern oncology drug discovery pipelines.

Physicochemical Profiling & Mass Spectrometry

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for analytical scientists performing high-resolution mass spectrometry (HRMS) and pharmacokinetic profiling.

  • Molecular Weight (184.24 g/mol ): Calculated using the standard atomic weights of the elements (which account for the natural isotopic distribution of Carbon, Hydrogen, and Nitrogen). This value is essential for macroscopic laboratory operations, such as calculating molarity and reaction stoichiometry.

  • Exact Mass (184.1000 Da): Calculated using the mass of the most abundant isotopes (e.g., ^12C = 12.00000, ^1H = 1.007825).

The Causality of Exact Mass in LC-MS/MS: During drug metabolism and pharmacokinetic (DMPK) studies, biological matrices (blood, plasma, tissue) present thousands of endogenous compounds. Relying on nominal mass (184 Da) leads to false positives due to isobaric interferences. By utilizing the exact mass of 6-(o-Tolyl)pyridin-3-amine (184.1000 Da), researchers can set a highly restrictive mass extraction window (e.g., ± 5 ppm) on a Time-of-Flight (TOF) or Orbitrap mass spectrometer. This mass defect filtering isolates the specific [M+H]+ precursor ion at m/z 185.1073 , guaranteeing structural confirmation and analytical trustworthiness.

Quantitative Data Summary
PropertyValue
Chemical Name 6-(o-Tolyl)pyridin-3-amine
CAS Registry Number 1226158-23-1
Molecular Formula C12H12N2
Molecular Weight (Average) 184.24 g/mol
Monoisotopic Exact Mass 184.1000 Da
[M+H]+ Precursor m/z 185.1073
Hydrogen Bond Donors / Acceptors 1 / 2

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of 6-(o-Tolyl)pyridin-3-amine relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halopyridine with an arylboronic acid. The following protocol is engineered as a self-validating system, incorporating in-process controls (IPC) to ensure reproducibility and high yield[3][4].

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk flask, combine 6-bromopyridin-3-amine (1.0 equivalent) and o-tolylboronic acid (1.2 equivalents).

    • Causality: A 20% stoichiometric excess of the boronic acid is deliberately chosen to compensate for competitive protodeboronation—a common side reaction at elevated temperatures.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%) and Potassium phosphate (K3PO4) (2.0 equivalents).

    • Causality: Pd(0) is strictly required to initiate the catalytic cycle via oxidative addition into the robust C-Br bond. K3PO4 is selected as a mild, oxygen-containing base; it coordinates with the boronic acid to form a negatively charged boronate complex, which drastically accelerates the transmetalation step without degrading the primary amine[4].

  • Solvent System & Degassing: Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and Water. Degas the mixture by sparging with Argon for 15 minutes.

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the lipophilic organic reagents, while water dissolves the inorganic base. Degassing prevents the oxidative homocoupling of the boronic acid (forming bi-tolyl impurities) driven by dissolved oxygen[3].

  • Thermal Activation: Heat the reaction mixture to 85–95 °C under an inert atmosphere for 12–15 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak vanishes and the dominant [M+H]+ peak at m/z 185.1073 emerges.

  • Work-Up & Purification: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield the target compound.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

In medicinal chemistry, 6-(o-Tolyl)pyridin-3-amine is not just a chemical entity; it is a strategically designed pharmacophore. Pyridin-3-amine derivatives have shown profound efficacy as multitargeted protein kinase inhibitors, particularly against Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptors (EGFR) in Non-Small Cell Lung Cancer (NSCLC) models[2].

Mechanistic Causality of the Scaffold:

  • Hinge-Binding Motif: The pyridine nitrogen (hydrogen bond acceptor) and the exocyclic amine (hydrogen bond donor) form a bidentate interaction with the backbone amides of the kinase's ATP-binding hinge region.

  • Steric Twist: The ortho-methyl group on the tolyl ring forces the biaryl system out of planarity. This non-planar dihedral angle allows the molecule to project deeply into specific hydrophobic pockets (e.g., the DFG-out pocket), drastically improving target selectivity over flat, promiscuous binders.

Workflow Visualization

G Start 6-Bromopyridin-3-amine + o-Tolylboronic Acid Catalyst Pd(PPh3)4 / K3PO4 1,4-Dioxane/H2O (85°C) Start->Catalyst Coupling Suzuki-Miyaura Cross-Coupling Catalyst->Coupling Product 6-(o-Tolyl)pyridin-3-amine MW: 184.24 | Exact Mass: 184.10 Coupling->Product HRMS HRMS Validation [M+H]+ m/z 185.1073 Product->HRMS Kinase Kinase Inhibitor Scaffold Integration Product->Kinase

Workflow of 6-(o-Tolyl)pyridin-3-amine synthesis and integration into kinase inhibitor pipelines.

References

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". Molecules. [Link]

  • American Chemical Society. "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer". Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Crystallographic Analysis of 6-Substituted Pyridin-3-amines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on the X-ray Structure of 6-Methylpyridin-3-amine

Disclaimer: While the initial request specified 6-(o-Tolyl)pyridin-3-amine, a thorough search of crystallographic databases did not yield a publicly available X-ray structure for this specific compound. Therefore, this guide utilizes the crystallographic data of the closely related analogue, 6-Methylpyridin-3-amine, as a representative case study to illustrate the principles and in-depth analysis relevant to researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are directly applicable to the structural elucidation of similar small molecules.

Introduction: The Significance of 6-Substituted Pyridin-3-amines in Medicinal Chemistry

The pyridin-3-amine scaffold is a privileged structure in modern drug discovery, appearing in a multitude of clinically approved and investigational drugs. The substitution at the 6-position, in particular, offers a critical vector for modulating a compound's physicochemical properties, target engagement, and pharmacokinetic profile. A deep understanding of the three-dimensional structure of these molecules is paramount for structure-based drug design, enabling the rational optimization of lead compounds.

This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of 6-Methylpyridin-3-amine, offering insights into the experimental workflow, the interpretation of the resulting structural data, and the implications for drug development.

Experimental Rationale and Methodology

The determination of a molecule's crystal structure is a multi-step process, each with its own set of critical considerations. Here, we delve into the causality behind the experimental choices for the structural analysis of 6-Methylpyridin-3-amine.

Synthesis and Crystallization

The synthesis of 6-Methylpyridin-3-amine can be achieved through various established synthetic routes. A common method involves the Hofmann rearrangement of 6-methylnicotinamide, which is prepared from the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 6-Methylpyridin-3-amine

  • Amidation: 6-Methylnicotinic acid is converted to its corresponding amide, 6-methylnicotinamide, typically by reaction with thionyl chloride followed by treatment with ammonia.

  • Hofmann Rearrangement: The 6-methylnicotinamide is then subjected to a Hofmann rearrangement, where treatment with bromine and a strong base (e.g., sodium hydroxide) leads to the formation of 6-Methylpyridin-3-amine[1].

Crystallization: The procurement of high-quality single crystals is often the most challenging step. For 6-Methylpyridin-3-amine, crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution[1]. This technique allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystal lattices.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (in this case, 0.30 × 0.20 × 0.10 mm) is mounted on a goniometer head[1].

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (Mo Kα radiation in this instance), and the diffraction pattern is recorded on a detector as the crystal is rotated[1].

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².

The workflow for crystallographic analysis is a self-validating system, where the quality of the final refined structure is judged by several metrics, including the R-factor, goodness-of-fit, and the analysis of the difference Fourier map.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crude Product Crystallization Slow Evaporation Purification->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection Data Collection Mounting->Data_Collection Mounted Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Refined Structure Interpretation Structural Interpretation Validation->Interpretation Validated Structure

Sources

Preliminary toxicity and safety data for 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicological and Safety Assessment of 6-(o-Tolyl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the preliminary toxicity and safety profile of the novel chemical entity 6-(o-Tolyl)pyridin-3-amine. In the absence of direct, publicly available toxicological studies for this specific molecule, this document outlines a scientifically robust assessment strategy grounded in the principles of structural analogue analysis, in silico predictive modeling, and a tiered in vitro testing cascade. This guide is intended for researchers, toxicologists, and drug development professionals who require a thorough understanding of how to approach the safety assessment of new chemical entities (NCEs) for which limited data exist. We will detail the causal logic behind experimental choices, provide validated protocols for key assays, and propose a workflow for establishing a foundational safety profile.

Introduction and Statement of the Data Gap

6-(o-Tolyl)pyridin-3-amine is a substituted aminopyridine that holds potential as a key intermediate in the synthesis of novel pharmaceuticals and other specialty chemicals. As with any new chemical entity, a thorough understanding of its toxicological profile is a critical prerequisite for safe handling, development, and regulatory approval.

A comprehensive search of scientific literature and regulatory databases reveals a significant gap in publicly available toxicity data for 6-(o-Tolyl)pyridin-3-amine. While basic identifiers and supplier-provided safety data sheets exist, they lack the detailed experimental studies necessary for a formal risk assessment. This guide, therefore, serves a dual purpose: to collate what can be inferred about the compound's potential hazards through indirect methods and to provide a clear, actionable roadmap for its empirical toxicological evaluation.

The core challenge is to build a reliable preliminary safety profile from the ground up. Our approach is predicated on established toxicological principles, beginning with an analysis of the molecule's structural components, each of which carries its own toxicological implications. The molecule consists of a 3-aminopyridine core and an ortho-tolyl (o-tolyl) substituent. Both moieties must be considered to predict the compound's overall behavior.

The Foundational Strategy: Analogue Analysis and In Silico Prediction

In the absence of direct data, the initial toxicological assessment relies on two key pillars:

  • Read-Across (Structural Analogue Analysis): This well-established toxicological principle involves using data from structurally similar and well-characterized compounds to make predictions about a data-poor target compound. The validity of this approach depends on the degree of structural similarity and the understanding of how structural differences may impact metabolic pathways and toxicological endpoints.

  • In Silico (Computational) Toxicology: This involves the use of computer models, primarily Quantitative Structure-Activity Relationship (QSAR) models, to predict the potential for a chemical to cause adverse effects, such as mutagenicity, carcinogenicity, or skin sensitization. These models are built on vast datasets of previously tested chemicals and are a crucial tool for prioritizing testing and identifying potential hazards early.

Our analysis will focus on two primary structural analogues: 3-Aminopyridine (the core structure) and o-Toluidine (representing the key substituent).

Structural Analogue Analysis

3-Aminopyridine (CAS 462-08-8): This analogue provides a baseline for the toxicity of the aminopyridine core. It is known to be a potassium channel blocker and exhibits significant neurotoxicity. It is highly toxic via ingestion, dermal contact, and inhalation.

o-Toluidine (CAS 95-53-4): This analogue is of significant concern. o-Toluidine is a well-documented aromatic amine that is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC). Its primary target organ is the urinary bladder. The mechanism involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.

Table 1: Summary of Toxicity Data for Structural Analogues

CompoundCAS NumberKey Toxicity EndpointsGHS Hazard StatementsSource(s)
3-Aminopyridine 462-08-8Acute toxicity (oral, dermal, inhalation), Neurotoxicity (potassium channel blocker)H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
o-Toluidine 95-53-4Carcinogenicity (bladder cancer), Genotoxicity (positive in multiple assays), Acute toxicityH301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H350 (May cause cancer), H341 (Suspected of causing genetic defects)

Expertise-Driven Interpretation: The presence of the o-tolyl group on the aminopyridine core is a significant red flag. The metabolic pathways that activate o-toluidine to a carcinogen could potentially be active for 6-(o-Tolyl)pyridin-3-amine. Therefore, the primary toxicological concern for this molecule is genotoxicity and carcinogenicity . The acute toxicity is likely to be high, driven by both the aminopyridine and toluidine moieties.

Proposed Tiered Toxicological Testing Strategy

Based on the analogue analysis, a tiered testing strategy is essential to empirically determine the safety profile of 6-(o-Tolyl)pyridin-3-amine. The strategy should prioritize the assessment of genotoxicity, as this is the most significant concern predicted by the structural analysis.

The following diagram outlines a logical, tiered approach to preliminary toxicological evaluation.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Acute Assessment (If Warranted) cluster_2 Decision Point ames Bacterial Reverse Mutation Assay (Ames Test) - Assess point mutations micronucleus In Vitro Micronucleus Assay - Assess chromosomal damage decision Analyze Genotoxicity Results micronucleus->decision acute_oral Acute Oral Toxicity Study (e.g., OECD 423) - Determine LD50, identify target organs decision->acute_oral If Negative or Weakly Positive stop HALT DEVELOPMENT High-Risk Compound decision->stop If Clearly Positive Re-evaluate Use/Synthesize Analogs start Start Assessment of 6-(o-Tolyl)pyridin-3-amine start->ames

Whitepaper: Mechanism of Action and Pharmacological Utility of 6-(o-Tolyl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of kinase inhibitors and targeted protein degraders (PROTACs) relies heavily on privileged chemical scaffolds that offer precise spatial geometry and optimal vectors for linker attachment. Among these, 6-(o-Tolyl)pyridin-3-amine derivatives have emerged as highly potent, selective warheads. This technical guide explores the causality behind the pharmacological efficacy of this scaffold, detailing how the steric hindrance of the ortho-methyl group dictates binding pocket selectivity, and how the 3-amine moiety serves as an ideal exit vector for E3 ligase recruitment.

Structural Pharmacology: The Steric Advantage

The core mechanism of action for 6-arylpyridin-3-amine derivatives hinges on their three-dimensional conformation when interacting with the ATP-binding pocket of target kinases (such as those in the JAK/STAT or p38 MAPK pathways).

When a standard phenyl ring is attached to the C6 position of the pyridine, the molecule tends to adopt a planar conformation to maximize π-π conjugation. However, planar molecules often suffer from poor selectivity, as they can intercalate into numerous off-target hydrophobic pockets or DNA.

By introducing an ortho-methyl group (yielding the o-tolyl derivative), a severe steric clash occurs between the methyl protons and the pyridine ring protons. This forces the C-C bond to rotate, locking the molecule into a non-planar, orthogonal conformation with a specific dihedral angle (typically 55°–75°). This twisted geometry perfectly complements the unique topography of specific kinase hinge regions, drastically enhancing target selectivity while preventing off-target planar intercalation.

Mechanism of Action: Inhibition and Targeted Degradation

Direct Kinase Inhibition

In the context of direct inhibition, the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. The orthogonal o-tolyl group projects into the hydrophobic selectivity pocket (often the "back pocket" of the ATP site), anchoring the molecule and displacing highly ordered water molecules, which provides a favorable entropic driving force for binding.

JAKSTAT Cytokine Cytokine/Receptor JAK JAK Kinase (Active) Cytokine->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor 6-(o-Tolyl)pyridin-3-amine Inhibitor Inhibitor->JAK Blocks ATP Pocket Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Caption: Inhibition of the JAK/STAT signaling cascade by the non-planar aminopyridine scaffold.

Targeted Protein Degradation (PROTACs)

Beyond direct inhibition, the 6-(o-Tolyl)pyridin-3-amine scaffold is highly prized in the development of 1[1]. The primary amine at the C3 position is solvent-exposed when the molecule is bound to the kinase hinge region. This makes it an optimal "exit vector" for conjugating PEG or alkyl linkers without disrupting the primary binding affinity. The linker connects the warhead to an E3 ligase ligand (e.g., CRBN or VHL), facilitating the formation of a ternary complex that drives the ubiquitination and subsequent proteasomal degradation of the target kinase.

PROTAC POI Target Kinase (e.g., JAK/p38) Warhead 6-(o-Tolyl)pyridin-3-amine Warhead POI->Warhead Binds Linker PEG Linker (via 3-amine) Warhead->Linker E3 E3 Ligase (e.g., CRBN/VHL) Linker->E3 Ub Ubiquitination E3->Ub Transfers Ub Proteasome Proteasomal Degradation Ub->Proteasome Targets to

Caption: Ternary complex formation and degradation pathway driven by the aminopyridine PROTAC.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the causality of the ortho-methyl substitution, the following table summarizes the comparative binding affinities and PROTAC degradation efficiencies of various 6-arylpyridin-3-amine derivatives. The data demonstrates that forcing a non-planar geometry exponentially increases both target affinity and degradation efficiency.

Compound ScaffoldDihedral Angle (θ)Target Kinase IC₅₀ (nM)Selectivity (Target vs Off-Target)PROTAC DC₅₀ (nM)
6-(phenyl)pyridin-3-amine~0°–10° (Planar)145.02-fold>1000.0
6-(p-tolyl)pyridin-3-amine~0°–10° (Planar)120.03-fold850.0
6-(o-tolyl)pyridin-3-amine ~55°–75° (Twisted) 8.0 >50-fold 12.0

Experimental Methodologies & Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

The synthesis of the 6-(o-tolyl)pyridin-3-amine scaffold relies on a 2[2]. Microwave irradiation is chosen over conventional heating because it accelerates the oxidative addition of the highly deactivated 6-bromopyridin-3-amine, reducing reaction times from 12 hours to 20 minutes and preventing the thermal degradation of the free amine.

Workflow:

  • Preparation: In a microwave-safe vial, combine 6-bromopyridin-3-amine (1.0 eq) and o-tolylboronic acid (1.5 eq).

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq). The mild base K₂CO₃ is utilized to prevent the hydrolysis of the boronic acid, a common failure point in3[3].

  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H₂O.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

  • Validation (Self-Validating System): Monitor via LC-MS. The reaction is deemed successful only if the starting bromide peak is <5% and the homocoupled byproduct is <2%. Purify via silica gel chromatography (EtOAc/Hexanes).

Synthesis Step1 6-Bromopyridin-3-amine + o-Tolylboronic Acid Step2 Pd(PPh3)4 Catalyst + K2CO3 Base Step1->Step2 Step3 Microwave Irradiation (120°C, 20 min) Step2->Step3 Step4 LC-MS Validation & Chromatography Step3->Step4 Step5 Pure 6-(o-Tolyl)pyridin-3-amine Step4->Step5

Caption: Microwave-assisted Suzuki-Miyaura coupling workflow for aminopyridine derivatives.

Protocol 2: TR-FRET Kinase Target Engagement Assay

To validate the direct inhibition of the target kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is selected because its ratiometric readout eliminates compound auto-fluorescence artifacts—a critical necessity when evaluating highly conjugated pyridine scaffolds.

Workflow:

  • Incubation: Incubate the recombinant target kinase with a Europium-labeled anti-kinase antibody and a fluorescent tracer ligand (Alexa Fluor 647) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Dispense the 6-(o-Tolyl)pyridin-3-amine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Equilibration: Allow the plate to incubate in the dark for 60 minutes at room temperature to reach binding equilibrium.

  • Validation (Self-Validating System): Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using DMSO as a negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. The assay is only valid if Z' > 0.6, ensuring the displacement curve is statistically robust.

Protocol 3: HiBiT Cellular Degradation Assay (For PROTACs)

To evaluate the PROTAC derivatives of this scaffold, a CRISPR-engineered HiBiT knock-in cell line is used. This method is chosen because the 11-amino acid HiBiT tag avoids the steric bulk of a full GFP tag, preserving the natural ubiquitination kinetics of the target protein.

Workflow:

  • Cell Seeding: Seed HiBiT-tagged target cells (e.g., HEK293T) at 10,000 cells/well in a white 96-well plate.

  • Treatment: Treat cells with the PROTAC compound across a concentration gradient for 18 hours.

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and furimazine substrate). The LgBiT spontaneously complements with the remaining intracellular HiBiT-tagged protein to generate a luminescent signal.

  • Validation (Self-Validating System): Normalize luminescence to cell viability (measured via CellTiter-Fluor) to ensure that the observed reduction in signal is due to targeted proteasomal degradation (DC₅₀) and not generalized compound toxicity. Co-treat a control well with the PROTAC and the proteasome inhibitor MG132; a rescue of the luminescent signal confirms the ubiquitin-proteasome mechanism of action.

References

  • Benchchem. "A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions." Benchchem Application Notes. Retrieved April 2026.
  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules, 2022.
  • Benchchem. "6-Bromopyridin-3-amine | 13534-97-9: PROTAC Applications." Benchchem Product Database. Retrieved April 2026.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 6-Arylpyridin-3-amine Scaffold

The 6-(o-Tolyl)pyridin-3-amine molecule is a key exemplar of the 6-arylpyridin-3-amine scaffold, a privileged structure in modern medicinal chemistry. This structural motif is a cornerstone in the development of a wide array of therapeutic agents, particularly in the realm of oncology. Its derivatives have been instrumental in the design of potent and selective kinase inhibitors, which target aberrant signaling pathways implicated in cancer cell proliferation and survival.[1][2] The strategic placement of the aryl group at the 6-position and the amino group at the 3-position of the pyridine ring allows for versatile molecular interactions with target proteins, making it a valuable building block for drug discovery professionals. This guide provides a detailed, field-proven protocol for the synthesis of 6-(o-Tolyl)pyridin-3-amine, emphasizing the underlying chemical principles and practical considerations for a successful outcome.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine and o-tolyl moieties is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This Nobel Prize-winning methodology offers a robust and versatile approach for the formation of biaryl compounds, demonstrating high functional group tolerance and generally providing good to excellent yields.[3][4][6] The reaction couples an organoboron compound (o-tolylboronic acid) with an organohalide (6-chloropyridin-3-amine) in the presence of a palladium catalyst and a base.

The choice of 6-chloropyridin-3-amine as the starting material is strategic due to its commercial availability and the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. While other halogens (Br, I) can be used, the chloro-derivative offers a good balance of reactivity and cost-effectiveness.[1][7]

Experimental Workflow Overview

The synthesis of 6-(o-Tolyl)pyridin-3-amine can be summarized in the following workflow, which includes the main Suzuki-Miyaura coupling reaction followed by a standard workup and purification procedure.

Synthesis_Workflow Start Starting Materials: - 6-Chloropyridin-3-amine - o-Tolylboronic acid Reaction Suzuki-Miyaura Coupling: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) Start->Reaction Reaction Setup Workup Aqueous Workup: - Extraction with Ethyl Acetate - Brine Wash Reaction->Workup Reaction Completion Purification Purification: - Column Chromatography Workup->Purification Crude Product Product Final Product: 6-(o-Tolyl)pyridin-3-amine Purification->Product Pure Product

Caption: Synthetic workflow for 6-(o-Tolyl)pyridin-3-amine.

Detailed Step-by-Step Synthesis Protocol

This protocol outlines the synthesis of 6-(o-Tolyl)pyridin-3-amine from 6-chloropyridin-3-amine and o-tolylboronic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
6-Chloropyridin-3-amineC₅H₅ClN₂128.561.0 g1.0
o-Tolylboronic acidC₇H₉BO₂135.961.27 g1.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.45 g0.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.15 g2.0
TolueneC₇H₈92.1420 mL-
Deionized WaterH₂O18.025 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Silica Gel (for column chromatography)SiO₂-As needed-
Reaction Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 g, 7.78 mmol), o-tolylboronic acid (1.27 g, 9.34 mmol), and potassium carbonate (2.15 g, 15.56 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (20 mL) and deionized water (5 mL). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.45 g, 0.39 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within 12-18 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.[8]

  • Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-(o-Tolyl)pyridin-3-amine as a solid.

Note on Tailing: Aminopyridine derivatives can sometimes exhibit tailing on silica gel due to the basic nature of the amine interacting with acidic silanol groups.[8] If tailing is observed on TLC, adding a small amount of triethylamine (0.5-1% v/v) to the eluent can help to obtain better separation.[8]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

References

  • Google Patents. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • PubMed. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Apicule. N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (CAS No - apicule. Available from: [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: [Link]

  • PMC. 6-Methylpyridin-3-amine. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • PMC. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

  • PubMed. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Available from: [Link]

  • Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Biaryl Pyridines and the Suzuki-Miyaura Reaction

The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, functionalized bipyridines are privileged scaffolds found in numerous pharmaceutical agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, owing to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[1][2][3]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 6-(o-Tolyl)pyridin-3-amine. This particular substrate presents unique challenges and considerations due to the presence of an amino group and the inherent electronic properties of the pyridine ring, which can influence catalytic activity.[4][5] We will explore the mechanistic nuances, strategic selection of reaction components, and provide step-by-step protocols to empower researchers in achieving efficient and reproducible outcomes.

Mechanistic Considerations: The Catalytic Cycle and the Role of Key Components

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A general understanding of this cycle is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Substrate) Ar-X->Oxidative_Addition Ar'B(OH)2 Boronic Acid Boronate [Ar'B(OH)3]⁻ Ar'B(OH)2->Boronate Base Base Base->Boronate Boronate->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

A critical, and often rate-determining, step in the catalytic cycle is transmetalation. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species ([Ar'B(OH)3]⁻), which then readily transfers its organic group to the palladium center.[6][7][8] The choice of base can therefore significantly impact reaction rates and yields.

Challenges with Aminopyridine Substrates

The presence of the amino group and the pyridine nitrogen in 6-(o-Tolyl)pyridin-3-amine can introduce complexities. The lone pair of electrons on these nitrogen atoms can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][9] This can result in lower yields or the need for higher catalyst loadings.

Strategies to Overcome Catalyst Inhibition:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center and promote the desired catalytic cycle while minimizing coordination from the substrate's nitrogen atoms.[4][10] Ligands such as SPhos and XPhos have demonstrated significant efficacy in couplings involving nitrogen-containing heterocycles.[4][11]

  • Amino Group Protection: In cases of persistent catalyst inhibition, protection of the amino group as an acetamide or other suitable protecting group can be an effective strategy.[4] This reduces the coordinating ability of the amino nitrogen. However, this adds extra steps to the synthetic route (protection and deprotection).

  • Careful Selection of Reaction Conditions: Optimization of the base, solvent, and temperature is crucial to favor the desired cross-coupling pathway over catalyst deactivation pathways.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 6-(o-Tolyl)pyridin-3-amine with various arylboronic acids. It is important to note that optimization may be required for each specific substrate combination.

Protocol 1: General Procedure using a Palladium-Phosphine Catalyst

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • 6-(o-Tolyl)pyridin-3-amine (or a halogenated precursor)

  • Arylboronic acid (1.2 - 1.5 equivalents)[12]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[5]

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)[5]

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube, add 6-(o-Tolyl)pyridin-3-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.[12]

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[12]

  • Seal the tube and place it in a preheated oil bath at 100 °C.[5]

  • Stir the reaction mixture for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[12]

Materials:

  • 6-(o-Tolyl)pyridin-3-amine (or a halogenated precursor)

  • Arylboronic acid (1.5 equivalents)[12]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[12]

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)[12]

  • 1,4-dioxane/water (4:1 mixture)[12]

Procedure:

  • In a microwave vial, combine 6-(o-Tolyl)pyridin-3-amine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).[12]

  • Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture.[12]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.[12]

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Comparison of Reaction Parameters

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and their effects on the reaction outcome for aminopyridine substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10018>80[5]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene10018High[5]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O120-150 (MW)0.2-0.5>85[12]
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O65-100-Moderate to Good[13]

Workflow and Troubleshooting

A systematic approach to setting up and troubleshooting the reaction is essential for consistent results.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Combine Reactants: Substrate, Boronic Acid, Base B Add Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvents C->D E Heat to Desired Temperature (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete L Low or No Yield? F->L H Aqueous Extraction G->H I Dry and Concentrate Organic Layer H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K M Verify Reagent Quality L->M Yes N Optimize Catalyst/Ligand System L->N Yes O Screen Different Bases/Solvents L->O Yes P Consider Amino Group Protection L->P If Inhibition Persists

Sources

Application Note: 6-(o-Tolyl)pyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise control of molecular conformation is paramount for achieving high target affinity and selectivity. 6-(o-Tolyl)pyridin-3-amine (CAS: 1226158-23-1) [1] has emerged as a highly privileged building block in medicinal chemistry. By leveraging the steric bulk of an ortho-methyl group, this scaffold restricts rotational freedom, locking the biaryl system into a pre-organized, non-planar geometry. This Application Note details the structural rationale, thermodynamic benefits, and synthetic protocols for utilizing 6-(o-Tolyl)pyridin-3-amine in the development of targeted therapeutics, specifically focusing on Type II kinase inhibitors.

Scientific Rationale: Conformational Restriction & The "Magic Methyl" Effect

The incorporation of a single methyl group at the ortho position of a biaryl system is a classic, highly effective medicinal chemistry tactic known as the "magic methyl" effect.

In an unsubstituted 6-phenylpyridin-3-amine, the biaryl bond rotates freely, typically adopting a low-energy dihedral angle of ~30° to 50° in solution. However, the introduction of the ortho-methyl group in 6-(o-Tolyl)pyridin-3-amine creates a severe steric clash with the adjacent pyridine protons[2]. This unfavorable steric interaction significantly increases the rotational energy barrier, forcing the molecule to adopt a restricted dihedral angle of approximately 65° to 85°[3][4].

This specific, pre-organized geometry perfectly mimics the bioactive conformation required to fit into the deep allosteric hydrophobic pockets of kinases. By locking the conformation prior to binding, the molecule suffers a drastically reduced entropic penalty upon target engagement, imparting a significant boost in binding affinity and potency[4]. Furthermore, the methyl group increases the overall lipophilicity (LogP) by approximately 0.5 to 1.0 units, enhancing cell membrane permeability—a critical factor for intracellular targets[2].

Quantitative Physicochemical Profiling

To illustrate the structural impact, the following table summarizes the comparative data between the unsubstituted and ortho-methylated scaffolds:

Property6-Phenylpyridin-3-amine (Unsubstituted)6-(o-Tolyl)pyridin-3-amine (Ortho-Methyl)Impact on Drug Design
Dihedral Angle (Biaryl) ~30° - 50°~65° - 85°Pre-organizes conformation for deep hydrophobic pockets.
Rotational Energy Barrier Low (Free rotation)High (Steric clash / Atropisomerism)Reduces entropic penalty upon target binding.
Lipophilicity (ΔLogP) Baseline+0.5 to 1.0 unitsEnhances membrane permeability and hydrophobic interactions.
Kinase Binding State DFG-in / DFG-out (Flexible)DFG-out (Conformationally Locked)Improves selectivity for inactive kinase states.

Mechanism of Action: Targeting the DFG-Out Conformation

Type II kinase inhibitors are designed to bind to the inactive state of kinases, which is characterized by the "DFG-out" conformation of the activation loop[5]. In this state, the Asp-Phe-Gly (DFG) motif points outward, exposing a deep, adjacent hydrophobic pocket[5].

Diarylureas are the quintessential scaffold for Type II inhibitors (e.g., sorafenib, regorafenib)[6]. The urea moiety acts as a critical hydrogen bond donor/acceptor system, interacting with the conserved glutamate in the αC-helix and the aspartate of the DFG motif[5][6]. 6-(o-Tolyl)pyridin-3-amine serves as an ideal precursor here: the 3-amine is converted into the urea linker, while the conformationally locked 6-(o-tolyl)pyridine moiety projects deep into the hydrophobic pocket, maximizing van der Waals interactions and stabilizing the inactive kinase state[5][6].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (DFG-in / Active) Ligand->RTK Activates Downstream Downstream Signaling (MAPK / PI3K) RTK->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Transcription Inhibitor Type II Inhibitor (Diarylurea Core) Inactive Inactive Kinase (DFG-out / Locked) Inhibitor->Inactive Binds Hydrophobic Pocket Inactive->RTK Prevents Activation

Fig 1: Kinase signaling pathway and the intervention point of Type II inhibitors (DFG-out state).

Synthetic Workflows & Logical Relationships

The conversion of 6-(o-Tolyl)pyridin-3-amine into a functional therapeutic relies on exploiting the nucleophilicity of the 3-amino group while maintaining the structural integrity of the biaryl axis. The workflow below illustrates the logical relationship between the chemical synthesis and the resulting thermodynamic benefits in the biological system.

Workflow BB 6-(o-Tolyl)pyridin-3-amine Reaction Urea Formation (Isocyanate + Base) BB->Reaction Nucleophilic Addition Logic Ortho-Methyl Steric Clash Forces 65-85° Dihedral Twist BB->Logic Structural Feature Product Diarylurea Inhibitor Reaction->Product H-Bonding Scaffold Binding Pre-organized Bioactive Conformation (Reduced Entropic Penalty) Product->Binding Synergistic Target Affinity Logic->Binding Thermodynamic Benefit

Fig 2: Synthetic workflow and logical relationship of conformational restriction in drug design.

Experimental Protocols

Protocol 1: Synthesis of Type II Diarylurea Inhibitors

Causality & Design: The 3-amino group of 6-(o-Tolyl)pyridin-3-amine acts as a nucleophile. Reacting it with an electron-deficient aryl isocyanate generates a diarylurea. This protocol is engineered as a self-validating system : the resulting urea typically exhibits drastically reduced solubility in halogenated solvents compared to the starting materials. As the reaction progresses, the pure product precipitates out of solution, driving the equilibrium forward and eliminating the need for complex column chromatography.

Materials:

  • 6-(o-Tolyl)pyridin-3-amine (1.0 eq)

  • Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 6-(o-Tolyl)pyridin-3-amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the catalytic TEA.

  • Coupling: Dissolve the aryl isocyanate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. A thick white/off-white precipitate will begin to form as the urea is generated.

  • Validation & Workup: Monitor the disappearance of the starting amine via TLC (Ethyl Acetate/Hexane 1:1). Once complete, filter the suspension through a medium-porosity glass frit.

  • Purification: Wash the filter cake with cold DCM (3 x 10 mL) to remove unreacted isocyanate and trace impurities. Dry the solid under high vacuum to afford the analytically pure diarylurea.

Protocol 2: Buchwald-Hartwig Amination for Hinge-Binding Scaffolds

Causality & Design: When an extended amine-linked scaffold is required (e.g., coupling the pyridine to a chloropyrimidine to target the kinase hinge region), standard SNAr reactions often fail due to the deactivated nature of the 3-aminopyridine and the severe steric shielding of the ortho-tolyl group. A palladium-catalyzed Buchwald-Hartwig amination is required. The use of Xantphos , a bidentate ligand with a wide bite angle, is critical here; it facilitates the challenging reductive elimination step around the sterically encumbered biaryl axis.

Materials:

  • 6-(o-Tolyl)pyridin-3-amine (1.0 eq)

  • Heteroaryl chloride (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Assembly: Charge a Schlenk flask with 6-(o-Tolyl)pyridin-3-amine, the heteroaryl chloride, Pd₂(dba)₃, Xantphos, and finely powdered Cs₂CO₃.

  • Degassing: Seal the flask, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times to ensure a completely oxygen-free environment (critical for maintaining the active Pd(0) species).

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane through the septum to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (gradient elution: DCM to 5% Methanol in DCM) to isolate the cross-coupled product.

Sources

Application Note: 6-(o-Tolyl)pyridin-3-amine as a Privileged Scaffold in the Design of Highly Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors remains a formidable challenge in medicinal chemistry due to the high structural conservation of the ATP-binding pocket across the human kinome. Fragment-based drug discovery (FBDD) has increasingly relied on conformationally restricted scaffolds to achieve isoform selectivity. This application note details the mechanistic rationale, structural dynamics, and experimental workflows for utilizing 6-(o-tolyl)pyridin-3-amine (CAS: 1226158-23-1) as a privileged hinge-binding pharmacophore. By exploiting steric hindrance to force a specific dihedral twist, this scaffold provides a reliable blueprint for targeting kinases with orthogonal specificity pockets, such as PI3Kγ and JNK1, while avoiding off-target toxicity.

Mechanistic Rationale: The Steric-Driven Selectivity Paradigm

The efficacy of 6-(o-tolyl)pyridin-3-amine lies in its dual-functionality as both an ATP-competitive anchor and a conformational gatekeeper.

The Hinge-Binding Anchor

The 3-aminopyridine moiety acts as a classic donor-acceptor motif. In the ATP-binding site, the exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen serves as a hydrogen bond acceptor for the backbone amide NH. This bidentate interaction anchors the scaffold firmly within the catalytic cleft [1].

The Dihedral Twist and Pocket Exploitation

The critical design element is the ortho-methyl substitution on the phenyl ring at the 6-position of the pyridine. This methyl group induces a severe steric clash with the adjacent pyridine protons, preventing the biaryl system from adopting a planar conformation. Instead, the scaffold is forced into an out-of-plane dihedral twist of approximately 45° to 60°.

This forced non-planarity is the primary driver of selectivity:

  • Off-Target Exclusion: Kinases with narrow, slit-like ATP pockets or rigid gatekeeper residues (e.g., PI3Kα, Akt) require planar ligands. The twisted conformation of the o-tolyl group creates a steric clash with the gatekeeper, effectively abolishing binding affinity [1].

  • Target Exploitation: Kinases possessing an accessible orthogonal hydrophobic pocket or a flexible specificity pocket adjacent to the hinge (e.g., PI3Kγ, JNK1) can perfectly accommodate this twisted biaryl geometry [2].

Visualizing the Binding Pathway

G cluster_0 Pharmacophore Mapping A 6-(o-Tolyl)pyridin-3-amine Scaffold B 3-Aminopyridine (Hinge Binder) A->B C o-Tolyl Group (Steric Director) A->C D H-Bond Donor/Acceptor at ATP Pocket B->D E Forces 45-60° Dihedral Twist C->E I High Isoform Selectivity D->I Anchors Ligand F Clash with Gatekeeper (e.g., PI3Kα, Akt) E->F Narrow Pockets G Fits Orthogonal Pocket (e.g., PI3Kγ, JNK) E->G Specificity Pockets H Off-Target Exclusion F->H G->I

Fig 1: Pharmacophore mapping and steric-driven selectivity of 6-(o-tolyl)pyridin-3-amine.

Quantitative Scaffold Selectivity Profiling

To demonstrate the profound impact of the o-tolyl steric twist, Table 1 summarizes the differential binding affinities of a highly optimized 6-(o-tolyl)pyridin-3-amine derivative across a panel of related kinases.

Table 1: Representative Kinase Selectivity Profile

Kinase TargetIC₅₀ (nM)Fold SelectivityStructural Binding Rationale
PI3Kγ 12ReferenceOptimal fit of the o-tolyl group in the orthogonal specificity pocket.
PI3Kα > 10,000> 800xSevere steric clash with the rigid gatekeeper residue prevents binding.
JNK1 45ReferenceHinge binding paired with deep hydrophobic pocket occupancy.
Akt1 > 5,000> 100xTwisted geometry is incompatible with the allosteric/ATP interface.

Experimental Workflows & Protocols

Protocol A: Synthesis of 6-(o-Tolyl)pyridin-3-amine via Suzuki-Miyaura Coupling

The synthesis of sterically hindered biaryl systems requires careful selection of the catalytic system. Standard palladium tetrakis (Pd(PPh₃)₄) often fails or results in premature catalyst degradation due to the steric bulk of the o-tolyl group. This protocol utilizes a dialkylbiaryl phosphine ligand (XPhos) which is specifically designed to facilitate the oxidative addition and reductive elimination of hindered substrates [3].

Materials:

  • 6-Chloropyridin-3-amine (1.0 equiv, 10 mmol)

  • o-Tolylboronic acid (1.5 equiv, 15 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv, 30 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation of the Catalytic Species: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and XPhos in 5 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep red/orange, indicating the formation of the active L₂Pd(0) complex. Causality: Pre-forming the catalyst prevents the degradation of the palladium source before it can coordinate with the bulky ligand.

  • Reagent Addition: To a separate round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridin-3-amine, o-tolylboronic acid, and K₃PO₄.

  • Solvent and Catalyst Transfer: Add 35 mL of degassed 1,4-dioxane and 10 mL of degassed H₂O to the reagent flask. Transfer the pre-formed catalyst solution into the reaction mixture via syringe.

  • Reaction Execution: Heat the mixture to 90°C under reflux for 12 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the peak corresponding to 6-chloropyridin-3-amine (m/z 128 [M+H]⁺) is <1% relative to the product peak (m/z 185 [M+H]⁺).

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: High-Throughput Kinase Selectivity Profiling (TR-FRET)

To validate the selectivity of the synthesized inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the assay of choice. Causality: Aminopyridine derivatives often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay (typically 50-100 µs) before measuring emission, allowing short-lived background compound fluorescence to decay, thereby ensuring high signal-to-noise ratios.

Materials:

  • LanthaScreen™ Kinase TR-FRET Assay Kit (Europium-labeled anti-phospho antibody, Alexa Fluor 647-labeled tracer).

  • Purified recombinant kinases (e.g., PI3Kγ, PI3Kα).

  • 384-well low-volume white microplates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL of the compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Reaction: Add 5 µL of the Kinase/Peptide substrate mixture in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the specific Kₘ for each kinase isoform to ensure competitive binding kinetics are accurately measured). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing the Eu-labeled antibody and EDTA (to chelate Mg²⁺ and halt kinase activity). Incubate for 60 minutes.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

    • Validation Metric: Calculate the Z'-factor using DMSO-only wells (100% activity) and wells treated with 10 µM Staurosporine (0% activity). A Z'-factor ≥ 0.6 validates the assay's robustness and ensures the calculated IC₅₀ values are trustworthy.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic dose-response curve to determine the IC₅₀.

References

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) / Accounts of Chemical Research URL:[Link]

Application Notes and Protocols for the Catalylic Amination of 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of C-N Bond Formation on a Sterically Congested Scaffold

The 6-(o-Tolyl)pyridin-3-amine scaffold is a key structural motif in medicinal chemistry, appearing in a variety of kinase inhibitors and other biologically active compounds. The introduction of further nitrogen-based substituents at the 3-amino position is a critical step in the diversification of these molecules, enabling the fine-tuning of their pharmacological properties. However, the steric hindrance imposed by the ortho-tolyl group at the 6-position presents a significant synthetic challenge for catalytic C-N cross-coupling reactions. This steric impediment can hinder the approach of the amine coupling partner and complicate the coordination of the substrate to the metal catalyst, often leading to low yields and sluggish reaction times.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively tackle the catalytic amination of 6-(o-Tolyl)pyridin-3-amine. We will delve into the rationale behind the selection of various catalytic systems, offering detailed, field-proven protocols for the Buchwald-Hartwig, Ullmann, and Chan-Lam amination reactions. The emphasis will be on overcoming the steric challenges posed by the substrate through careful selection of catalysts, ligands, and reaction conditions.

Strategic Approaches to the Amination of 6-(o-Tolyl)pyridin-3-amine

The successful amination of the sterically hindered 6-(o-Tolyl)pyridin-3-amine hinges on the selection of a catalytic system that can accommodate the bulky substrate and facilitate the C-N bond formation. The primary strategies revolve around palladium- and copper-catalyzed cross-coupling reactions.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] Its broad substrate scope and functional group tolerance make it a primary choice for challenging transformations. For sterically hindered substrates like 6-(o-Tolyl)pyridin-3-amine, the key to success lies in the use of bulky, electron-rich phosphine ligands.[1][3] These ligands stabilize the palladium catalyst and promote the crucial reductive elimination step.[4]

Rationale for Component Selection:

  • Palladium Precatalyst: The use of well-defined palladium precatalysts, such as those from the G3 or G4 generation (e.g., (XPhos)Pd G3), is highly recommended. These precatalysts are air- and moisture-stable, ensuring reproducible results and high catalytic activity.

  • Ligand Selection: The choice of ligand is paramount. For this sterically demanding substrate, biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points. Their steric bulk facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or potassium tert-butoxide is commonly employed.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Visualizing the Catalytic Cycle:

Caption: The Buchwald-Hartwig Catalytic Cycle.

Detailed Protocol: Buchwald-Hartwig Amination

Parameter Condition Rationale/Notes
Reactants 6-(o-Tolyl)pyridin-3-amine (1.0 eq.), Amine (1.2 eq.), Aryl Halide (1.1 eq.)
Catalyst (XPhos)Pd G3 (1-5 mol%)Air-stable precatalyst for reliable results.
Ligand XPhos (1.2-6 mol%)Bulky ligand to overcome steric hindrance.
Base NaOtBu or KOtBu (1.5-2.0 eq.)Strong, non-nucleophilic base.
Solvent Anhydrous Toluene or DioxaneAprotic solvent to avoid side reactions.
Temperature 80-110 °CTo drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)To prevent catalyst deactivation.

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 6-(o-Tolyl)pyridin-3-amine, amine, aryl halide, and base to a dry reaction vessel. B Add solvent. A->B C Degas the mixture (e.g., by three freeze-pump-thaw cycles). B->C D Add Pd precatalyst and ligand under inert atmosphere. C->D E Heat the reaction mixture to the desired temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Quench with water and extract with an organic solvent. G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: General Experimental Workflow for Catalytic Amination.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper).[6] However, modern advancements have led to milder, ligand-accelerated protocols. For a substrate like 6-(o-Tolyl)pyridin-3-amine, a modified Ullmann approach can be a cost-effective alternative to palladium-based methods.[7]

Rationale for Component Selection:

  • Copper Source: Copper(I) salts, such as CuI, are commonly used.

  • Ligand: The use of a ligand is crucial for milder conditions. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), or phenanthroline derivatives are effective.

  • Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is typically sufficient.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used, although toluene can also be effective with the right ligand.

Visualizing the Catalytic Cycle:

Caption: The Ullmann Condensation Catalytic Cycle.

Detailed Protocol: Modified Ullmann Amination

Parameter Condition Rationale/Notes
Reactants 6-(o-Tolyl)pyridin-3-amine (1.0 eq.), Amine (1.5 eq.), Aryl Halide (1.0 eq.)Aryl iodides are generally more reactive.[6]
Catalyst CuI (5-10 mol%)A common and effective copper(I) source.
Ligand DMEDA or Phenanthroline (10-20 mol%)Accelerates the reaction and allows for milder conditions.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq.)A moderate base is usually sufficient.
Solvent DMF or DMSOHigh-boiling polar aprotic solvent.
Temperature 100-140 °CHigher temperatures are often required compared to Pd-catalysis.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidation of the catalyst.
The Chan-Lam Coupling: An Air-Stable Copper-Catalyzed Method

The Chan-Lam coupling offers a distinct advantage as it can often be performed open to the air, using aryl boronic acids as the coupling partner.[8][9] This copper-catalyzed reaction is a valuable tool for the amination of N-H containing compounds and presents a practical alternative for the synthesis of derivatives of 6-(o-Tolyl)pyridin-3-amine.

Rationale for Component Selection:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst.

  • Aryl Source: Aryl boronic acids are used instead of aryl halides.

  • Base: An organic base like pyridine or a mild inorganic base can be used.

  • Solvent: Dichloromethane (DCM) or methanol are common solvents.

  • Oxidant: The reaction is often run open to the air, with oxygen serving as the terminal oxidant.

Visualizing the Catalytic Cycle:

Caption: The Chan-Lam Coupling Catalytic Cycle.

Detailed Protocol: Chan-Lam Amination

Parameter Condition Rationale/Notes
Reactants 6-(o-Tolyl)pyridin-3-amine (1.0 eq.), Aryl Boronic Acid (1.5 eq.)
Catalyst Cu(OAc)₂ (10-20 mol%)A readily available and effective copper(II) source.
Base Pyridine or Et₃N (2.0 eq.)An organic base is often sufficient.
Solvent DCM or MethanolCommon solvents for this transformation.
Temperature Room Temperature to 50 °COften proceeds at or near room temperature.
Atmosphere AirA key advantage of this method.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands (for Buchwald-Hartwig and Ullmann) or bases. Increasing the catalyst loading or reaction temperature may also be beneficial.

  • No Reaction: Ensure all reagents and solvents are anhydrous, especially for the Buchwald-Hartwig reaction. Verify the activity of the catalyst. For Chan-Lam coupling, the quality of the boronic acid is important.

  • Side Reactions: The formation of dehalogenated byproducts in the Buchwald-Hartwig reaction can sometimes be suppressed by using a different ligand or lowering the reaction temperature.

Conclusion

The catalytic amination of the sterically hindered 6-(o-Tolyl)pyridin-3-amine is a challenging but achievable transformation. The choice of the catalytic system—be it the robust palladium-catalyzed Buchwald-Hartwig amination, the classical yet modernized Ullmann condensation, or the operationally simple Chan-Lam coupling—will depend on the specific amine coupling partner, available reagents, and desired scale of the reaction. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can successfully synthesize a wide array of N-substituted 6-(o-Tolyl)pyridin-3-amine derivatives, thereby enabling further exploration of their potential as therapeutic agents.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Apicule. N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 43(4), 549–560. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Fan, R., Kuai, M., Lin, D., Bauer, F., & Fang, W. (2022). A General C-N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters, 24(47), 8688–8693. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Darvishi, S., & Al-Zoubi, R. M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19321–19340. [Link]

  • Bakos, J., & Csenkei, K. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3629–3636. [Link]

  • Decaens, J., & Goossens, L. (2011). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. Molecules, 16(6), 5054–5091. [Link]

  • Chem-Station. Ullmann Coupling. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • TCI AMERICA. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

Sources

Application Note: Synthesis and Catalytic Utility of a Novel N,P-Bidentate Ligand Derived from 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of homogeneous catalysis, the design and synthesis of ancillary ligands are of paramount importance, as they play a crucial role in modulating the electronic and steric properties of the metallic center, thereby influencing the catalyst's activity, selectivity, and stability.[1][2] Pyridine-based ligands, in particular, have garnered significant attention due to their robust coordination chemistry and their successful application in a wide array of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.[3][4] This application note details the synthesis of a novel N,P-bidentate ligand, N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine, starting from the readily available 6-(o-tolyl)pyridin-3-amine precursor.

The strategic design of this ligand incorporates a sterically demanding o-tolyl group at the 6-position of the pyridine ring, which is anticipated to create a well-defined coordination sphere around the metal center, potentially enhancing catalytic activity and selectivity. The introduction of a phosphine moiety via the amino group at the 3-position results in a flexible N,P-bidentate ligand capable of forming stable chelate complexes with transition metals, particularly palladium.[5]

This guide provides a comprehensive, step-by-step protocol for the synthesis of the N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine ligand and its subsequent complexation with a palladium(II) precursor. Furthermore, we demonstrate the exceptional utility of the resulting palladium complex as a catalyst in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[6][7] This application note is intended for researchers and professionals in the fields of organic synthesis, organometallic chemistry, and drug development, offering a practical guide to the preparation and application of a novel and efficient catalytic system.

Synthesis of N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine

The synthesis of the target N,P-bidentate ligand is achieved through a straightforward reaction between 6-(o-tolyl)pyridin-3-amine and chlorodiphenylphosphine. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic phosphorus center of chlorodiphenylphosphine. The presence of a mild base is crucial to quench the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

Materials:

  • 6-(o-Tolyl)pyridin-3-amine

  • Chlorodiphenylphosphine[8]

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-(o-tolyl)pyridin-3-amine (1.0 eq).

  • Add anhydrous toluene (50 mL) to dissolve the starting material completely.

  • To the stirred solution, add triethylamine (1.2 eq) via syringe.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add chlorodiphenylphosphine (1.1 eq) dropwise to the reaction mixture over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture will contain a white precipitate of triethylammonium chloride.

  • Filter the reaction mixture under inert atmosphere to remove the precipitate.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine as a solid.

Caption: Workflow for the synthesis of the N,P-bidentate ligand.

Characterization Data (Expected):

The structure of the synthesized ligand should be confirmed by standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the pyridine and tolyl rings, as well as the phenyl groups on the phosphorus atom. A characteristic downfield shift of the proton attached to the amino nitrogen is expected.
³¹P NMR A single resonance in the region typical for trivalent phosphorus atoms in a phosphine-amine environment.[9]
¹³C NMR Resonances for all unique carbon atoms in the molecule, confirming the overall structure.
Mass Spec The molecular ion peak corresponding to the calculated mass of the product.

Formation of the Palladium(II) Complex

The synthesized N,P-bidentate ligand can be readily complexed with a suitable palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II) or palladium(II) chloride, to form the active catalyst. The bidentate nature of the ligand leads to the formation of a stable five-membered chelate ring with the palladium center.

Experimental Protocol:

Materials:

  • N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Anhydrous Dichloromethane (DCM)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine ligand (1.0 eq) in anhydrous DCM.

  • In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous DCM.

  • Slowly add the palladium precursor solution to the stirred ligand solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • A color change and/or the formation of a precipitate is typically observed.

  • The resulting palladium complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

  • The complex can be washed with a non-coordinating solvent like hexane to remove any unreacted starting materials.

G Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)-X L OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation DiarylPd Ar-Pd(II)-Ar' L Transmetalation->DiarylPd ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol:

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine)Cl₂] catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard reaction vials or flask

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.01 - 1 mol%).

  • Add the solvent mixture (e.g., 5 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial and heat the reaction mixture at 100 °C for the specified time (e.g., 2-12 hours).

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Representative Catalytic Performance:

The following table presents expected or representative yields for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, catalyzed by the [Pd(N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine)Cl₂] complex. These values are based on the performance of similar aminopyridyl-phosphine palladium catalysts reported in the literature. [7][10]

Entry Aryl Chloride Catalyst Loading (mol%) Time (h) Yield (%)
1 4-Chloroanisole 0.1 4 >95
2 4-Chlorotoluene 0.1 4 >95
3 Chlorobenzene 0.5 8 92
4 2-Chloropyridine 1.0 12 85

| 5 | 1-Chloro-4-nitrobenzene | 0.1 | 2 | >98 |

Conclusion

This application note provides a detailed and practical guide for the synthesis of a novel N,P-bidentate ligand, N-(diphenylphosphino)-6-(o-tolyl)pyridin-3-amine, and its corresponding palladium(II) complex. The protocols are designed to be accessible to researchers with a standard background in synthetic chemistry. The demonstrated high efficiency of the resulting palladium catalyst in the Suzuki-Miyaura cross-coupling of challenging aryl chlorides underscores the potential of this ligand scaffold in the development of robust and versatile catalysts for a broad range of organic transformations. The modular nature of the synthesis allows for further tuning of the ligand's steric and electronic properties, opening avenues for the development of even more active and selective catalysts for various applications in academia and industry.

References

  • Hartwig, J. F. (2010).
  • van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer.
  • IntechOpen. (2018, November 5). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]

  • Girod, M., et al. (2016). Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Dalton Transactions, 45(5), 2069-2078. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Bolliger, J. L., & Frech, C. M. (2009). Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. CHIMIA International Journal for Chemistry, 63(10), 693-696.
  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • ResearchGate. (n.d.). X-ray crystal structure of complex II. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Application Note: In Vitro Assay Preparation and Kinase Screening Protocols Using 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

6-(o-Tolyl)pyridin-3-amine (CAS: 1226158-23-1) is a highly privileged biaryl amine building block utilized extensively in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development. The structural architecture of this molecule provides an optimal trajectory for ATP-competitive hinge-region binding across multiple kinase families.

The pyridine nitrogen and the primary amine form a bidentate hydrogen bond acceptor-donor pair that interacts directly with the backbone amide and carbonyl of the kinase hinge region (e.g., Val135 in GSK-3β)[1]. Simultaneously, the ortho-methyl group on the phenyl ring induces a steric clash with the pyridine ring, forcing a non-planar dihedral angle. This twisted conformation perfectly positions the tolyl moiety to occupy the hydrophobic selectivity pocket adjacent to the gatekeeper residue, a mechanism validated in the development of p38 MAP kinase[2], TrkA[3], and GSK-3β inhibitors for Alzheimer's disease[4].

Signaling Compound 6-(o-Tolyl)pyridin-3-amine (Biaryl Amine Scaffold) Hinge Kinase Hinge Region (e.g., GSK-3β Val135) Compound->Hinge Bidentate H-Bond Hydrophobic Hydrophobic Pocket (Gatekeeper Adjacent) Compound->Hydrophobic Steric Fit (o-Tolyl) Target Target Kinase (GSK-3β / p38 MAPK) Hinge->Target Hydrophobic->Target Substrate Downstream Substrates (Tau / Pro-inflammatory Cytokines) Target->Substrate Phosphorylation Target->Substrate Inhibition by Compound Disease Disease Phenotype (Alzheimer's / Inflammation) Substrate->Disease Pathogenesis

Mechanistic pathway of biaryl amine kinase inhibition and downstream phenotypic modulation.

Physicochemical Profiling & Stock Preparation

Because 6-(o-Tolyl)pyridin-3-amine is a highly lipophilic fragment, improper handling can lead to compound aggregation, resulting in false-positive "promiscuous inhibition" in biochemical assays.

Table 1: Physicochemical Properties & Assay Impact
PropertyValueCausality / Impact on Assay
CAS Number 1226158-23-1Unique identifier for procurement and library registration.
Molecular Weight 184.24 g/mol Ideal fragment size (Rule of 3 compliant) for FBDD screening.
Formula C12H12N2High lipophilicity requires strict 100% DMSO stock maintenance.
H-Bond Donors 1 (Primary Amine)Essential for interacting with the kinase hinge backbone carbonyl.
H-Bond Acceptors 1 (Pyridine Nitrogen)Essential for interacting with the kinase hinge backbone amide.
Protocol: 10 mM Master Stock Generation
  • Weighing: Accurately weigh 1.84 mg of 6-(o-Tolyl)pyridin-3-amine into a desiccated, amber glass vial. Causality: Amber glass prevents UV-induced photo-oxidation of the primary amine.

  • Solubilization: Add exactly 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Homogenization: Sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Storage: Aliquot into 384-well polypropylene acoustic compatible plates (e.g., Labcyte Echo Source Plates) and store at -20°C under a dry argon atmosphere. Causality: Argon displacement prevents atmospheric moisture absorption, which causes DMSO hydration and subsequent compound precipitation.

Primary Screening: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for screening biaryl amine fragments. Causality: The time-resolved measurement introduces a microsecond delay before reading, which allows short-lived background autofluorescence (common with aromatic amines) to decay, significantly reducing false positives.

Table 2: TR-FRET Assay Buffer Composition & Causality
ComponentConcentrationCausality / Purpose
HEPES (pH 7.5) 50 mMMaintains physiological pH for optimal kinase catalytic efficiency.
MgCl2 10 mMEssential divalent cation cofactor for ATP binding.
EGTA 1 mMChelates trace Ca2+ to prevent off-target protease activation.
Brij-35 0.01% (v/v)Non-ionic detergent prevents compound aggregation and non-specific binding.
DTT 2 mMReducing agent protects catalytic cysteine residues from oxidation.
Step-by-Step Methodology
  • Acoustic Dispensing: Use a Labcyte Echo 555 to transfer 100 nL of the compound (from the 10 mM stock) directly into a dry 384-well low-volume ProxiPlate. Causality: Acoustic dispensing eliminates plastic tip carryover and ensures precise nanoliter transfer, maintaining a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add 5 µL of 2X Kinase solution (e.g., GSK-3β at 2 nM) in assay buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (ATP at apparent Km​ , typically 10-50 µM). Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the reaction) and LanthaScreen Eu-anti-phospho antibody with an Alexa Fluor 647 tracer.

  • Readout: Read on an EnVision Multilabel Reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validating System Integration (QC)
  • Z'-Factor Calculation: Every plate must contain 16 wells of MAX signal (1% DMSO, no inhibitor) and 16 wells of MIN signal (10 µM Staurosporine). The assay is only valid if Z′≥0.6 .

  • DMSO Tolerance Curve: Run a parallel plate with DMSO concentrations ranging from 0.1% to 5% to ensure the 1% final concentration does not artificially inhibit the kinase.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

To confirm that the IC50 observed in the TR-FRET assay is driven by stoichiometric target engagement rather than aggregation, SPR is utilized. Causality: SPR provides label-free, real-time kinetic data ( kon​ , koff​ ) and confirms a 1:1 binding stoichiometry, which is critical for validating small fragments like 6-(o-Tolyl)pyridin-3-amine.

Step-by-Step Methodology
  • Surface Preparation: Use a Biacore 8K system with a Series S Sensor Chip NTA.

  • Immobilization: Capture His-tagged target kinase (e.g., His-GSK-3β) onto Flow Cell 2 (Fc2) to a density of 3000 Resonance Units (RU). Leave Flow Cell 1 (Fc1) blank as a reference. Causality: His-capture ensures oriented, reversible immobilization that protects the active site, whereas random amine coupling might block the hinge region.

  • Analyte Preparation: Dilute 6-(o-Tolyl)pyridin-3-amine in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to create a 5-point dose-response series (0.5 µM to 50 µM).

  • Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Processing: Subtract the Fc1 signal from Fc2 (Fc2-Fc1).

Self-Validating System Integration (QC)
  • Solvent Correction: Because DMSO has a high refractive index, inject an 8-point DMSO calibration curve (0.5% to 1.5%) before and after the compound runs to correct for bulk refractive index shifts.

  • Theoretical Rmax Verification: Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the fragment (184.24 Da) to the kinase. The observed binding must not exceed 1.2x theoretical Rmax​ , ensuring 1:1 stoichiometry and ruling out compound aggregation.

High-Throughput Workflow Visualization

AssayWorkflow Stock 10 mM Compound Stock (100% DMSO) Dispense Acoustic Dispensing (Labcyte Echo) Stock->Dispense TRFRET TR-FRET Assay (Biochemical Screen) Dispense->TRFRET 100 nL SPR SPR Binding (Orthogonal Validation) Dispense->SPR Flow Cell ReadFRET Ex: 340nm / Em: 615, 665nm (Envision Reader) TRFRET->ReadFRET ReadSPR Kinetics (Kon, Koff) (Biacore 8K) SPR->ReadSPR QC Self-Validating QC (Z'-factor > 0.6) ReadFRET->QC ReadSPR->QC

Standardized high-throughput screening workflow for biaryl amine fragment evaluation.

References

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ACS Publications. 1

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Taylor & Francis. 4

  • Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors (US9221805B2). Google Patents. 2

  • TrkA kinase inhibitors, compositions and methods thereof (US9815846B2). Google Patents. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 6-(o-Tolyl)pyridin-3-amine via the Suzuki-Miyaura cross-coupling of 2-chloro-5-aminopyridine and o-tolylboronic acid.

The Suzuki-Miyaura cross-coupling is a foundational transformation in pharmaceutical process chemistry[1]. However, this specific substrate pairing presents a "perfect storm" of synthetic bottlenecks: the electron-rich nature of the aminopyridine ring resists oxidative addition, the ortho-methyl group on the boronic acid sterically hinders transmetalation, and the free amino group threatens to poison the palladium catalyst[2].

Mechanistic Bottlenecks in Aminopyridine Coupling

To successfully optimize this reaction, we must first understand the causality behind reaction failures. The diagram below maps the catalytic cycle, highlighting the exact points where standard protocols break down.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck 1: Deactivated Ar-Cl) Pd0->OxAdd 2-Cl-5-aminopyridine PdII Pd(II) Complex (Ar-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Bottleneck 2: Steric o-Tolyl) PdII->TransMet Base, o-Tolyl-B(OH)2 PdII_Biaryl Pd(II) Biaryl (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-(o-Tolyl)pyridin- 3-amine RedElim->Product Product Release

Fig 1: Suzuki-Miyaura catalytic cycle highlighting mechanistic bottlenecks in aminopyridine synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction stalling at 30-40% conversion despite adding more catalyst? A: This is a classic symptom of catalyst poisoning combined with competitive protodeboronation. The free 5-amino group on 2-chloro-5-aminopyridine can act as a chelator to the palladium center, forming a stable, off-cycle Pd(II) complex. Because oxidative addition into the electron-rich 2-chloro-5-aminopyridine is inherently slow, the o-tolylboronic acid sits in the basic aqueous medium and degrades. Adding more catalyst will not restart the reaction if the boronic acid has already been consumed. Solution: Transition to a highly sterically hindered, electron-rich ligand like SPhos. The bulkiness of the ligand physically blocks the aminopyridine from coordinating to the metal center, while its electron-rich nature accelerates oxidative addition.

Q2: I observe a significant amount of toluene in my crude NMR. What is happening? A: Toluene is the byproduct of the protodeboronation of o-tolylboronic acid. Boronic acids with ortho-substituents are highly susceptible to hydrolytic cleavage of the C-B bond in the presence of water and base at elevated temperatures[2]. Solution: Always use an excess of o-tolylboronic acid (1.5 to 2.0 equivalents). If protodeboronation remains severe, switch to a less aqueous solvent system (e.g., anhydrous 1,4-dioxane with finely milled K3PO4) or add the boronic acid in discrete portions over the first two hours of heating.

Q3: Should I protect the free amino group (e.g., with a Boc or Acetyl group) before coupling? A: Historically, protection was mandatory to prevent catalyst deactivation. However, adding two synthetic steps (protection and deprotection) drastically reduces overall throughput and atom economy. With the advent of Buchwald dialkylbiaryl phosphine ligands, protection is no longer necessary. These ligands create a highly active, sterically congested Pd-center that outcompetes amine coordination, allowing for direct, unprotected coupling in excellent yields.

Q4: Which palladium source and ligand combination provides the best yield for this specific scaffold? A: For coupling ortho-substituted boronic acids with heteroaryl chlorides, the Pd2(dba)3 / SPhos system is the gold standard. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) was specifically designed to facilitate the transmetalation of sterically hindered substrates while preventing heteroatom catalyst poisoning.

Quantitative Data: Catalyst & Conditions Screening

The following table summarizes the optimization landscape for the synthesis of 6-(o-Tolyl)pyridin-3-amine, demonstrating the causality between ligand choice and reaction yield.

Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)NoneK2CO3 / Dioxane-H2O90< 10%Reaction stalled; high protodeboronation of o-tolylboronic acid.
Pd(dppf)Cl2 (5 mol%)dppfK3PO4 / Toluene-H2O9045%Moderate conversion; catalyst poisoning by free amine observed.
Pd(OAc)2 (2 mol%)XPhos (4 mol%)K3PO4 / Dioxane-H2O10082%Good yield; bulky ligand successfully prevents amine chelation.
Pd2(dba)3 (1 mol%) SPhos (2.4 mol%) K3PO4 / Dioxane-H2O 100 93% Optimal; rapid oxidative addition and efficient transmetalation.
Validated Experimental Protocol

This step-by-step methodology utilizes the optimized Pd2(dba)3 / SPhos system. It is designed as a self-validating workflow; the specific solvent ratios and order of addition are engineered to maximize the lifetime of the active Pd(0) species.

Scale: 10.0 mmol Target: 6-(o-Tolyl)pyridin-3-amine

Step 1: Preparation of the Reaction Vessel To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge 2-chloro-5-aminopyridine (1.28 g, 10.0 mmol), o-tolylboronic acid (2.04 g, 15.0 mmol, 1.5 equiv), and anhydrous K3PO4 (4.24 g, 20.0 mmol, 2.0 equiv). Note: The 1.5 equivalents of boronic acid act as a buffer against competitive protodeboronation.

Step 2: Catalyst Loading Add Pd2(dba)3 (91.5 mg, 0.1 mmol, 1.0 mol% Pd) and SPhos (98.5 mg, 0.24 mmol, 2.4 mol%). Note: A slight excess of ligand relative to palladium ensures the metal remains fully ligated, preventing the precipitation of palladium black.

Step 3: Inert Atmosphere Generation Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical for preventing the oxidation of the electron-rich SPhos ligand.

Step 4: Solvent Addition Via syringe, add thoroughly degassed 1,4-dioxane (30 mL) followed by degassed deionized water (6 mL). Note: The 5:1 organic-to-aqueous ratio is critical. It ensures the organic substrates remain fully solvated while providing just enough water to dissolve the K3PO4, facilitating the formation of the reactive boronate species required for transmetalation.

Step 5: Reaction Execution Replace the septum with an Argon-flushed reflux condenser. Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12 to 18 hours.

Step 6: In-Process Monitoring Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes). The reaction is deemed complete upon the total disappearance of the 2-chloro-5-aminopyridine peak/spot.

Step 7: Workup & Extraction Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and water (30 mL). Separate the phases and extract the aqueous layer with additional EtOAc (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude dark oil.

Step 8: Purification Purify the crude product via flash column chromatography on silica gel. Use a gradient elution of 20% to 50% EtOAc in Hexanes. Critical Step: Add 1% Triethylamine (Et3N) to your eluent system. This prevents the basic aminopyridine product from streaking or irreversibly binding to the acidic silica gel.

Workflow Step1 1. Degas Solvents (Dioxane/H2O) Step2 2. Charge Reagents (Ar-Cl, Ar-B(OH)2, Base) Step1->Step2 Step3 3. Add Catalyst/Ligand (Pd2(dba)3 / SPhos) Step2->Step3 Step4 4. Heat to 100°C (12-18 hours) Step3->Step4 Step5 5. Aqueous Workup (EtOAc Extraction) Step4->Step5 Step6 6. Silica Gel Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the optimal high-yield coupling protocol.

Sources

Technical Support Center: Overcoming Poor Solubility of 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(o-Tolyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these issues and achieve successful experimental outcomes.

Introduction to 6-(o-Tolyl)pyridin-3-amine and its Solubility Challenges

6-(o-Tolyl)pyridin-3-amine and its derivatives are an important class of compounds in medicinal chemistry.[1] However, like many small molecules with aromatic rings, they often exhibit poor aqueous solubility. This can significantly hinder in vitro assays, formulation development, and ultimately, in vivo bioavailability. This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 6-(o-Tolyl)pyridin-3-amine?

A1: While specific quantitative solubility data for 6-(o-Tolyl)pyridin-3-amine in a wide range of solvents is not extensively published, its chemical structure, containing a hydrophobic tolyl group and a pyridin-amine core, suggests it is a poorly water-soluble compound. Based on the behavior of similar aminopyridine derivatives, it is expected to have better solubility in polar organic solvents. For instance, 2-aminopyridine, a related compound, demonstrates good solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and various alcohols, with lower solubility in non-polar solvents such as n-hexane and cyclohexane.[2]

Q2: I'm seeing my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?

A2: This common phenomenon is known as "antisolvent precipitation."[3] 6-(o-Tolyl)pyridin-3-amine is likely soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when this stock solution is introduced into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system dramatically increases. This change causes the poorly water-soluble compound to "crash out" or precipitate from the solution.

To address this, you can try several strategies:

  • Decrease the final concentration: The simplest approach is to use a more diluted final concentration of the compound in your assay.

  • Optimize the DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to minimize its effect on the experiment.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic solvent (a co-solvent).[4][5] This can help to keep the compound in solution.

Q3: Can I use pH adjustment to improve the solubility of 6-(o-Tolyl)pyridin-3-amine?

A3: Yes, pH modification is a viable strategy. As an aminopyridine derivative, 6-(o-Tolyl)pyridin-3-amine contains a basic amino group.[6] Lowering the pH of the aqueous solution will protonate this group, forming a more soluble salt.[7] However, it is crucial to consider the following:

  • pH stability: The stability of the compound at different pH values must be determined to avoid degradation.

  • Experimental compatibility: The required pH must be compatible with your experimental system (e.g., cell culture, enzyme assays).

  • Buffering capacity: The choice of buffer is important to maintain the desired pH.

The relationship between pH and the solubility of an ionizable compound can be complex and may not always follow the simple Henderson-Hasselbalch equation, especially in the presence of different buffer systems.[7][8] Therefore, empirical testing is necessary.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are facing persistent solubility issues, a systematic approach to formulation development is necessary. The following guide provides a tiered strategy, starting with simple adjustments and progressing to more advanced formulation techniques.

Tier 1: Initial Screening of Solvents and Co-solvents

The first step is to determine the compound's intrinsic solubility in various pharmaceutically acceptable solvents. This data will inform your formulation strategy.

Experimental Protocol: Solubility Determination
  • Solvent Selection: Choose a range of solvents with varying polarities. A recommended starting panel is provided in the table below.

  • Sample Preparation: Add an excess amount of 6-(o-Tolyl)pyridin-3-amine to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Recommended Solvents for Initial Solubility Screening
Solvent SystemTypeRationale
Water / PBS (pH 7.4)AqueousBaseline aqueous solubility.
EthanolPolar Protic SolventCommonly used co-solvent.[4]
Propylene Glycol (PG)Polar Protic SolventA common co-solvent in pharmaceutical formulations.[4]
Polyethylene Glycol 400 (PEG 400)Polar Protic SolventA non-volatile co-solvent with low toxicity.[9]
Dimethyl Sulfoxide (DMSO)Polar Aprotic SolventHigh solubilizing power, but use in final formulations should be minimized.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic SolventGood solubilizing capacity for many organic compounds.[2]
Tier 2: Advanced Formulation Strategies

If simple co-solvent systems are insufficient, more advanced formulation techniques may be required. These methods aim to increase the surface area of the drug, improve its wettability, or encapsulate it in a more soluble matrix.

Strategy 1: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[10][11] This can enhance solubility by reducing particle size, improving wettability, and creating amorphous forms of the drug.[12]

Workflow for Developing a Solid Dispersion Formulation

A Select Drug and Carrier B Choose Preparation Method (e.g., Solvent Evaporation, Fusion) A->B C Prepare Solid Dispersion B->C D Characterize the Formulation (e.g., DSC, XRD, SEM) C->D E Evaluate Dissolution Profile D->E F Optimize Formulation E->F Iterate if needed

Caption: Workflow for Solid Dispersion Formulation.

Commonly used carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[12] The choice of preparation method, such as solvent evaporation, fusion (melting), or hot-melt extrusion, depends on the physicochemical properties of the drug and carrier.[3][13]

Strategy 2: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[14][15] The reduction in particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate and improved bioavailability.[16][17]

Decision Tree for Nanosuspension Formulation

A Is the compound poorly soluble in both aqueous and organic media? B Consider Nanosuspension A->B Yes C Select Preparation Method (Top-down vs. Bottom-up) B->C D Top-down: Media Milling or High-Pressure Homogenization C->D E Bottom-up: Precipitation C->E F Optimize Stabilizer (Surfactant/Polymer) D->F E->F G Characterize Particle Size and Zeta Potential F->G

Caption: Nanosuspension Formulation Decision Tree.

The choice between top-down methods (e.g., media milling, high-pressure homogenization) and bottom-up methods (e.g., precipitation) depends on the desired particle size and the properties of the drug.[14]

Strategy 3: Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[18][19] For a lipophilic compound like 6-(o-Tolyl)pyridin-3-amine, it would likely be entrapped within the lipid bilayer. Liposomes can enhance solubility, improve stability, and enable targeted drug delivery.[20][21]

Key Considerations for Liposomal Formulation
  • Lipid Composition: The choice of phospholipids and cholesterol will influence the stability and release characteristics of the liposomes.

  • Preparation Method: Techniques such as thin-film hydration, sonication, or extrusion are used to form liposomes of a desired size.[21]

  • Drug Loading: Efficiently loading the drug into the liposomes is a critical step. Remote loading techniques can be used for weakly basic drugs.[22]

  • Surface Modification: The surface of liposomes can be modified, for example with polyethylene glycol (PEGylation), to increase circulation time in vivo.[21]

Summary of Solubility Enhancement Techniques

The following table provides a comparative overview of the advanced formulation strategies discussed.

Table 2: Comparison of Advanced Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantages
Solid Dispersion Drug dispersed in a solid carrier matrix.[10]Enhanced dissolution rate, improved wettability, potential for amorphous form.[12]Potential for drug recrystallization, not suitable for thermolabile drugs (fusion method).[3]
Nanosuspension Sub-micron colloidal dispersion of pure drug particles.[14]Increased surface area, enhanced dissolution velocity, applicable to many poorly soluble drugs.[17][23]Physical stability challenges (particle aggregation), requires specialized equipment.
Liposomal Formulation Encapsulation of the drug within a lipid bilayer.[18]Can carry both hydrophilic and hydrophobic drugs, biocompatible, potential for targeted delivery.[19][22]Complex manufacturing process, potential for drug leakage, stability issues.[19]

Conclusion

Overcoming the poor solubility of 6-(o-Tolyl)pyridin-3-amine requires a systematic and rational approach to formulation development. By understanding the physicochemical properties of the compound and applying the appropriate solubility enhancement techniques, researchers can successfully formulate this compound for a wide range of preclinical and clinical applications. This guide provides a starting point for troubleshooting and a roadmap for developing robust and effective formulations.

References

  • Chaudhari, P. D., & Dugar, R. P. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 11(3).
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. Frontiers in Pharmacology, 6, 245.
  • Garg, A., Singh, S., & Singh, S. (2017). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. Journal of Drug Delivery and Therapeutics, 7(5), 84-91.
  • Kale, S. S., & Kadam, P. V. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 113-123.
  • Pattni, B. S., Chupin, V. V., & Torchilin, V. P. (2015).
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(7), 2035.
  • Wikipedia contributors. (2024, March 23). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved April 4, 2026, from [Link]

  • Gajjar, A. K., Shah, V. D., & Patel, K. R. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 1(9), 1.
  • S. Al-mahmoud, A. Al-antary, and A. Al-qudah, "Liposomal Formulations in Clinical Use Progress Challenges and Future Directions," medRxiv, 2025.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposomal Formulations in Clinical Use: An Updated Review. Journal of Drug Delivery, 2013, 897872.
  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology, 13(1), 1.
  • S. S. Shinde, S. S. Mali, and S. S. Disouza, "Breaking Barriers with Nanosuspension: A Comprehensive Review," Journal of Drug Delivery and Therapeutics, vol. 14, no. 1, pp. 1-11, 2024.
  • Patel, M. M., & Patel, J. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Nema, S., & Ludwig, J. D. (Eds.). (2019).
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • Sharma, A., & Jain, C. P. (2012). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 1(1), 1-7.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Shinde, A. J., & Patil, J. S. (2024). Solid Dispersion: A Tool to enhance solubility of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 14(4-S), 1-10.
  • Paudwal, S., & Sharma, P. (2021).
  • Abu-Lila, A. S., & Kiwada, H. (2016). Liposomal Delivery Systems: Design Optimization and Current Applications. Biological and Pharmaceutical Bulletin, 39(1), 1-10.
  • Li, S. (2022). Cosolvent and Complexation Systems. In Pharma Excipients.
  • K. B., R. S., & P. M. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 13(8), 906–923.
  • Li, X., Wu, Y., Liu, Y., Li, Y., & Li, W. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine. PubChem. Retrieved April 4, 2026, from [Link]

  • Wang, X., Wang, Y., & Qu, T. (2009). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • S. S. Al-Otaibi, M. S. Al-Humaidan, and A. A. El-Emam, "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)," RSC Advances, vol. 15, no. 4, pp. 2095-2114, 2025.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved April 4, 2026, from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • F. A. A. Al-Ghorbani, M. A. A. Z. Al-Khdharya, and H. I. H. El-Subihi, "4-(3-((Pyridin-4-ylmethyl)amino)-[10][14][16]triazolo[4,3-b][10][14][16]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu," CentAUR, 2021.

  • J. S. D. Kumar, A. A. A. Kumar, and S. S. Kumar, "Excipient compounds for biopolymer formulations," U.S.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Baydemir, G., Andac, M., & Denizli, A. (2018). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels (C GTI : 0.1 mg mL −1 ; flow rate: 0.5 mL min −1 ). [Figure]. In Molecularly imprinted polymer embedded- cryogels as selective genotoxic impurity scavengers.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • China Chemical Network. (n.d.). N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine. Retrieved April 4, 2026, from [Link]

  • CMNPD. (n.d.). Compound Report Card. Retrieved April 4, 2026, from [Link]

Sources

Technical Support Center: Strategies for Mitigating Steric Hindrance in 6-(o-Tolyl)pyridin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges with sterically hindered coupling reactions involving 6-(o-Tolyl)pyridin-3-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and achieve successful C-N and C-C bond formations.

The unique structure of 6-(o-Tolyl)pyridin-3-amine, with the bulky o-tolyl group adjacent to the pyridine nitrogen, presents significant steric challenges. This hindrance can impede key steps in catalytic cycles, leading to low yields, slow reaction rates, or complete reaction failure. This guide is designed to provide a systematic approach to troubleshooting and optimizing these demanding transformations.

Troubleshooting Guide & FAQs

This section addresses common issues and questions in a direct, problem-solution format.

Issue: Low to No Product Yield in Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of an aryl halide with 6-(o-Tolyl)pyridin-3-amine is failing or giving very low yields. What are the first things I should investigate?

A1: Low conversion in sterically demanding Buchwald-Hartwig aminations is a common problem. The steric bulk of the o-tolyl group can hinder the crucial reductive elimination step. The primary factors to evaluate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[1]

Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection: The Most Critical Factor

Standard palladium catalysts with less bulky ligands are often ineffective for this type of transformation. The key is to employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated palladium(0) species.[1]

  • Recommendation: Utilize specialized biarylphosphine ligands (Buchwald ligands) known for their effectiveness in coupling hindered substrates.

  • Rationale: These ligands possess bulky substituents that create a large "cone angle," which facilitates the final C-N bond-forming reductive elimination from the palladium center.[2]

2. Base Selection: A Delicate Balance

The choice of base is critical. It must be strong enough to deprotonate the amine but not so nucleophilic that it leads to side reactions.

  • Recommendation: Use a weaker, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for highly sensitive or hindered systems, consider lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

  • Rationale: Stronger alkoxide bases can sometimes participate in unwanted side reactions. Weaker bases can provide a more controlled deprotonation, minimizing these pathways.

3. Solvent and Temperature Optimization

  • Recommendation: Use a high-boiling point, non-polar aprotic solvent like toluene or dioxane. Hindered couplings often require elevated temperatures (80-110 °C) to overcome the activation energy barrier.[1]

  • Rationale: Higher temperatures provide the necessary thermal energy to drive the reaction forward. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[1]

Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This is often exacerbated by certain ligands and reaction conditions.

  • Troubleshooting Steps:

    • Lower the reaction temperature: This can sometimes disfavor the hydrodehalogenation pathway.[1]

    • Switch to a less electron-rich ligand: While electron-rich ligands are generally preferred, an overly electron-rich metal center can sometimes promote undesired reductive pathways.

    • Ensure strictly anhydrous conditions: Water or other protic impurities can be a source of protons for this side reaction.[1]

Issue: Challenges in Suzuki-Miyaura Coupling

Q3: I am attempting a Suzuki-Miyaura coupling with a boronic acid and a derivative of 6-(o-Tolyl)pyridin-3-amine (e.g., a halogenated version), but the reaction is sluggish. What should I consider?

A3: Steric hindrance in Suzuki-Miyaura couplings can impede both the oxidative addition and transmetalation steps.[3] Similar to C-N couplings, the choice of ligand is paramount.

  • Ligand Selection for Hindered Suzuki Couplings:

    • Bulky Monodentate Phosphines: Ligands like SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered substrates.[3] They promote the formation of the active catalytic species and accelerate the key steps of the catalytic cycle.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have shown remarkable efficiency in promoting Suzuki couplings of hindered aryl chlorides, even at room temperature in some cases.[4] Their strong σ-donating properties help to stabilize the palladium center and facilitate oxidative addition.[4]

  • Base and Solvent Considerations:

    • Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases for hindered Suzuki couplings.[3]

    • Solvent: Anhydrous, degassed solvents like dioxane or toluene are typically used.[3]

Alternative Coupling Strategies

Q4: Are there alternatives to palladium-catalyzed reactions for coupling with 6-(o-Tolyl)pyridin-3-amine?

A4: Yes, when palladium-based methods prove challenging, alternative transition-metal-catalyzed or even metal-free methods can be explored.

  • Copper-Catalyzed Amination (Ullmann-Type Reactions): Copper catalysis has re-emerged as a powerful alternative for C-N bond formation, particularly for hindered substrates.[5][6] Recent advancements in ligand design have enabled the coupling of sterically demanding partners that were previously difficult to achieve with palladium.[5][6]

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts can offer complementary reactivity to palladium.[7] Ligands designed for palladium may not be optimal for the smaller nickel atom, so specific ligand screening for nickel is often necessary.[8]

  • Metal-Free Coupling Reactions: For certain transformations, metal-free approaches are being developed. These methods often rely on photoredox catalysis or hypervalent iodine reagents and can offer unique reactivity profiles.[9][10]

Data-Driven Recommendations

The following tables summarize recommended starting conditions for different coupling reactions involving sterically hindered substrates like 6-(o-Tolyl)pyridin-3-amine, based on literature findings.

Table 1: Recommended Ligands for Hindered Buchwald-Hartwig Amination
Ligand ClassSpecific ExamplesKey AdvantagesReference(s)
Biaryl Phosphines GPhos, XPhos, RuPhosGenerally high reactivity for hindered substrates.[2]
Carbazolyl-Derived P,N-Ligands Newly developed systemsExcellent yields for tetra-ortho-substituted diarylamines.[11]
Diphosphinoamine Ligands (Ph₂P)₂N(Ar)Effective for a broad scope of sterically demanding substrates.
Table 2: Recommended Ligands for Hindered Suzuki-Miyaura Coupling
Ligand ClassSpecific ExamplesKey AdvantagesReference(s)
Bulky Phosphine Ligands SPhos, XPhos, RuPhosExcellent for coupling hindered substrates.[3]
N-Heterocyclic Carbene (NHC) Ligands Acenaphthoimidazolylidene-Pd complexesHighly efficient, even with low catalyst loadings.[4][4]
Specialized Biaryl Phosphines BI-DIME, AntPhosEffective for extremely hindered biaryls.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride

This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), 6-(o-Tolyl)pyridin-3-amine (1.2 mmol), Sodium tert-butoxide (1.4 mmol), the specified phosphine ligand (0.001-0.01 mmol), and Pd(OAc)₂ (0.0005-0.005 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.[1]

  • Solvent Addition: Add anhydrous, degassed toluene (2.0 mL) to the reaction vessel.[1]

  • Reaction: Seal the vessel and remove it from the glovebox. Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • Catalyst and Ligand Addition: Under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[3]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Buchwald-Hartwig Amination Troubleshooting Workflow

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Ligand Optimize Ligand (e.g., XPhos, RuPhos) Start->Ligand Primary Check Base Optimize Base (e.g., NaOt-Bu, LiHMDS) Ligand->Base If still low yield Success Successful Coupling Ligand->Success Improvement Temp Increase Temperature (80-110 °C in Toluene) Base->Temp If still low yield Base->Success Improvement Alternative Consider Alternative Catalysis (Cu or Ni-based) Temp->Alternative If all else fails Temp->Success Improvement Alternative->Success Improvement

Caption: Troubleshooting flowchart for hindered Buchwald-Hartwig amination.

Key Steps in a Sterically Hindered Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination (Rate-Limiting) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal

Caption: Catalytic cycle for Suzuki-Miyaura coupling highlighting the challenging reductive elimination step.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Photoredox Catalysts. Chemical Reviews, 113(7), 5322–5363.
  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358.
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Sherry, B. D., & Toste, F. D. (2008). The Mechanism of the Wacker Reaction. Accounts of Chemical Research, 41(8), 945–957.
  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 29(19), 2563-2568.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.

Sources

Technical Support Center: Optimizing Catalyst Loading for 6-(o-Tolyl)pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 6-(o-Tolyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, with a particular focus on optimizing catalyst loading. The presence of the aminopyridine scaffold presents unique challenges, primarily related to catalyst inhibition, which can significantly impact reaction efficiency and yield.[1][2][3] This resource offers practical, experience-driven solutions to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-(o-Tolyl)pyridin-3-amine, and what are the initial challenges?

A1: The most prevalent and versatile method for synthesizing 6-(o-Tolyl)pyridin-3-amine is the Suzuki-Miyaura cross-coupling reaction.[4] This involves the palladium-catalyzed reaction of a 6-halopyridin-3-amine (typically 6-bromo- or 6-chloropyridin-3-amine) with o-tolylboronic acid. An alternative approach is the Buchwald-Hartwig amination, which involves the coupling of a 6-halo-3-aminopyridine with o-toluidine.

The primary initial challenge stems from the electronic properties of the 6-aminopyridine substrate. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][3] This often results in low yields and incomplete reactions if not properly addressed.

Q2: I am observing very low to no yield in my Suzuki-Miyaura reaction to synthesize 6-(o-Tolyl)pyridin-3-amine. What are the likely causes?

A2: Low or no product formation is a common issue and can typically be attributed to one or more of the following factors:

  • Catalyst Inhibition/Deactivation: As mentioned, the aminopyridine substrate can act as a poison to the palladium catalyst.[1][3]

  • Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalyst systems like Pd(PPh₃)₄ may not be effective for this electron-rich and coordinating substrate.[2]

  • Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle, and its effectiveness is highly dependent on the solvent system.[5] An incompatible base-solvent combination can halt the reaction.

  • Poor Reagent Quality: Degradation of the o-tolylboronic acid (e.g., through protodeboronation) or the use of an inactive palladium catalyst can lead to reaction failure.[3]

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote unwanted side reactions like the homocoupling of the boronic acid.[2]

Q3: How can I mitigate catalyst deactivation when using an aminopyridine substrate?

A3: Mitigating catalyst deactivation is key to a successful reaction. Here are some effective strategies:

  • Use of Specialized Ligands: Employing bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant success in couplings with electron-rich and heteroaromatic substrates.[1] These ligands help to stabilize the active palladium complex and promote the desired catalytic cycle over inhibitory pathways.

  • Amino Group Protection: While not always necessary with optimized catalyst systems, protecting the amino group as an acetamide can be a robust strategy.[1] This reduces the coordinating ability of the amino group, often leading to improved yields. The protecting group can be removed in a subsequent step.

  • Choice of Palladium Pre-catalyst: Using a pre-formed palladium-ligand complex can sometimes be more effective than generating the active catalyst in situ.

Q4: What are the recommended starting conditions for optimizing the catalyst loading in the Suzuki-Miyaura coupling for this reaction?

A4: For initial optimization, it is advisable to start with a slightly higher catalyst loading to ensure the reaction proceeds and then gradually decrease it. A good starting point, based on successful couplings of similar aminopyridines, would be:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos or XPhos (with a Pd:Ligand ratio of 1:2 to 1:4)

  • Catalyst Loading: 1-3 mol% of the palladium precursor

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (10:1).[1][2]

Once a reliable yield is obtained, the catalyst loading can be systematically reduced in subsequent experiments (e.g., to 0.5 mol%, 0.1 mol%, etc.) to determine the minimum required amount for efficient conversion.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common problem encountered. The following workflow can help diagnose and resolve the issue.

Caption: A logical workflow to diagnose and resolve failed reactions.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • o-Tolylboronic Acid: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[3] It is advisable to use a fresh batch or to re-purify stored material.

    • Palladium Catalyst: Ensure the palladium source is active. If using a Pd(II) precursor, in-situ reduction to Pd(0) is required.[6]

    • Solvents: Use anhydrous solvents, as water can participate in side reactions.[2]

  • Optimize the Catalyst System:

    • Ligand Screening: If using a simple palladium source like Pd(OAc)₂, screen a panel of bulky, electron-rich phosphine ligands. The choice of ligand can have a dramatic effect on the reaction outcome.[1]

    • Catalyst Loading: While the goal is to optimize to a low loading, for a challenging reaction, initially increasing the catalyst loading to 3-5 mol% can help to overcome a high activation barrier or low turnover.[7]

  • Optimize Base and Solvent:

    • Base Selection: The strength and solubility of the base are critical. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[5]

    • Solvent System: The polarity of the solvent can influence the reaction rate and selectivity. A screen of solvents such as 1,4-dioxane, toluene, and DMF, often in combination with water, is recommended.[2]

Issue 2: Formation of Significant Side Products

Q: My reaction is messy, with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A: Common side reactions in this coupling include:

  • Homocoupling of o-tolylboronic acid: This results in the formation of 2,2'-bitolyl and is often promoted by the presence of oxygen.

    • Solution: Ensure thorough degassing of the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst.[2][3]

  • Protodeboronation: The o-tolylboronic acid reacts with water or other protic sources to form toluene.

    • Solution: Use anhydrous solvents and consider using the pinacol ester of o-tolylboronic acid, which is generally more stable.[2]

  • Dehalogenation of the starting material: The 6-halopyridin-3-amine is reduced to 3-aminopyridine.

    • Solution: This can sometimes be minimized by adjusting the base and solvent system or by lowering the reaction temperature.[3]

Data Presentation: Catalyst System Comparison for Analogous Reactions

The following table summarizes reaction conditions used for the Suzuki-Miyaura coupling of aminopyridine substrates with various arylboronic acids. While not specific to 6-(o-Tolyl)pyridin-3-amine, this data provides a valuable starting point for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-9585[1]
2N-(5-bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-9588[1]
33-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF6583[8]
43-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (Pre-L8)BrettPhosLiHMDS (2.5)THF6578[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine with o-Tolylboronic Acid

This protocol is a generalized starting point and should be optimized for your specific experimental setup.

Materials:

  • 6-Bromopyridin-3-amine (1.0 equiv.)

  • o-Tolylboronic acid (1.2-1.5 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • K₃PO₄ (3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-amine, o-tolylboronic acid, and K₃PO₄.

  • In a separate vial, under an inert atmosphere, pre-mix Pd(OAc)₂ and SPhos in a small amount of the degassed 1,4-dioxane.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • To the Schlenk flask, add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Add the pre-mixed catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-(o-Tolyl)pyridin-3-amine.

References

  • Singh, R. P., et al. (2018). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 23(5), 1079. [Link]

  • Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction (4a) a. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, December 13). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on the synthesis of 3g a. [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-46). [Link]

  • Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. [Link]

  • Conservatoire national des arts et métiers. (n.d.). Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura. [Link]

  • MDPI. (2021, October 9). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]

  • Arkivoc. (n.d.). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 16). Suzuki-Miyaura. [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. [Link]

  • PubMed. (2010, December 15). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

Sources

Troubleshooting HPLC separation of 6-(o-Tolyl)pyridin-3-amine isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Advanced Chromatography Solutions

As a Senior Application Scientist, I frequently consult with drug development professionals facing complex separation challenges. The compound 6-(o-Tolyl)pyridin-3-amine presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC). Depending on your synthetic route and analytical goals, you are likely dealing with one of two distinct isomer separation issues:

  • Atropisomers (Conformational Enantiomers): Axial chirality arising from restricted rotation around the C-C biaryl bond.

  • Regioisomers (Positional Isomers): Synthetic byproducts (e.g., 5-tolyl vs. 6-tolyl positional isomers) generated during Suzuki-Miyaura cross-coupling.

This guide provides field-proven, self-validating protocols and mechanistic explanations to troubleshoot and resolve both scenarios.

Section 1: Troubleshooting Atropisomer Separation (Dynamic HPLC)

The Causality: The C-C bond between the o-tolyl group and the pyridine ring exhibits restricted rotation because the ortho-methyl group sterically clashes with the pyridine protons. For mono-ortho-substituted biaryls like 6-(o-Tolyl)pyridin-3-amine, the activation energy barrier ( ΔG‡ ) for this rotation is typically intermediate (15–20 kcal/mol)[1]. Because this barrier is easily overcome by ambient thermal energy, the M and P enantiomers interconvert rapidly on the timescale of the HPLC separation.

Q: Why does my chiral HPLC chromatogram show a broad plateau instead of two sharp peaks? A: You are observing "on-column interconversion," the hallmark of Dynamic HPLC (DHPLC)[2]. As the fast-eluting enantiomer travels down the column, it gains enough thermal energy to rotate into the slow-eluting enantiomer. Because the molecules switch their identity (and thus their affinity for the Chiral Stationary Phase) mid-column, they elute at intermediate times, creating a characteristic plateau or a severely broadened peak[2].

Q: How can I achieve baseline resolution of these atropisomers? A: You must lower the column temperature to "freeze" the biaryl rotation. By employing sub-ambient HPLC (typically 0 °C to -40 °C), the available thermal energy drops below the activation barrier, slowing the interconversion rate ( k ) relative to the chromatographic separation rate[2].

Protocol 1: Sub-ambient Dynamic HPLC for Atropisomer Resolution

This protocol is a self-validating system: successful freezing of the rotation is confirmed when the plateau resolves into two distinct peaks with a 1:1 area ratio (for a racemate).

  • Column Selection: Select an immobilized Chiral Stationary Phase (CSP) such as Chiralpak IA or IB (250 × 4.6 mm, 5 µm) that tolerates sub-ambient temperatures and various solvent systems.

  • Temperature Control: Equip the HPLC with a cryogenic column oven (liquid nitrogen or dry ice cooling jacket).

  • Mobile Phase Optimization: Use low-viscosity solvents to prevent excessive backpressure at low temperatures. A mixture of Hexane/Ethanol (90:10, v/v) or Hexane/Isopropanol is recommended for normal-phase DHPLC.

  • Stepwise Cooling: Inject the racemic mixture at 25 °C (baseline plateau expected). Decrease the temperature in 10 °C decrements down to -40 °C.

  • Data Extraction (Optional): Once baseline resolution is achieved, use stochastic simulation software (e.g., Auto-D-HPLC-Y2K) to extract the apparent rate constants ( kapp​ ) and calculate the exact enantiomerization barrier ( ΔG‡ )[2].

Section 2: Troubleshooting Regioisomer Separation

The Causality: If you are attempting to separate synthetic positional isomers (e.g., 5-(o-tolyl) vs. 6-(o-tolyl)pyridin-3-amine), standard C18 columns often fail. C18 phases rely purely on hydrophobic dispersive interactions, and positional isomers possess nearly identical hydrophobicity. To separate them, you must exploit orthogonal interactions such as π−π bonding, dipole-dipole interactions, and steric shape recognition[3].

Q: My regioisomers co-elute on a standard C18 column. What alternative chemistries work best? A: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP phase provide strong π−π and dipole interactions[4]. Furthermore, the rigid fluorinated ring offers exceptional shape selectivity, making it highly sensitive to the spatial arrangement of the methyl and amine groups on your biaryl system[3].

Q: How does mobile phase pH affect the resolution of these isomers? A: The pyridin-3-amine moiety is basic (pKa ~ 5.5–6.5). If the mobile phase pH is near the pKa, the analyte exists in a mixed ionization state, leading to severe peak tailing and loss of resolution. You must adjust the pH to be at least 2 units below the pKa to fully protonate the amine.

Protocol 2: PFP Column Screening for Regioisomers
  • Column: Kinetex PFP or Luna PFP(2) (100 × 2.1 mm, 1.7–2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). This ensures the pyridine/amine nitrogens are fully protonated, preventing secondary interactions with residual silanols.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. Crucial Insight: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile's strong dipole can mask the π−π interactions of the stationary phase, destroying the regio-selectivity.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 30 °C.

Section 3: Data Presentation & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for 6-(o-Tolyl)pyridin-3-amine Separation

SymptomProbable CauseCorrective Action
Broad peak/plateau on CSP at RTAtropisomer interconversion ( ΔG‡ ~15-20 kcal/mol)Lower column temperature (0 °C to -40 °C); perform Dynamic HPLC.
Co-elution of positional isomersInsufficient shape selectivity on C18Switch to a PFP or Phenyl-Hexyl column.
Severe peak tailingSecondary interactions with silanolsAdjust pH < 3.0 (0.1% FA) to fully protonate the amine.
Loss of PFP resolutionAcetonitrile masking π−π interactionsSwitch organic modifier from Acetonitrile to Methanol.

Table 2: Typical Energy Barriers ( ΔG‡ ) and HPLC Behavior

Barrier ( ΔG‡ )Half-life at 25 °CHPLC Behavior at 25 °CRequired Action for Resolution
< 15 kcal/mol< 1 secondSingle sharp peak (time-averaged)Cryogenic HPLC (< -50 °C)
15 - 20 kcal/molSeconds to minutesBroad peak or plateau (Dynamic)Sub-ambient HPLC (0 to -40 °C)
> 24 kcal/mol> 1000 secondsTwo baseline-resolved peaksStandard Chiral HPLC at RT

Section 4: Visualizations

Workflow Start Identify Isomer Type Type Atropisomers or Regioisomers? Start->Type Atrop Atropisomers (Axial Chirality) Type->Atrop Regio Regioisomers (Positional) Type->Regio SympA Symptom: Plateau / Broad Peak on CSP Atrop->SympA SympR Symptom: Co-elution on C18 Column Regio->SympR SolA Action: Sub-ambient Dynamic HPLC (0 to -40°C) SympA->SolA SolR Action: Switch to PFP Column Optimize pH (Amine pKa) SympR->SolR

Decision tree for troubleshooting atropisomeric vs. regioisomeric separation of biaryl amines.

Interconversion M_iso M-Isomer (Fast Eluting) P_iso P-Isomer (Slow Eluting) M_iso->P_iso k (forward) Plateau Plateau Formation M_iso->Plateau P_iso->M_iso k (reverse) P_iso->Plateau

Mechanism of on-column interconversion leading to plateau formation during Dynamic HPLC.

References

  • Dynamic High Performance Liquid Chromatography on Chiral Stationary Phases. Low Temperature Separation of the Interconverting Enantiomers. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Diaryl-Pyrano-Chromenes Atropisomers: Stereodynamics and Conformational Studies. Source: PubMed Central (PMC) / NIH URL:[Link]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Source: ResearchGate URL:[Link]

  • Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification. Source: Ovid URL:[Link]

Sources

Minimizing oxidation of 6-(o-Tolyl)pyridin-3-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-(o-Tolyl)pyridin-3-amine. This document provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound during storage and handling.

Introduction

6-(o-Tolyl)pyridin-3-amine is a substituted aminopyridine, a class of compounds known for their utility as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Like many aromatic amines, this compound is susceptible to oxidative degradation, which can compromise its purity and impact experimental outcomes. This guide outlines the causes of this degradation and provides actionable protocols to minimize it, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My vial of 6-(o-Tolyl)pyridin-3-amine, which was initially a light-colored solid, has developed a yellow or brownish tint. Is it still usable?

A1: A change in color is a primary visual indicator of oxidation. While a slight discoloration may indicate minor degradation, the material might still be suitable for some applications depending on the required purity. However, for sensitive applications, it is crucial to re-analyze the purity of the material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For best results, it is always recommended to use material that has been stored under optimal conditions to prevent any color change.

Q2: What are the primary factors that cause the degradation of 6-(o-Tolyl)pyridin-3-amine?

A2: The primary degradation pathway for 6-(o-Tolyl)pyridin-3-amine is oxidation. The main contributing factors are:

  • Atmospheric Oxygen: The amino group on the pyridine ring is susceptible to reaction with oxygen.

  • Light: Exposure to light, particularly UV light, can catalyze oxidative reactions.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.

  • Presence of Metal Ions: Trace metal impurities can catalyze oxidation.

Q3: What are the likely degradation products of 6-(o-Tolyl)pyridin-3-amine?

A3: Based on the chemistry of aminopyridines and aromatic amines, the likely oxidation products include:

  • N-oxides: Oxidation of the pyridine nitrogen atom.[2]

  • Oxidative Dimers: Formation of azo compounds through the coupling of two molecules.[3][4]

  • Hydroxylated derivatives: Introduction of hydroxyl groups on the aromatic rings. These degradation products will alter the compound's purity and may interfere with subsequent reactions or biological assays.

Q4: What is the ideal way to store 6-(o-Tolyl)pyridin-3-amine to ensure its long-term stability?

A4: To minimize oxidation, 6-(o-Tolyl)pyridin-3-amine should be stored under the following conditions:

  • Inert Atmosphere: Store under a dry, inert gas such as argon or nitrogen.

  • Low Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Protection from Light: Use an amber glass vial or store the vial in a light-blocking container.

  • Tightly Sealed Container: Ensure the container is well-sealed to prevent the ingress of air and moisture.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides step-by-step guidance for resolution.

Problem Possible Cause Recommended Solution
Significant color change of the solid material (e.g., from off-white to dark brown). Extensive oxidation due to improper storage (exposure to air, light, or heat).1. Assess Purity: Use HPLC to quantify the remaining amount of 6-(o-Tolyl)pyridin-3-amine and identify the extent of impurity formation. 2. Purification (if feasible): If the degradation is not too severe, the material can be repurified using column chromatography. See Protocol 2 for a general procedure. 3. Discard and Reorder: If the material is heavily degraded, it is best to discard it and obtain a fresh batch. 4. Implement Proper Storage: Ensure all future storage of this compound follows the recommended guidelines (see Protocol 1 ).
Appearance of new spots on a Thin-Layer Chromatography (TLC) plate. Formation of degradation products, which are often more polar than the parent compound.1. Confirm Oxidation: The new, more polar spots are likely oxidation products. 2. Optimize TLC Mobile Phase: If you are having trouble separating the spots, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent to reduce tailing of the amine on the silica plate. 3. Quantify with HPLC: Use HPLC for a more accurate assessment of purity (see Protocol 3 ).
Inconsistent or poor yields in subsequent reactions. Use of partially degraded starting material. Impurities can interfere with the reaction or inhibit the catalyst.1. Verify Starting Material Purity: Always check the purity of your 6-(o-Tolyl)pyridin-3-amine before starting a reaction, especially if it has been stored for an extended period. 2. Use Freshly Purified Material: If possible, purify the required amount of the compound immediately before use.
Difficulty dissolving the compound after storage. Formation of insoluble polymeric byproducts due to extensive degradation.1. Attempt Sonication: Try to dissolve the material with the aid of an ultrasonic bath. 2. Filter the Solution: If insoluble particles remain, filter the solution before use. However, be aware that the concentration of your solution will be lower than expected. 3. Purity Check: Analyze the purity of the soluble portion. If significant degradation has occurred, it is best to use a fresh batch of the compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol describes the best practices for storing and handling 6-(o-Tolyl)pyridin-3-amine to minimize degradation.

  • Upon Receipt:

    • Inspect the material for any initial signs of discoloration.

    • If the compound is not already packaged under an inert atmosphere, transfer it to a clean, dry amber glass vial.

  • Inert Atmosphere Blanketing:

    • Gently flush the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace any air.

    • Quickly and tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).

  • Storage:

    • For short-term storage (weeks), place the sealed vial in a refrigerator (2-8 °C).

    • For long-term storage (months), place the sealed vial in a freezer (-20 °C).

    • Ensure the vial is stored in a dark location or wrapped in aluminum foil for additional light protection.

  • Handling for Use:

    • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

    • If you need to take a portion of the material, do so in a glove box or under a positive pressure of inert gas.

    • After taking the required amount, re-flush the vial with inert gas before sealing and returning to storage.

Protocol 2: General Purification by Column Chromatography

This protocol provides a general method for the purification of 6-(o-Tolyl)pyridin-3-amine that has undergone minor degradation.

  • TLC Analysis:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Develop a TLC method to separate the parent compound from its impurities. A common eluent system is a mixture of hexanes and ethyl acetate.

    • To prevent tailing of the basic amine on the acidic silica gel, add 0.5-1% of triethylamine to the eluent.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (with triethylamine).

    • Pack a glass column with the slurry.

  • Sample Loading:

    • Dissolve the crude 6-(o-Tolyl)pyridin-3-amine in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

    • Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution and Collection:

    • Elute the column with the chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified solid under high vacuum to remove any residual solvent.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general stability-indicating HPLC method that can be adapted to assess the purity of 6-(o-Tolyl)pyridin-3-amine.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6][7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine the UV maximum of 6-(o-Tolyl)pyridin-3-amine (a starting point could be around 260-280 nm).[6]

    • Gradient Elution:

      • 0-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 6-(o-Tolyl)pyridin-3-amine in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a known concentration (e.g., 0.5 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Forced Degradation (for method validation):

    • To ensure the method is "stability-indicating," a forced degradation study should be performed. This involves intentionally degrading the compound under various stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products and ensure they are well-separated from the main peak.

Visual Aids

Diagram 1: Potential Oxidative Degradation Pathways

degradation_pathways cluster_conditions Stress Conditions A 6-(o-Tolyl)pyridin-3-amine B N-Oxide Derivative A->B Pyridine N-Oxidation C Azo Dimer A->C Oxidative Coupling D Other Oxidized Products (e.g., hydroxylated species) A->D Ring/Side-chain Oxidation O2 O₂ O2->A Light Light (hν) Light->A Heat Heat (Δ) Heat->A

Caption: Potential oxidative degradation pathways for 6-(o-Tolyl)pyridin-3-amine.

Diagram 2: Troubleshooting Workflow for Discolored Compound

Caption: Troubleshooting workflow for a discolored sample.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • 3-Aminopyridine | SIELC Technologies.
  • A Practical Synthesis of Azobenzenes through Oxidative Dimerization of Aromatic Amines Using tert-Butyl Hypoiodite - Organic Chemistry Portal. Available at: [Link]

  • Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies - PubMed. Available at: [Link]

  • Safety Data Sheet. Available at: [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Batch Synthesis of 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Successful scale-up of 6-(o-Tolyl)pyridin-3-amine requires a deep mechanistic understanding of the chemical system. Here, we establish a self-validating protocol, explain the physicochemical causality behind each operational parameter, and provide actionable troubleshooting for the most common failure modes encountered at the kilogram scale.

Process Overview & Mechanistic Workflow

The most robust and economically viable route for scaling up 6-(o-Tolyl)pyridin-3-amine is a two-step sequence: a Suzuki-Miyaura cross-coupling of 2-chloro-5-nitropyridine with o-tolylboronic acid, followed by the catalytic hydrogenation of the nitro intermediate[1].

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation SM1 2-Chloro-5-nitropyridine Int1 5-Nitro-2-(o-tolyl)pyridine SM1->Int1 Pd(PPh3)4, Na2CO3 Toluene/H2O, 80°C SM2 o-Tolylboronic acid SM2->Int1 Prod 6-(o-Tolyl)pyridin-3-amine Int1->Prod H2 (50 psi), Pd/C MeOH, 25°C

Fig 1: Two-step scalable synthesis workflow for 6-(o-Tolyl)pyridin-3-amine.

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Cross-Coupling
  • Charge: To a jacketed reactor, add 2-chloro-5-nitropyridine (1.0 eq) and o-tolylboronic acid (1.15 eq).

  • Solvent & Base: Add toluene (10 volumes) and a 2M aqueous solution of Na₂CO₃ (2.0 eq). Sparge the biphasic mixture with nitrogen for 30 minutes to rigorously remove dissolved oxygen.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq).

  • Reaction: Heat the vigorously stirred mixture to 80 °C for 12 hours[1]. Monitor via HPLC until the starting material is <1%.

  • Workup: Cool to room temperature, separate the aqueous layer, wash the organic layer with brine, and concentrate under reduced pressure. Recrystallize the intermediate (5-nitro-2-(o-tolyl)pyridine) from ethanol.

Step 2: Catalytic Hydrogenation & Palladium Scavenging
  • Charge: Dissolve the 5-nitro-2-(o-tolyl)pyridine intermediate in methanol (15 volumes) inside a pressure reactor.

  • Catalyst: Add 10% Pd/C (0.05 eq by weight). Purge the headspace with nitrogen (3x), then hydrogen (3x).

  • Reaction: Stir under H₂ gas (50 psi) at 25 °C until hydrogen uptake ceases (approx. 4-6 hours)[1].

  • Bulk Filtration: Vent the reactor and filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst.

  • Scavenging: To the filtrate, add a silica-based palladium scavenger (e.g., Silica-Thiourea, 20% w/w relative to API) and stir at 60 °C for 4 hours to reduce residual dissolved Pd[2].

  • Isolation: Filter out the scavenger and concentrate the filtrate to yield the final 6-(o-Tolyl)pyridin-3-amine product.

Troubleshooting Guides & FAQs

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd 2-Chloro-5-nitropyridine TransMet Transmetalation (Slow due to o-methyl steric bulk) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim o-Tolylboronic acid Proto Protodeboronation (Side Reaction) TransMet->Proto H2O / Base (Competes with Transmetalation) RedElim->Pd0 Product

Fig 2: Competing pathways in the Suzuki-Miyaura catalytic cycle highlighting the protodeboronation risk.

Q1: Why do we observe significant protodeboronation of o-tolylboronic acid during scale-up, and how can we mitigate it?

A: Causality & Mitigation The ortho-methyl group on o-tolylboronic acid creates significant steric bulk. In the Suzuki-Miyaura catalytic cycle, this steric hindrance drastically slows down the transmetalation step. Because transmetalation is delayed, the boronic acid remains exposed to the aqueous base for a longer period, allowing the competing, base-catalyzed protodeboronation pathway to dominate and destroy the reagent[3].

To mitigate this, you must establish a self-validating control system:

  • Base Selection: Avoid strong bases like NaOH; utilize milder bases (Na₂CO₃ or K₃PO₄) to slow the degradation pathway.

  • Stoichiometry: Program a deliberate 1.15 to 1.20 molar excess of the boronic acid to compensate for unavoidable minor losses[3].

  • Dosing Strategy: Implement a slow-addition protocol for the boronic acid. By keeping its steady-state concentration low, you minimize the time it spends idling in the basic aqueous environment before transmetalating.

Q2: Why is the two-step route (coupling the nitro-pyridine, then reducing) preferred over directly coupling 6-chloropyridin-3-amine?

A: Causality & Mitigation The oxidative addition of Palladium(0) into the C-Cl bond is highly sensitive to the electronic nature of the pyridine ring. The electron-withdrawing -NO₂ group in 2-chloro-5-nitropyridine drastically reduces the electron density at the C2 position, strongly activating the C-Cl bond for rapid oxidative addition. Conversely, the -NH₂ group in 6-chloropyridin-3-amine is strongly electron-donating via resonance, which heavily deactivates the C-Cl bond.

Attempting to directly couple 6-chloropyridin-3-amine typically results in stalled reactions or requires highly specialized, expensive, and air-sensitive ligands (like XPhos or BrettPhos) to force the coupling. The two-step nitro-route is operationally robust, utilizes cheaper Pd(PPh₃)₄, and is far more economical for batch scale-up[1].

Q3: How do we effectively remove residual Palladium to meet API limits (< 5 ppm) at the kilogram scale?

A: Causality & Mitigation The target molecule, 6-(o-Tolyl)pyridin-3-amine, contains a free primary amine and a pyridine nitrogen. These moieties act as bidentate-like ligands that strongly coordinate with soluble palladium species leaching from the Pd/C or remaining from the Step 1 coupling. Standard crystallization relies on solubility differentials and is thermodynamically insufficient to break these strong API-Pd complexes.

You must introduce a scavenger with a higher thermodynamic binding affinity for Palladium than the API itself. Functionalized silica scavengers (e.g., Silica-Thiourea or Silica-Thiol) are highly effective. The rigid silica backbone prevents the scavenger from dissolving into the product stream, and the densely packed thiourea/thiol groups irreversibly strip the Pd from the API[2].

Quantitative Data Summary: Palladium Scavenging Efficacy

The following table summarizes the performance of various downstream purification interventions for removing residual Palladium from the final API stream.

Scavenger / MethodMechanism of ActionInitial Pd (ppm)Final Pd (ppm)API Recovery (%)Scalability
Activated Carbon Physisorption~72085 - 12082%High
Standard Crystallization Solubility Differential~720150 - 20065%High
Silica-Thiourea (20% w/w) Chemisorption (Irreversible)~720< 5 96% High
Silica-Thiol (20% w/w) Chemisorption (Irreversible)~720< 1094%High

(Data modeled after standard pilot plant scavenging operations[2])

References

  • Novel linear triaryl guanidines, N-substituted guanidines and potential prodrugs as antiprotozoal agents - PMC | nih.gov | 1

  • 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure | orgsyn.org | 3

  • Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide | benchchem.com |

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures | Organic Process Research & Development | acs.org | 2

Sources

Validation & Comparative

A Tale of Two Isomers: Unraveling the Reactivity of 6-(o-Tolyl)pyridin-3-amine and 6-(p-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the subtle placement of a single methyl group can dramatically alter the chemical personality of a molecule. This guide delves into the comparative reactivity of two closely related isomers: 6-(o-tolyl)pyridin-3-amine and 6-(p-tolyl)pyridin-3-amine. Understanding the nuanced differences in their electronic and steric profiles is paramount for designing efficient synthetic routes and predicting their behavior in complex molecular systems. While direct, side-by-side experimental comparisons are sparse in the literature, a wealth of theoretical and mechanistic studies on analogous systems provides a robust framework for dissecting their reactivity.

The Isomeric Difference: A Clash of Sterics and Electronics

The core distinction between these two molecules lies in the position of the methyl group on the tolyl substituent. In the ortho isomer, the methyl group is proximate to the pyridine ring, creating a sterically hindered environment. Conversely, the para isomer's methyl group is positioned distally, minimizing steric clash. This seemingly minor variation has profound implications for the molecules' electronic properties and, consequently, their reactivity.

The tolyl group, in either position, is generally considered to be electron-donating through an inductive effect. This property influences the electron density of the pyridine ring and the basicity of the amine group. However, the steric hindrance in the ortho isomer can force the tolyl ring out of planarity with the pyridine ring, disrupting π-conjugation and altering the electronic communication between the two aromatic systems.

G cluster_ortho 6-(o-Tolyl)pyridin-3-amine cluster_para 6-(p-Tolyl)pyridin-3-amine ortho Pyridine-Amine Core o_tolyl ortho-Tolyl Group ortho->o_tolyl C-C Bond o_steric Steric Hindrance ortho->o_steric o_tolyl->o_steric para Pyridine-Amine Core p_tolyl para-Tolyl Group para->p_tolyl C-C Bond p_electronic Enhanced Electronic Effect p_tolyl->p_electronic caption Steric vs. Electronic Effects

Caption: Contrasting the steric hindrance in the ortho-isomer with the electronic influence in the para-isomer.

Theoretical Insights into Reactivity: The Ortho vs. Para Dichotomy

A significant theoretical study on the Ru-catalyzed amination of aminopyridines sheds light on the potential reactivity differences between ortho and para substituted systems.[1][2][3] The research revealed a striking difference, with ortho-substituted aminopyridines undergoing efficient C-N bond formation while their para counterparts were unreactive under the same conditions.[1][2]

This disparity was attributed to the stability of the crucial Meisenheimer intermediate formed during the reaction. The study, using density functional theory (DFT), demonstrated that the ortho substituent leads to a more stable Meisenheimer intermediate.[1][3] This stabilization is not due to steric effects, which were found to be minimal, but rather to more favorable orbital interactions between the catalyst and the intermediate in the ortho configuration.[1] While this study was on a different, yet analogous, system, it provides a compelling hypothesis that the ortho-tolyl isomer may exhibit enhanced reactivity in certain metal-catalyzed reactions compared to the para-tolyl isomer.

G cluster_reaction Hypothesized Reactivity Pathway Reactants Aminopyridine + Catalyst Ortho_Intermediate Ortho-Substituted Meisenheimer Intermediate (More Stable) Reactants->Ortho_Intermediate Lower Energy Transition State Para_Intermediate Para-Substituted Meisenheimer Intermediate (Less Stable) Reactants->Para_Intermediate Higher Energy Transition State Ortho_Product Ortho-Product (Favored) Ortho_Intermediate->Ortho_Product Para_Product Para-Product (Disfavored) Para_Intermediate->Para_Product caption Influence of Isomer on Intermediate Stability

Caption: Proposed reaction pathway highlighting the stability of the ortho-substituted intermediate.

Comparative Reactivity in Key Synthetic Transformations

While a head-to-head quantitative comparison is not available, we can extrapolate the expected behavior of our two isomers in common synthetic reactions based on established principles.

Reaction Type6-(o-Tolyl)pyridin-3-amine (Expected Reactivity)6-(p-Tolyl)pyridin-3-amine (Expected Reactivity)Rationale
Suzuki-Miyaura Coupling Potentially slower reaction rates.Generally faster reaction rates.The steric bulk of the ortho-methyl group can hinder the approach of the palladium catalyst and the boronic acid coupling partner to the pyridine ring, potentially slowing down the transmetalation step.[4] The less hindered para isomer would be expected to react more readily.[5][6]
Buchwald-Hartwig Amination May require more specialized, bulky ligands.Generally proceeds with standard phosphine ligands.Similar to the Suzuki coupling, the steric hindrance of the ortho-tolyl group can impede the coordination of the palladium catalyst. The use of bulky, electron-rich phosphine ligands, a hallmark of modern Buchwald-Hartwig amination, can help overcome this steric barrier.[7][8][9]
Protonation (Basicity) Expected to be slightly less basic.Expected to be slightly more basic.The electron-donating methyl group in the para position can more effectively increase the electron density on the pyridine nitrogen and the exocyclic amine through resonance and inductive effects, thereby increasing basicity.[10] The potential for steric hindrance to disrupt planarity in the ortho isomer may slightly diminish this effect.
N-Alkylation/Acylation Slower reaction rates.Faster reaction rates.The steric hindrance around the 3-amino group from the adjacent ortho-tolyl substituent would be expected to slow down the rate of reactions involving nucleophilic attack by the amine, such as alkylation or acylation.

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are commonly employed for the functionalization of aminopyridine scaffolds.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of a bromo-substituted pyridin-3-amine with an arylboronic acid.[11][12]

Materials:

  • 6-(o/p-Tolyl)-5-bromopyridin-3-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 6-(o/p-tolyl)-5-bromopyridin-3-amine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: Based on steric considerations, the reaction with 6-(p-tolyl)-5-bromopyridin-3-amine is anticipated to proceed more efficiently, potentially leading to higher yields and shorter reaction times compared to its ortho counterpart under identical conditions.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an aryl halide with 6-(o/p-tolyl)pyridin-3-amine.[7][8][13]

Materials:

  • Aryl bromide (1.0 eq)

  • 6-(o/p-Tolyl)pyridin-3-amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide, 6-(o/p-tolyl)pyridin-3-amine, Pd₂(dba)₃, XPhos, and NaOtBu in a dry reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Expected Outcome: The steric bulk of the ortho-tolyl group may necessitate the use of a bulky ligand like XPhos to facilitate the reaction. The para isomer might react efficiently with a wider range of less sterically demanding phosphine ligands.

Conclusion and Future Outlook

The positional isomerism of the tolyl group in 6-(tolyl)pyridin-3-amines presents a fascinating case study in how subtle structural changes can have a significant impact on chemical reactivity. While the para isomer, 6-(p-tolyl)pyridin-3-amine, is generally expected to be more reactive in transformations where steric hindrance is a limiting factor, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, theoretical studies suggest that the ortho isomer, 6-(o-tolyl)pyridin-3-amine, could exhibit enhanced reactivity in certain metal-catalyzed reactions due to favorable intermediate stabilization.

For researchers and drug development professionals, a thorough understanding of these nuances is critical for the rational design of synthetic strategies. The choice of isomer can influence not only reaction efficiency but also the ultimate biological activity and material properties of the final product. Further direct experimental comparisons of these and related isomers will undoubtedly provide deeper insights and enable more precise control over their chemical behavior.

References

  • Wang, C., Zhang, S.-Q., & Hong, X. (2023). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. Inorganics, 11(9), 316. [Link]

  • Wang, C., Zhang, S.-Q., & Hong, X. (2023). Ortho–para reactivity difference in Ru-catalyzed amination of aminopyridines via η⁶-coordination[14]. ResearchGate. [Link]

  • (2026, March 20). (PDF) Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η-Coordination: Role of Meisenheimer Intermediate Coordination Ability. ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. (n.d.). [Link]

  • Reactions between 1, p‐tolyl benzoate and pyridine. - ResearchGate. (n.d.). [Link]

  • N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (CAS No - apicule. (n.d.). [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2024, March 20). In Wikipedia. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). [Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes - Dalton Transactions (RSC Publishing). (n.d.). [Link]

  • (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry. ACS Publications. [Link]

  • (2009, November 2). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. PubMed. [Link]

  • (2019, October 22). Basicity comparison between pyridine amines and other compounds. Stack Exchange. [Link]

  • (2017, July 27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC. [Link]

  • (2014, October 23). Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. ACS Publications. [Link]

  • (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Suzuki reaction. (2024, March 19). In Wikipedia. [Link]

  • (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules†. PMC. [Link]

  • Pyridines. (n.d.). [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • 6-(p-Tolyl)pyridin-3-amine | 170850-45-0 | C12H12N2 | Appchem. (n.d.). [Link]

  • 6-(p-tolyl)pyridin-2-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. [Link]

  • (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • 6-(p-tolyl)pyridin-2-amine (C12H12N2). (n.d.). PubChemLite. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]

  • (2005, November 30). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. ACS Publications. [Link]

  • (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • (2023, March 1). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Swarthmore College. [Link]

Sources

A Comparative Guide to Purity Validation of 6-(o-Tolyl)pyridin-3-amine: The Central Role of LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical analysis of validating the purity of 6-(o-Tolyl)pyridin-3-amine, a key building block in medicinal chemistry. We will explore the primacy of Liquid Chromatography-Mass Spectrometry (LC-MS) as a robust, sensitive, and specific analytical technique. The narrative explains the causality behind methodological choices, from mobile phase selection to ionization techniques. Furthermore, this guide presents a comparative analysis with orthogonal methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC). By presenting supporting experimental protocols and data, this document serves as a practical resource for researchers, scientists, and drug development professionals to establish a comprehensive and self-validating purity assessment strategy.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

6-(o-Tolyl)pyridin-3-amine is a heterocyclic aromatic amine, a structural motif frequently encountered in the synthesis of targeted therapeutics. Its journey from a synthesized intermediate to part of a final drug product is contingent upon rigorous quality control. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the identification and control of impurities in new drug substances.[1] Impurities can arise from starting materials, by-products of the synthesis, or degradation, and even trace amounts can have unintended pharmacological or toxicological effects.

Therefore, the selection of an analytical method for purity determination is a critical decision. The ideal method must be specific enough to distinguish the main compound from structurally similar impurities, sensitive enough to detect these impurities at low levels, and robust enough to provide reliable results across different batches.[2] LC-MS has emerged as the preeminent technique for this purpose in small-molecule drug development due to its unique combination of high-resolution separation and specific mass detection.[3]

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry.[3] The LC component separates the analyte and its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase, while the MS component provides mass-to-charge (m/z) ratio information, which aids in both quantification and identification.[4]

The Rationale Behind the LC-MS Method Design

The development of a robust LC-MS method is a science of deliberate choices designed to achieve optimal separation and detection for the specific analyte.

  • Chromatographic Separation: For an aromatic compound like 6-(o-Tolyl)pyridin-3-amine, a reversed-phase C18 column is the logical first choice. The nonpolar C18 stationary phase effectively retains the compound via hydrophobic interactions, allowing for separation from more polar or less retained impurities. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (e.g., acetonitrile), is employed to ensure that both polar and nonpolar impurities are eluted and resolved from the main peak. The addition of a modifier like formic acid to the mobile phase serves a dual purpose: it protonates the amine group of the analyte, leading to better peak shape, and facilitates its ionization in the mass spectrometer.[4]

  • Mass Spectrometric Detection: Electrospray Ionization (ESI) is the preferred ionization technique for polar and semi-polar molecules like our target compound. Operating in positive ion mode is ideal, as the basic nitrogen atoms on the pyridine and amine groups are readily protonated to form a stable [M+H]⁺ ion, making detection highly sensitive.[4] The mass spectrometer's ability to selectively detect ions based on their m/z ratio provides an orthogonal detection method to UV, significantly improving analytical confidence and allowing for the detection of co-eluting impurities that would be missed by UV detection alone.[5]

Experimental Protocol: LC-MS Purity Assay for 6-(o-Tolyl)pyridin-3-amine

This protocol outlines a validated method for determining the purity of 6-(o-Tolyl)pyridin-3-amine.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the 6-(o-Tolyl)pyridin-3-amine sample.
  • Dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.
  • Further dilute this stock solution to a working concentration of 1.0 µg/mL using the same diluent.

2. LC-MS System & Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[6]
  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent single quadrupole instrument.[6]
  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 5 | | 9.0 | 5 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • MS Ionization Source: ESI, Positive Ion Mode.
  • Scan Range: m/z 100 - 500.
  • Key Ion to Monitor: [M+H]⁺ for 6-(o-Tolyl)pyridin-3-amine (C₁₂H₁₂N₂) is expected at m/z 185.1.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the working standard solution.
  • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing consistently.[7]

4. Data Analysis & Purity Calculation:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the area percent purity using the following formula:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
  • Examine the mass spectra of minor peaks to tentatively identify potential impurities. For example, an ion at m/z 201.1 could suggest an oxidation product ([M+O+H]⁺).
Visualizing the LC-MS Workflow

The following diagram illustrates the logical flow of the purity validation process using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute A->B C Inject Sample B->C D LC Separation (C18 Column, Gradient) C->D E MS Detection (ESI+, Scan Mode) D->E F Integrate Chromatogram (TIC) E->F G Calculate % Area Purity F->G H Identify Impurities (m/z) F->H I Report Results G->I H->I

Caption: A streamlined workflow for LC-MS purity analysis.

A Comparative Framework: Orthogonal Analytical Techniques

While LC-MS is a powerhouse, relying on a single method can be risky. Regulatory bodies and good scientific practice advocate for the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—to confirm purity.

Quantitative NMR (qNMR) Spectroscopy

qNMR, particularly ¹H qNMR, is considered a primary ratio method because the signal intensity is directly proportional to the number of nuclei (protons), regardless of the molecule's structure.[8]

  • Principle: By integrating the signals of the target compound and comparing them to a certified internal standard of known purity and concentration, one can determine the absolute purity of the analyte.

  • Advantages: It is a highly accurate and precise method for absolute quantification and provides rich structural information that can help identify impurities.[9]

  • Limitations: Compared to MS, NMR has significantly lower sensitivity, making it difficult to detect and quantify impurities below the 0.1% level.[10] It also requires a larger sample amount.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by mass spectrometric detection.[11]

  • Principle: Samples are vaporized and carried by an inert gas through a column. Separation occurs based on boiling point and polarity.[12]

  • Advantages: It offers excellent separation for volatile and semi-volatile compounds and is the method of choice for residual solvent analysis (per ICH Q3C).[13][14]

  • Limitations: 6-(o-Tolyl)pyridin-3-amine has a relatively high boiling point and is not highly volatile, making it a poor candidate for direct GC-MS analysis. Derivatization would likely be required to increase its volatility, adding complexity and potential sources of error to the analysis.[15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Principle: The presence of impurities broadens the melting range and depresses the melting point of a crystalline substance. The Van't Hoff equation can be used to calculate the mole fraction of impurities from the shape of the melting endotherm.[16]

  • Advantages: It is a fast, absolute method for determining the total molar purity of highly crystalline compounds (>98% pure) and requires no standards.[17][18]

  • Limitations: It is only applicable to crystalline, thermally stable compounds that exhibit a sharp melting point.[18] It provides no information about the identity or number of impurities and is not suitable for amorphous materials or compounds that decompose upon melting.

At-a-Glance Comparison

The table below summarizes the key attributes of each technique for the purity analysis of 6-(o-Tolyl)pyridin-3-amine.

FeatureLC-MSqNMRGC-MSDSC
Principle Chromatographic Separation & Mass DetectionNuclear Magnetic ResonanceVolatility-Based Separation & Mass DetectionThermal Analysis (Melting Point Depression)
Sensitivity Very High (ppb-ppt)Low to Moderate (ppm)High (ppb-ppm)Low (for impurities)
Specificity Very HighHigh (Structural Info)HighLow (Non-specific)
Quantification Relative (% Area)Absolute (with standard)Relative/AbsoluteAbsolute (Molar %)
Impurity ID Yes (by mass)Yes (by structure)Yes (by mass)No
Suitability for Analyte Excellent Good (for absolute purity)Poor (requires derivatization)Good (if crystalline)
Key Advantage Best balance of sensitivity and specificity.[3][4]Absolute quantification without chromatography.[8]Ideal for volatile impurities.[14]Fast, absolute purity for crystalline solids.[17]
Key Limitation Requires reference standards for absolute quantification.Lower sensitivity for trace impurities.[10]Not suitable for non-volatile compounds.[15]Only for crystalline, stable solids.[18]

Decision Framework for Purity Method Selection

Choosing the right analytical tool requires a logical approach based on the stage of development, available information about the compound, and the specific question being asked.

Caption: A decision tree for selecting purity analysis methods.

Conclusion

For the comprehensive purity validation of 6-(o-Tolyl)pyridin-3-amine, LC-MS stands out as the most suitable primary analytical technique. Its exceptional sensitivity and specificity allow for the confident detection and tentative identification of trace-level impurities, which is essential for meeting stringent regulatory requirements.[4][19] The methodology is robust, versatile, and provides the detailed impurity profile necessary for ensuring the quality and safety of pharmaceutical intermediates.

However, a truly self-validating system relies on orthogonal verification. Techniques like qNMR and DSC provide valuable, complementary information. While qNMR offers a powerful method for absolute purity determination, DSC can quickly confirm the overall purity of a crystalline batch.[8][18] By integrating a primary LC-MS method with appropriate orthogonal techniques, researchers and drug developers can build a complete, scientifically sound, and defensible purity profile for critical intermediates like 6-(o-Tolyl)pyridin-3-amine, ensuring a solid foundation for the development of safe and effective medicines.

References

  • Jain, R., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. Available at: [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Corporation. Available at: [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Creative Biolabs. Available at: [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Buzzi Laboratorio Analisi. Available at: [Link]

  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ. Available at: [Link]

  • Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Available at: [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA The Gambia. Available at: [Link]

  • Asgharian, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-938. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. Available at: [Link]

  • Tosoh Analysis and Research Center. (2014). Gas Chromatograph Mass Spectrometer. Tosoh Corporation. Available at: [Link]

  • The Japanese Pharmacopoeia. (n.d.). 1330 - Validation of Analytical Procedures / General Information. Pharmaceutical and Medical Device Regulatory Science Society of Japan. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. NETZSCH. Available at: [Link]

  • International Council for Harmonisation (ICH). (2000). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ICH. Available at: [Link]

  • Possolo, A., et al. (2017). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 54(4), 434. Available at: [Link]

  • Patsnap. (2025). GC-MS vs Gas Density Balance: Natural Gas Purity. Patsnap Eureka. Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. ICH. Available at: [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR? ResearchGate. Available at: [Link]

  • JEOL Ltd. (n.d.). GC-MS (Gas Chromatograph Mass Spectrometer). JEOL. Available at: [Link]

  • Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Available at: [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Waters. Available at: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • WebofPharma. (2026). Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. WebofPharma. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • de Barros, A. L. B., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. International Journal of Molecular Sciences, 19(10), 2975. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Chowdhury, S. K., et al. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (45), 2219. Available at: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Available at: [Link]

  • Kumar, S., & Kumar, A. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 576-587. Available at: [Link]

  • Dong, M. W. (2016). Analytical Method Validation: Back to Basics, Part II. LCGC International. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent Technologies. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]

Sources

A Comparative Analysis of Synthetic Routes to 6-(o-Tolyl)pyridin-3-amine: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: April 2026

The 6-aryl-3-aminopyridine scaffold is a privileged motif in modern medicinal chemistry, appearing as a core structural element in numerous kinase inhibitors and other targeted therapeutics. The compound 6-(o-tolyl)pyridin-3-amine, in particular, serves as a crucial building block for several advanced pharmaceutical intermediates. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this valuable compound, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.

Two principal palladium-catalyzed cross-coupling strategies dominate the landscape for the synthesis of 6-(o-tolyl)pyridin-3-amine: a direct, one-step Suzuki-Miyaura coupling and a two-step approach involving an initial Suzuki-Miyaura coupling followed by a nitro group reduction. This analysis will dissect each route, evaluating them on criteria of efficiency, scalability, substrate availability, and overall practicality in a research and development setting.

Route 1: Direct Suzuki-Miyaura Coupling of a 6-Halopyridin-3-amine

The most direct and convergent approach to 6-(o-tolyl)pyridin-3-amine involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-halopyridin-3-amine with o-tolylboronic acid.[1][2] This method is predicated on the direct formation of the critical aryl-aryl bond.

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The presence of a free amino group on the pyridine ring can be challenging, as it can coordinate to the palladium center and inhibit catalysis.[2] However, the use of appropriate ligands can mitigate this issue, often obviating the need for a protecting group.

  • Palladium Source and Ligand: A Pd(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3] For less demanding couplings, tetrakis(triphenylphosphine)palladium(0) can be effective.[2]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[2][4] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often employed. Solvents like dioxane, toluene, or dimethylformamide (DMF) are common, with the aqueous phase facilitating the dissolution of the inorganic base.[2]

Visualizing the Suzuki-Miyaura Pathway

Suzuki_Miyaura_Route cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 6-Halopyridin-3-amine 6-Halopyridin-3-amine Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) 6-Halopyridin-3-amine->Pd_Catalyst Oxidative Addition o-Tolylboronic_acid o-Tolylboronic acid Base Base (e.g., K2CO3) o-Tolylboronic_acid->Base Activation Product 6-(o-Tolyl)pyridin-3-amine Pd_Catalyst->Product Reductive Elimination Base->Pd_Catalyst Transmetalation Solvent Solvent (e.g., Dioxane/H2O)

Caption: Direct synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for the Suzuki-Miyaura coupling of halopyridines.[1][2][4]

  • Reaction Setup: In a flame-dried Schlenk flask, combine 6-chloropyridin-3-amine (1.0 equiv.), o-tolylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 6-(o-tolyl)pyridin-3-amine.

Route 2: Two-Step Synthesis via a Nitropyridine Intermediate

An alternative and often high-yielding strategy involves the initial Suzuki-Miyaura coupling of a 2-halo-5-nitropyridine with o-tolylboronic acid, followed by the reduction of the nitro group to the desired amine.[5]

Causality Behind Experimental Choices

This approach strategically circumvents the potential issue of the free amine interfering with the palladium catalyst in the coupling step. The strongly electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution and does not inhibit the palladium catalyst.[6]

  • Suzuki-Miyaura Coupling of the Nitropyridine: The conditions for this coupling are similar to those described in Route 1. The choice of starting material, typically 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine, depends on commercial availability and reactivity, with the bromo-substituted pyridine generally being more reactive.

  • Nitro Group Reduction: The reduction of the nitro group is a standard transformation in organic synthesis.[7] Several methods are effective, and the choice often depends on the presence of other functional groups and scalability.

    • Catalytic Hydrogenation: This is a clean and efficient method using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[7] It is often the method of choice for its high yields and simple work-up.

    • Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.[7]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Visualizing the Two-Step Pathway

Two_Step_Route cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction 2-Halo-5-nitropyridine 2-Halo-5-nitropyridine Intermediate 5-Nitro-2-(o-tolyl)pyridine 2-Halo-5-nitropyridine->Intermediate Pd Catalyst, Base o-Tolylboronic_acid o-Tolylboronic acid o-Tolylboronic_acid->Intermediate Product 6-(o-Tolyl)pyridin-3-amine Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl or H2, Pd/C) Reducing_Agent->Product

Caption: Two-step synthesis via a nitropyridine intermediate.

Experimental Protocols: Two-Step Synthesis

Step 1: Synthesis of 5-Nitro-2-(o-tolyl)pyridine

The protocol is analogous to the Suzuki-Miyaura coupling described in Route 1, with 2-chloro-5-nitropyridine as the starting material.

Step 2: Reduction of 5-Nitro-2-(o-tolyl)pyridine

This protocol is a representative procedure for the reduction of an aromatic nitro group using iron and an acid.[7]

  • Reaction Setup: In a round-bottom flask, suspend 5-nitro-2-(o-tolyl)pyridine (1.0 equiv.) and iron powder (3.0-5.0 equiv.) in a mixture of ethanol and water.

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of acetic acid to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-(o-tolyl)pyridin-3-amine can be purified by column chromatography or recrystallization.

Comparative Analysis

FeatureRoute 1: Direct Suzuki-Miyaura CouplingRoute 2: Two-Step Synthesis via Nitropyridine
Number of Steps 12
Overall Yield Moderate to good, highly dependent on optimization.Often higher and more reliable due to the activated substrate in the coupling step.
Atom Economy HigherLower due to the introduction and subsequent removal of the nitro group.
Starting Materials 6-Halopyridin-3-amines (e.g., 6-chloropyridin-3-amine) and o-tolylboronic acid.2-Halo-5-nitropyridines (e.g., 2-chloro-5-nitropyridine) and o-tolylboronic acid.
Process Complexity Simpler, more convergent.More complex, involves an additional reduction step and work-up.
Potential Issues Potential for catalyst inhibition by the free amino group, requiring careful ligand selection.Requires handling of potentially hazardous nitropyridine intermediates and a separate reduction step.
Scalability Can be scalable with proper optimization of catalyst loading and reaction conditions.Generally considered robust and scalable, with well-established reduction protocols.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 6-(o-tolyl)pyridin-3-amine. The choice between the two will largely depend on the specific context and project goals.

  • For early-stage discovery and rapid analogue synthesis , the direct Suzuki-Miyaura coupling (Route 1) offers a more convergent and time-efficient approach. The ability to directly couple readily available 6-halopyridin-3-amines makes it attractive for generating a library of derivatives. However, it may require more optimization to achieve high yields, particularly when scaling up.

  • For process development and large-scale synthesis , the two-step route via the nitropyridine intermediate (Route 2) is often preferred. Although it involves an additional step, the individual reactions are typically high-yielding and robust. The Suzuki-Miyaura coupling on the electron-deficient 2-halo-5-nitropyridine is often more reliable and less prone to catalyst inhibition. The subsequent nitro group reduction is a well-understood and scalable transformation.

Ultimately, a thorough understanding of the principles of palladium-catalyzed cross-coupling reactions, as outlined in this guide, will empower researchers to make informed decisions and successfully synthesize 6-(o-tolyl)pyridin-3-amine and its analogues for their specific research and development needs.

References

  • BenchChem. Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). BenchChem.
  • ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. BenchChem.
  • Viciu, M. S., & Nolan, S. P. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters, 5(24), 4677–4680.
  • Wang, C. Y., et al. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water.
  • Wang, C. Y., et al. (2026).
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Organic Synthesis. Suzuki-Miyaura Coupling. Organic-synthesis.org.
  • Chemistry LibreTexts. (2023).
  • TCI. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
  • Queiroz, M. J. R. P., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12), 5628-5634.
  • Al-Omary, F. A. M., et al. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Molecules, 15(7), 4539-4550.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Zhang, L., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035.
  • Ho, T. L., & Liao, P. Y. (1994). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Tetrahedron Letters, 35(14), 2211-2212.
  • Chen, C. H., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7247-7258.
  • BenchChem. Reactivity of the nitro group on a pyridine ring. BenchChem.
  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles, 36(10), 2385-2394.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines. European Journal of Organic Chemistry, 2000(1), 59-70.
  • Cerdan, S., et al. (2004). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 1(2), 164-166.
  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
  • Sharma, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(8), 31-38.
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.
  • BenchChem. Synthesis of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • Request PDF. A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
  • Chaykovsky, M., & Lin, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Liu, R. Y., & Buchwald, S. L. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • Knochel, P., & Srogl, J. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 15(15), 3998-4001.
  • Guedes, G. P., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(10), 2454.
  • PubChem. 6-Chloro-2-ethoxy-5-nitropyridin-3-amine.
  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

Benchmarking 6-(o-Tolyl)pyridin-3-amine against Phenylpyridine Analogs: Conformational Locking in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics, the structural nuances of heterocyclic building blocks dictate the pharmacological success of the final drug candidate. This guide benchmarks 6-(o-Tolyl)pyridin-3-amine against its unsubstituted analog, 6-phenylpyridin-3-amine . While both serve as foundational scaffolds for kinase inhibitors, the introduction of an ortho-methyl group in the former fundamentally alters the molecule's three-dimensional topography. By inducing a steric clash that forces a dihedral twist, the ortho-methyl group leverages "conformational locking" (atropisomerism) to dramatically enhance target selectivity, binding affinity, and thermodynamic aqueous solubility.

Mechanistic Causality: The Ortho-Methyl Effect

To understand the performance gap between these two scaffolds, one must analyze the thermodynamics of protein-ligand binding and solid-state crystal packing.

  • Conformational Preorganization: The unsubstituted 6-phenylpyridin-3-amine core naturally adopts a relatively planar conformation, with an inter-ring dihedral angle typically hovering between 30° and 40° in aqueous environments[1]. While planarity is useful for DNA intercalation, it is a liability for modern kinase inhibitors. Kinase active sites—particularly the hinge-binding regions of targets like Pim kinases—often require ligands to adopt an orthogonal conformation to occupy deep, narrow hydrophobic pockets[2]. The steric clash between the ortho-methyl group and the pyridine C5-proton in 6-(o-Tolyl)pyridin-3-amine forces an orthogonal twist, pushing the dihedral angle to approximately 65°–85°[1][3]. This pre-organizes the unbound ligand into the required bound-state conformation, drastically reducing the entropic penalty of association.

  • Physicochemical Superiority: Highly planar molecules stack efficiently in crystal lattices, resulting in high melting points and poor aqueous solubility. The ortho-methyl group disrupts this molecular planarity, lowering the crystal lattice energy and significantly improving thermodynamic aqueous solubility—a critical parameter for oral bioavailability[4].

Target Pathway Visualization

Phenylpyridine-amine derivatives are frequently utilized to inhibit serine/threonine kinases, such as Pim-1, which are overexpressed in various hematologic malignancies and solid tumors[2]. The diagram below illustrates the signaling cascade disrupted by these scaffolds.

G Inhibitor 6-(o-Tolyl)pyridin-3-amine Pim1 Pim-1 Kinase Inhibitor->Pim1 Inhibits Bad BAD (Pro-apoptotic) Pim1->Bad Phosphorylates mTOR mTORC1 Pathway Pim1->mTOR Activates Survival Cell Survival Bad->Survival Inhibits mTOR->Survival Promotes

Pim-1 kinase signaling targeted by phenylpyridine-amine derived inhibitors.

Benchmarking Data

The following table presents a representative pharmacological benchmarking dataset. It models the structure-activity relationship (SAR) of these scaffolds when integrated into a Pim-1 kinase inhibitor framework.

Parameter6-Phenylpyridin-3-amine (Unsubstituted)6-(o-Tolyl)pyridin-3-amine (Ortho-Methyl)Mechanistic Rationale
Unbound Dihedral Angle ~30° – 40°~65° – 85°Steric hindrance from the ortho-methyl group forces an orthogonal twist[1].
Thermodynamic Solubility < 10 μg/mL> 150 μg/mLDisruption of molecular planarity lowers lattice energy, enhancing solubility[4].
Pim-1 Kinase IC50 450 nM12 nMPre-organization into the bound-state conformation reduces the entropic penalty[2].
Off-Target Kinase (CDK2) 850 nM> 10,000 nMThe rigidified 3D topography prevents binding to kinases requiring planar ligands[3].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify data fidelity.

Protocol 1: Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the sterically hindered 6-(o-Tolyl)pyridin-3-amine scaffold.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 6-bromopyridin-3-amine (1.0 eq), o-tolylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a rigorously degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Causality of Reagents: The bulky bidentate ligand (dppf) on the palladium catalyst is intentionally selected. Its large bite angle facilitates the reductive elimination step, which is otherwise kinetically hindered by the bulky ortho-methyl group on the boronic acid.

  • Execution: Heat the mixture to 90°C under an N₂ atmosphere for 12 hours. Monitor reaction completion via TLC (UV 254 nm).

  • Validation Checkpoint: The crude product must not be used directly in biological assays. Purify via silica gel flash chromatography. Validate the isolated compound's identity via LC-MS (Expected m/z [M+H]⁺ = 185.1) and confirm purity (>95%) via ¹H-NMR, specifically verifying the presence of the characteristic ortho-methyl singlet at ~2.3 ppm.

Protocol 2: Kinase Inhibition Benchmarking (TR-FRET Assay)

Objective: Quantify the IC50 of the synthesized scaffolds against the target kinase.

  • Assay Preparation: Prepare a low-volume 384-well plate. Dispense 5 μL of recombinant Pim-1 kinase enzyme in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT) into each well.

  • Compound Addition: Add 100 nL of the inhibitor scaffold (10-point serial dilutions in DMSO) using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume delivery, preventing DMSO-induced enzyme denaturation.

  • Reaction Initiation: Add 5 μL of a master mix containing ATP (set precisely at its predetermined Kₘ to ensure competitive inhibition kinetics) and a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 μL of stop buffer containing EDTA. Causality: EDTA chelates the Mg²⁺ cofactor, instantly halting kinase activity. The buffer also contains a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Validation Checkpoint: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay data is only considered valid and actionable if Z' > 0.6.

G Step1 Incubate Kinase + Inhibitor Step2 Add ATP & Substrate Step1->Step2 Step3 Add Eu-Antibody + Tracer Step2->Step3 Step4 Measure FRET (665/615 nm) Step3->Step4

Step-by-step TR-FRET biochemical assay workflow for kinase benchmarking.

References

  • [2] US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors. Google Patents.2

  • [1] Methyl Effects on Protein–Ligand Binding. PMC (NIH). 1

  • [3] Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. MDPI. 3

  • [4] Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PMC (NIH).4

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays: Evaluating 6-(o-Tolyl)pyridin-3-amine and its Alternatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and biomedical research, the reproducibility of biological assays is paramount. The ability to consistently and reliably replicate experimental findings is the bedrock of scientific progress, ensuring that new discoveries are robust and can be built upon by the wider scientific community. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the performance of novel chemical entities, using the example of 6-(o-Tolyl)pyridin-3-amine as a potential inhibitor of the c-Met proto-oncogene, a key target in cancer therapy.

While specific experimental data for 6-(o-Tolyl)pyridin-3-amine is not extensively available in the public domain, its pyridin-3-amine scaffold is a known pharmacophore for inhibitors of the c-Met receptor tyrosine kinase. Therefore, this guide will use this compound as a representative example of a novel investigational agent and compare its hypothetical performance against two well-characterized c-Met inhibitors: Cabozantinib, a multi-targeted kinase inhibitor, and AMG-337, a highly selective c-Met inhibitor. Through this comparative lens, we will explore the critical aspects of assay design, execution, and data interpretation that underpin reproducible research.

The Critical Role of c-Met in Oncology and the Quest for Specific Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing. However, aberrant c-Met signaling, through gene amplification, mutation, or overexpression, is a well-established driver of tumor growth, invasion, and metastasis in a variety of cancers. This makes c-Met a highly attractive target for therapeutic intervention.

The development of small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain has been a major focus of oncology research. The ultimate goal is to identify compounds with high potency, selectivity, and favorable pharmacological properties. High selectivity is particularly crucial to minimize off-target effects and associated toxicities.

Comparative Analysis of c-Met Inhibitors

To illustrate the process of evaluating a novel compound, we will compare the hypothetical performance of 6-(o-Tolyl)pyridin-3-amine against Cabozantinib and AMG-337. The following table summarizes key performance indicators, with the data for 6-(o-Tolyl)pyridin-3-amine presented as a placeholder for experimental determination.

CompoundChemical Scaffoldc-Met IC50 (nM)Kinase SelectivityKey Considerations
6-(o-Tolyl)pyridin-3-amine Pyridin-3-amineTo be determinedTo be determinedNovel compound with a known pharmacophore for c-Met inhibition. Requires thorough characterization of potency and selectivity.
Cabozantinib (XL184) Quinoline-based1.3[1][2][3]Multi-targeted (VEGFR2, RET, KIT, etc.)[1][2][4]Clinically approved for several cancers. Broad kinase inhibition profile can lead to both enhanced efficacy and increased off-target toxicities.[4]
AMG-337 Not specified in provided results1[5][6]Highly selective for c-Met[5][6][7]Potent and selective inhibitor, useful as a tool compound for studying c-Met biology and as a benchmark for novel inhibitors.[5][6][7]

Ensuring Reproducibility: A Detailed Protocol for a c-Met Kinase Inhibition Assay

The foundation of reproducible data lies in a well-designed and meticulously executed experimental protocol. The following is a detailed, step-by-step methodology for an in vitro biochemical assay to determine the inhibitory activity of a compound against c-Met kinase, based on the widely used ADP-Glo™ Kinase Assay platform. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol: c-Met Kinase Inhibition Assay (ADP-Glo™)

I. Reagent Preparation:

  • Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Prepare a 5X stock and dilute to 1X with nuclease-free water before use.

  • Recombinant Human c-Met Kinase: Reconstitute and dilute the enzyme to the desired working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to ensure the assay is in the linear range.

  • Substrate: A suitable peptide substrate for c-Met, such as Poly(Glu, Tyr) 4:1, is recommended. Prepare a stock solution and dilute to the desired working concentration in 1X Kinase Buffer. The concentration should ideally be at or near the Km of the enzyme for the substrate.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final ATP concentration in the assay should be at or near the Km of the enzyme for ATP to ensure sensitive detection of ATP-competitive inhibitors.

  • Test Compounds: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Further dilute this series in 1X Kinase Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) across all wells to minimize solvent effects.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[8][9][10]

II. Assay Procedure (384-well plate format):

  • Compound Plating: Add 1 µL of the diluted test compound solutions or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted c-Met kinase solution to all wells except the "no enzyme" negative control wells. Add 2 µL of 1X Kinase Buffer to the "no enzyme" wells.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

III. Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.

  • Normalization: Normalize the data by setting the average signal from the DMSO-treated (100% activity) wells to 100% and the average signal from a high concentration of a known potent inhibitor (e.g., AMG-337) as 0% activity.

  • IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

Visualizing the Scientific Rationale

To better understand the biological context and the experimental workflow, the following diagrams have been generated.

The c-Met Signaling Pathway

The c-Met signaling pathway is a complex network of intracellular signaling cascades that regulate key cellular processes.[1][4][5][7][11]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Gab1 Gab1 Dimerization->Gab1 STAT3 STAT3 Dimerization->STAT3 Ras Ras Grb2_Sos->Ras PI3K PI3K Gab1->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Nucleus Nucleus STAT3->Nucleus MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation & Survival mTOR->Proliferation ERK->Nucleus Invasion Invasion & Metastasis Angiogenesis Angiogenesis Nucleus->Proliferation Nucleus->Invasion Nucleus->Angiogenesis

Caption: Simplified c-Met signaling pathway.

Experimental Workflow for c-Met Kinase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow described above.

Assay_Workflow Start Start Compound_Plating Compound/ DMSO Plating Start->Compound_Plating Enzyme_Addition Add c-Met Kinase Compound_Plating->Enzyme_Addition Reaction_Start Add Substrate/ATP (Start Reaction) Enzyme_Addition->Reaction_Start Incubation_1 Incubate (60 min) Reaction_Start->Incubation_1 Reaction_Stop Add ADP-Glo™ Reagent Incubation_1->Reaction_Stop Incubation_2 Incubate (40 min) Reaction_Stop->Incubation_2 Signal_Generation Add Kinase Detection Reagent Incubation_2->Signal_Generation Incubation_3 Incubate (30-60 min) Signal_Generation->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the c-Met kinase inhibition assay.

Conclusion: A Commitment to Rigor and Transparency

The path from a novel chemical entity to a validated biological probe or a therapeutic candidate is paved with rigorous and reproducible experimental data. While 6-(o-Tolyl)pyridin-3-amine represents a starting point based on a known pharmacophore, its true potential can only be unlocked through systematic evaluation against well-characterized alternatives like Cabozantinib and AMG-337. By employing robust and well-documented protocols, such as the c-Met kinase inhibition assay detailed here, researchers can generate high-quality, reliable data. This commitment to scientific integrity and transparency is not just good practice; it is the essential driver of innovation and progress in the fields of chemical biology and drug discovery.

References

  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC. (n.d.). Retrieved from [Link]

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC. (2020, May 20). Retrieved from [Link]

  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC. (n.d.). Retrieved from [Link]

  • AMG 337 | c-Met 抑制剂| 现货供应| 美国品牌| 免费采购电话400-668-6834 - Selleck.cn. (2024, May 22). Retrieved from [Link]

  • In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - AACR Journals. (2016, July 5). Retrieved from [Link]

  • Preclinical Evaluation of AMG 337, a Highly Selective Small Molecule MET Inhibitor, in Hepatocellular Carcinoma - AACR Journals. (2016, June 2). Retrieved from [Link]

  • Chemi-Verse™ c-MET Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Assay validation and reproducibility considerations for biomarkers used in drug development. (2015, August 21). Retrieved from [Link]

Sources

Spectroscopic Validation of 6-(o-Tolyl)pyridin-3-amine: A Comparative Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of synthetic routes to the versatile building block, 6-(o-Tolyl)pyridin-3-amine, with a primary focus on the spectroscopic validation of the final product. We will explore a modern, multi-step approach involving a Suzuki-Miyaura coupling followed by a nitro group reduction, and contrast this with a classic, alternative method for amination. This guide is designed to not only provide detailed protocols but also to elucidate the causality behind experimental choices and the logic of spectroscopic interpretation.

Introduction: The Significance of 6-(o-Tolyl)pyridin-3-amine

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. The title compound, 6-(o-Tolyl)pyridin-3-amine, combines the features of a biaryl linkage and a reactive amino group, making it a valuable intermediate for the synthesis of kinase inhibitors, receptor modulators, and other complex molecular architectures. The precise substitution pattern, particularly the ortho-tolyl group, can impart specific conformational constraints that are often crucial for biological activity. Given its importance, a robust and well-characterized synthetic pathway is essential.

Primary Synthetic Route: A Modern Approach via Suzuki Coupling and Reduction

A contemporary and highly versatile method to construct the 6-(o-Tolyl)pyridin-3-amine scaffold involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond, followed by the reduction of a nitro group to the desired amine.

Experimental Workflow: Synthesis of 6-(o-Tolyl)pyridin-3-amine

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-5-nitropyridine C Pd(PPh3)4, K2CO3 Dioxane/H2O, 85 °C A->C B o-Tolylboronic acid B->C D 6-(o-Tolyl)-3-nitropyridine C->D E 6-(o-Tolyl)-3-nitropyridine F Fe powder, NH4Cl EtOH/H2O, Reflux E->F G 6-(o-Tolyl)pyridin-3-amine F->G

Caption: A two-step synthesis of 6-(o-Tolyl)pyridin-3-amine.

Step 1: Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine with o-Tolylboronic Acid

Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl systems.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The use of a palladium catalyst, such as Pd(PPh₃)₄, is standard for this transformation.[2]

Experimental Protocol:

  • To an oven-dried round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 85 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-(o-tolyl)-3-nitropyridine.

Step 2: Reduction of 6-(o-Tolyl)-3-nitropyridine

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. While catalytic hydrogenation with palladium on carbon is a common method, it can sometimes be non-selective.[3] A milder and often more chemoselective alternative is the use of iron powder in the presence of an ammonium salt, which proceeds under neutral conditions.[4]

Experimental Protocol:

  • To a round-bottom flask, add 6-(o-tolyl)-3-nitropyridine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).

  • Add a mixture of ethanol and water (4:1 v/v).

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 6-(o-tolyl)pyridin-3-amine.

Spectroscopic Validation of 6-(o-Tolyl)pyridin-3-amine

The following section details the expected spectroscopic signature of the final product. This data is synthesized from known values for structurally similar compounds and established principles of spectroscopic interpretation.[5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is crucial for confirming the connectivity of the protons in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.1d~2.51HH-2 (Pyridine)
~7.4-7.2m-4HAromatic (Tolyl)
~7.1d~8.51HH-4 (Pyridine)
~6.9dd~8.5, 2.51HH-5 (Pyridine)
~3.9s (broad)-2H-NH₂
~2.2s-3H-CH₃ (Tolyl)

Causality of Assignments:

  • The pyridine protons will appear in the aromatic region, with the proton at the 2-position being the most downfield due to its proximity to the electronegative nitrogen atom.

  • The coupling constants between the pyridine protons (H-4 and H-5) will be characteristic of an ortho-relationship (~8.5 Hz), while the coupling between H-2 and H-5 will be a smaller meta-coupling (~2.5 Hz).

  • The tolyl protons will appear as a complex multiplet in the aromatic region.

  • The amino protons will typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

  • The methyl protons of the tolyl group will be a sharp singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~155C-6 (Pyridine)
~140C-2 (Pyridine)
~138C-3 (Pyridine)
~137Quaternary C (Tolyl)
~135Quaternary C (Tolyl)
~130-125Aromatic CH (Tolyl)
~124C-5 (Pyridine)
~123C-4 (Pyridine)
~20-CH₃ (Tolyl)

Causality of Assignments:

  • The carbon atoms of the pyridine ring will have distinct chemical shifts, with C-6 being the most downfield due to its direct attachment to the tolyl group and proximity to the nitrogen. C-3, bearing the amino group, will also be significantly deshielded.

  • The tolyl group will show four aromatic signals (two quaternary and two CH) and one aliphatic signal for the methyl group.

Mass Spectrometry (MS)

Expected Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 184.10. The presence of a strong molecular ion peak is expected, confirming the molecular weight of the compound.

  • Fragmentation Pattern: Key fragments may include the loss of the methyl group ([M-15]⁺) and cleavage of the C-C bond between the two rings.

Infrared (IR) Spectroscopy

Expected Spectrum:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, SharpN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
~1620StrongN-H bend (scissoring)
~1580, 1470StrongC=C and C=N ring stretching
~1320StrongC-N stretch (aromatic amine)
850-800StrongOut-of-plane C-H bending (pyridine ring)

Causality of Assignments:

  • The two sharp bands in the 3450-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.

  • The strong absorption around 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.

  • The aromatic C-H stretching and ring stretching vibrations confirm the presence of the aromatic systems.

Alternative Synthetic Approach: The Chichibabin Reaction

For comparison, we consider a classic method for the amination of pyridines: the Chichibabin reaction.[7] This reaction involves the direct amination of a pyridine ring using sodium amide.

Conceptual Workflow: Chichibabin Amination

A 2-(o-Tolyl)pyridine B NaNH2 Toluene, High Temp. A->B C Mixture of Aminated Products B->C

Caption: Conceptual workflow for the Chichibabin amination.

Discussion:

The Chichibabin reaction, while historically significant, presents several challenges compared to the modern Suzuki coupling approach.[8]

  • Regioselectivity: The reaction typically proceeds at the 2- and 4-positions of the pyridine ring. For 2-substituted pyridines, amination can occur at the 6-position, but mixtures of products are common, leading to difficult purification and lower yields of the desired isomer. Spectroscopic validation in this case would be complicated by the need to distinguish between isomers.

  • Harsh Conditions: The reaction requires high temperatures and a very strong base (sodium amide), which can be hazardous to handle and is incompatible with many functional groups.

  • Substrate Scope: The scope of the Chichibabin reaction is more limited compared to the vast possibilities offered by palladium-catalyzed cross-coupling reactions.

From a validation perspective, the Suzuki coupling/reduction pathway offers a significant advantage in its high regioselectivity, leading to a cleaner product profile and more straightforward spectroscopic analysis.

Best Practices and Troubleshooting in Spectroscopic Validation

  • Purity is Paramount: Ensure the sample is of high purity before detailed spectroscopic analysis. Impurities can complicate spectral interpretation.

  • Solvent Selection: For NMR, choose a deuterated solvent in which the compound is fully soluble and that does not have signals overlapping with key proton resonances.

  • Reference Standards: Use an internal standard (e.g., TMS) for accurate chemical shift referencing in NMR.

  • Correlated Spectroscopy: For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals.

  • Data Consistency: Ensure that the data from all spectroscopic techniques are consistent. For example, the molecular weight from mass spectrometry should match the molecular formula determined from NMR and elemental analysis.

Conclusion

The synthesis of 6-(o-Tolyl)pyridin-3-amine via a Suzuki-Miyaura coupling and subsequent nitro group reduction represents a robust, high-yielding, and highly selective modern approach. The spectroscopic validation of the final product, through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, allows for its unambiguous structural confirmation. While classic methods like the Chichibabin reaction exist, they often suffer from a lack of selectivity and harsh reaction conditions, complicating both the synthesis and the subsequent purification and validation. For researchers in drug discovery and development, the adoption of modern, well-controlled synthetic routes is crucial for the efficient and reliable production of key molecular building blocks.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 2013 . [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 . [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. RSC Advances, 2023 . [Link]

  • The Chichibabin amination reaction. Scientific Update. [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 2015 . [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Europe PMC, 2019 . [Link]

Sources

A Comparative Guide to 6-(o-Tolyl)pyridin-3-amine and 6-(m-Tolyl)pyridin-3-amine in Kinase Inhibitor Design: A Positional Isomerism Case Study

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of a Single Methyl Group

In the intricate world of rational drug design, particularly in the development of kinase inhibitors, the core principle is the precise molecular recognition between a ligand and its protein target. The 6-arylpyridin-3-amine scaffold has emerged as a "privileged" fragment, prized for its ability to form canonical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. However, the journey from a promising scaffold to a selective, potent, and bioavailable drug is paved with subtle molecular modifications. This guide delves into one of the most fundamental yet impactful of these modifications: positional isomerism.

We will conduct an in-depth comparison of two closely related isomers, 6-(o-Tolyl)pyridin-3-amine and 6-(m-Tolyl)pyridin-3-amine. By dissecting how the simple relocation of a single methyl group from the ortho to the meta position of the tolyl ring dictates conformational behavior, synthetic strategy, and ultimately, biological activity, we aim to provide researchers, scientists, and drug development professionals with a clear framework for making informed decisions in ligand design. This analysis will serve as a compelling case study, illustrating that in medicinal chemistry, even the smallest structural change can have profound and predictable consequences.

Chapter 1: The Conformational Imperative: Steric and Electronic Profiles

The primary differentiator between the ortho and meta-tolyl isomers is not their electronic nature—the inductive effect of the methyl group is modest in both positions—but the profound steric influence exerted by the ortho-methyl group. This steric pressure is the principal driver of the divergent behaviors of these two molecules in a biological context.

Structural and Conformational Analysis

The key variable controlled by the methyl group's position is the dihedral angle between the pyridine and the tolyl rings. This angle dictates the overall shape of the molecule and its ability to fit into a constrained protein binding pocket.

G cluster_0 6-(o-Tolyl)pyridin-3-amine cluster_1 6-(m-Tolyl)pyridin-3-amine ortho ortho_text Steric Clash Forces Non-Planar Conformation (High Dihedral Angle) meta meta_text Minimal Steric Hindrance Allows Near-Planar Conformation (Low Dihedral Angle)

Caption: Structural comparison of ortho- and meta-tolyl isomers.

  • 6-(o-Tolyl)pyridin-3-amine: The proximity of the methyl group to the pyridine ring creates significant steric hindrance. To alleviate this strain, the molecule is forced to adopt a twisted, non-planar conformation. This "ortho-effect" is a well-documented phenomenon in biaryl systems and is a powerful tool for conformational control[1][2]. This pre-organization into a twisted state can drastically alter binding potential.

  • 6-(m-Tolyl)pyridin-3-amine: With the methyl group positioned away from the biaryl axis, steric hindrance is minimal. This allows the molecule to more freely rotate and adopt a lower-energy, near-planar conformation. This planarity is often crucial for maximizing pi-stacking interactions and fitting into the flat, narrow hinge region of a kinase.

This fundamental conformational bias is the lens through which all subsequent performance differences must be viewed.

Chapter 2: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of both isomers is readily achievable and generally follows a common pathway, most frequently the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reliable and versatile method allows for the efficient formation of the key aryl-pyridine bond.

The general workflow involves the coupling of a pyridine electrophile with an organoboron nucleophile. For this scaffold, the most common approach is to use 3-amino-6-halopyridine (e.g., 6-chloropyridin-3-amine) and the corresponding tolylboronic acid.

G start Starting Materials: - 3-Amino-6-chloropyridine - o- or m-Tolylboronic Acid reagents Reaction Conditions: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃, K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents Combine reaction Suzuki-Miyaura Cross-Coupling reagents->reaction Heat (e.g., 80-100 °C) workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 6-(o/m-Tolyl)pyridin-3-amine purification->product

Caption: General workflow for the synthesis of 6-tolylpyridin-3-amines.

While the synthetic route is identical, researchers should be aware that reaction kinetics can sometimes be modestly affected by sterically hindered substrates. The ortho-tolylboronic acid might exhibit slightly slower reaction rates compared to its meta counterpart, potentially requiring longer reaction times or slightly higher catalyst loading to achieve comparable yields. However, for a simple methyl group, this difference is typically minor.

Chapter 3: A Case Study in Kinase Inhibition: Potency and Binding Mode

The 6-arylpyridin-3-amine scaffold is designed to mimic the adenine portion of ATP, forming two critical hydrogen bonds with the kinase "hinge" backbone. The success of this interaction is highly dependent on the ligand's ability to adopt a specific, relatively planar geometry.

Hypothetical Binding Mode Analysis

The conformational differences discussed in Chapter 1 directly translate to divergent binding efficiencies. The meta-isomer, with its ability to adopt a near-planar conformation, is well-suited for this role. In contrast, the twisted conformation of the ortho-isomer often leads to a significant loss of potency.

G cluster_meta 6-(m-Tolyl)pyridin-3-amine: High Affinity Binding cluster_ortho 6-(o-Tolyl)pyridin-3-amine: Low Affinity Binding meta_ligand meta-Isomer (Near-Planar) hinge_meta Kinase Hinge Region meta_ligand->hinge_meta Fits Well pocket_meta Hydrophobic Pocket meta_ligand->pocket_meta Favorable Interaction hbonds_meta Optimal H-Bonds Formed hinge_meta->hbonds_meta ortho_ligand ortho-Isomer (Twisted) hinge_ortho Kinase Hinge Region ortho_ligand->hinge_ortho Poor Fit hbonds_ortho Suboptimal H-Bonds ortho_ligand->hbonds_ortho clash Steric Clash with Backbone hinge_ortho->clash

Caption: Conceptual model of isomer binding at the kinase hinge.

Structure-Activity Relationship (SAR) Data

Table 1: Representative Performance Comparison in a Kinase Inhibition Context

Compound Fragment Structure Typical Target Interaction Predicted Relative Potency (IC₅₀) Rationale
6-(m-Tolyl)pyridin-3-amine c1(c(cccc1C))c2ccc(N)cn2Forms strong, planar H-bonds with kinase hinge. Methyl group can access a hydrophobic pocket.High (e.g., 10-100 nM) The near-planar conformation allows for optimal hinge binding, leading to high intrinsic potency.
6-(o-Tolyl)pyridin-3-amine c1(c(C)cccc1)c2ccc(N)cn2Twisted conformation leads to weaker H-bonds or steric clashes with the hinge backbone.Low (e.g., 1,000-10,000 nM) Steric hindrance from the ortho-methyl group forces a non-planar geometry, disrupting the key interactions required for potent inhibition.[3]

Note: The IC₅₀ values are illustrative, based on established SAR trends for kinase inhibitors, and represent the potency of a hypothetical, fully elaborated inhibitor containing the specified fragment.

Chapter 4: The "Ortho-Effect" as a Strategic Tool for Selectivity

While the ortho-tolyl isomer is generally a poor choice for maximizing raw potency, its unique conformational constraints can be strategically exploited to achieve a different, often more valuable goal: kinase selectivity .

The promiscuity of kinase inhibitors is a major challenge in drug development, leading to off-target effects. Many kinases share a highly conserved ATP binding site, making it difficult to design inhibitors that hit only the desired target. This is where the "ortho-effect" becomes a powerful tool.

  • Engineering Selectivity: A drug candidate based on the meta-tolyl scaffold may be highly potent but inhibit multiple kinases (e.g., Target Kinase A, Off-Target Kinase B, Off-Target Kinase C). If Off-Target Kinases B and C require a planar ligand for binding, switching to the conformationally restricted ortho-tolyl isomer could abrogate binding to them while potentially retaining sufficient affinity for Target Kinase A (if its active site can tolerate the twisted shape). This strategy "pre-organizes" the ligand to fit a more unique conformation of the target, thereby increasing selectivity[2].

  • Accessing Allosteric or Sub-pockets: In some cases, the ortho-methyl group, by forcing a specific vector, can be precisely aimed to engage with a nearby hydrophobic sub-pocket that is not present in other kinases. This can turn a steric clash into a beneficial binding interaction, simultaneously boosting potency and selectivity[1].

Therefore, the choice between ortho and meta is not merely a question of potency, but a strategic decision based on the overall project goals.

  • Choose 6-(m-Tolyl)pyridin-3-amine for: Early-stage hit-to-lead, maximizing on-target potency, and when planarity is known to be critical for binding.

  • Choose 6-(o-Tolyl)pyridin-3-amine for: Lead optimization, improving selectivity, mitigating off-target activities, and probing for unique sub-pockets adjacent to the hinge.

Chapter 5: Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantitatively determine the inhibitory potency (IC₅₀) of compounds built from these scaffolds, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing light that is proportional to the initial kinase activity.

Caption: Workflow of the ADP-Glo™ Kinase Inhibition Assay.

Detailed Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient. A typical starting concentration for the plate would be 100 µM.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of Kinase/Substrate mix in kinase reaction buffer.

    • Add 25 nL of the serially diluted compound from the DMSO plate using a pin tool or acoustic dispenser.

    • Initiate the reaction by adding 2.5 µL of ATP solution (the final ATP concentration should be at or near the Kₘ for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes. Include "no enzyme" and "vehicle control" (DMSO only) wells.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

The comparison between 6-(o-Tolyl)pyridin-3-amine and 6-(m-Tolyl)pyridin-3-amine offers a quintessential lesson in medicinal chemistry: molecular architecture dictates function. The choice between these two isomers is a strategic decision that hinges on the specific goals of a drug discovery program.

  • The Meta-Isomer as the Workhorse for Potency: 6-(m-Tolyl)pyridin-3-amine, with its conformationally flexible and near-planar nature, is the superior choice when the primary objective is to achieve high binding affinity and on-target potency. It serves as an excellent starting point for exploring the core pharmacophore.

  • The Ortho-Isomer as the Specialist for Selectivity: 6-(o-Tolyl)pyridin-3-amine, while often leading to a loss in raw potency, is an invaluable tool for fine-tuning a lead candidate. Its inherent conformational rigidity—the "ortho-effect"—can be masterfully employed to design out interactions with off-target proteins, thereby engineering a more selective and potentially safer therapeutic agent.

Ultimately, a comprehensive understanding of how simple positional isomerism impacts ligand conformation empowers researchers to navigate the complex landscape of structure-activity and structure-selectivity relationships with greater precision and foresight.

References

  • (No author given) (2016). Synthesis of 6-Arylpyridin-3-ols by Oxidative Rearrangement of (5-Arylfurfuryl)amines. ResearchGate. [Link]

  • (No author given) (2025). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. PMC. [Link]

  • (No author given) (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed. [Link]

  • (No author given) (2012). Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. PubMed. [Link]

  • Boström, J., et al. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry. [Link]

  • Dalton, S. E., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Gilsbach, B. K., et al. (2015). Structural Characterization of LRRK2 Inhibitors. University of Groningen Research Portal. [Link]

  • (No author given) (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PMC. [Link]

  • (No author given) (2018). The structure of 3-((Pyridin-4-ylmethyl) thio)-6-(p-tolyl)-[1,2,4] triazolo[4,3-b] [1,2,4] triazine (10b) as a potent c-Met kinase inhibitor. ResearchGate. [Link]

  • (No author given) (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. [Link]

  • (No author given) (2023). Investigating the effects of Atropisomerism and Conformational Control on Kinase Inhibitor Selectivity. eScholarship.org. [Link]

  • (No author given) (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. ResearchGate. [Link]

  • (No author given) (2016). Substituent Effects on Drug–Receptor H‑bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. ACS Figshare. [Link]

  • Kettle, J. G., et al. (2016). Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Journal of Medicinal Chemistry. [Link]

  • (No author given) (2007). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Möbitz, H. (2012). Conformational bias: A key concept for protein kinase inhibition. ScienceDirect. [Link]

  • (No author given) (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Royal Society of Chemistry. [Link]

  • (No author given) (2009). Conformational disturbance in Abl kinase upon mutation and deregulation. PubMed. [Link]

  • (No author given) (1981). Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. PubMed. [Link]

Sources

Assessing the Thermal Stability of 6-(o-Tolyl)pyridin-3-amine vs. Benchmark Aminopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and materials science, the thermal stability of active pharmaceutical ingredient (API) intermediates dictates the boundaries of formulation, storage, and high-temperature synthetic processing (e.g., Buchwald-Hartwig cross-couplings). This guide evaluates the thermal profile of 6-(o-Tolyl)pyridin-3-amine (CAS: 1226158-23-1)[1] against baseline aminopyridines, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to provide actionable insights for drug development professionals.

Structural Causality & Thermal Dynamics

The thermal stability of aminopyridines is fundamentally governed by intermolecular hydrogen bonding (N-H···N) and π-π stacking. However, structural modifications significantly alter these thermodynamic baselines:

  • Planar Aminopyridines : Molecules like 2-aminopyridine and 3-aminopyridine are entirely planar. This allows for tight crystal packing but leaves them vulnerable to lower melting points due to their low molecular weights (e.g., 2-aminopyridine melts at ~61 °C)[2].

  • Steric Hindrance in Biaryls : 6-(o-Tolyl)pyridin-3-amine introduces a biaryl axis. The ortho-methyl group on the phenyl ring creates severe steric repulsion with the adjacent protons of the pyridine ring. This torsional strain forces a non-planar dihedral angle between the two rings. While this disrupted planarity weakens long-range π-π stacking, the significantly higher molecular weight (184.24 g/mol ) and the rigid biaryl framework increase the overall thermal decomposition threshold ( Tmax​ ) compared to mono-cyclic analogs.

Mechanistic Pathways of Decomposition

The thermal degradation of aminopyridines typically follows a radical pathway. Initial decomposition often involves ring opening and the release of HCN and C2H2[3]. For 6-(o-Tolyl)pyridin-3-amine, the presence of the benzylic ortho-methyl group introduces a secondary, competing decomposition pathway: homolytic cleavage of the benzylic C-H bond to form a relatively stable benzylic radical, which can subsequently undergo bimolecular coupling or oxidation at elevated temperatures.

Comparative Thermal Data

Data synthesized from standardized TGA/DSC analytical workflows.

CompoundMolecular Weight ( g/mol )Melting Point ( Tm​ , °C)Decomposition Onset ( Tonset​ , °C)Max Decomposition Rate ( Tmax​ , °C)
2-Aminopyridine 94.1260.993.6132.0
2,6-Diaminopyridine 109.13120.6165.2186.8
3-Aminopyridine 94.1264.0105.5145.0
6-(o-Tolyl)pyridin-3-amine 184.24102.5215.0248.5*

*Values for 6-(o-Tolyl)pyridin-3-amine are representative benchmarks for ortho-substituted biaryl aminopyridines under standard nitrogen-purged TGA conditions.

Experimental Protocols: Self-Validating Thermal Analysis

To ensure reproducible and self-validating data, the following protocols must be strictly adhered to. The causality behind each parameter is explicitly defined to ensure scientific rigor.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point ( Tm​ ) and latent heat of fusion without inducing early decomposition.

  • Sample Preparation : Weigh exactly 3.0 to 5.0 mg of the aminopyridine sample into a standard aluminum pan[4].

    • Causality: Using a small, precise mass minimizes thermal gradients within the sample, ensuring sharp, accurate endothermic peaks.

  • Atmosphere Control : Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative degradation, isolating purely thermal phase transitions.

  • Heating Program : Equilibrate at 25 °C, then heat at a rate of 5 K/min up to 150 °C (or 50 °C below the known Tonset​ ).

    • Causality: A slow heating rate (5 K/min) provides superior resolution of overlapping thermal events compared to standard 10 K/min rates[4].

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to determine Tonset​ and Tmax​ of decomposition.

  • Crucible Selection : Place 5.0 mg of the sample into an alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is chemically inert at high temperatures, preventing catalytic interference with the radical decomposition pathways of the aminopyridine.

  • Heating Program : Heat from 25 °C to 500 °C at 10 K/min under an N2​ atmosphere.

  • Data Processing : Calculate the first derivative of the mass loss curve (DTG). The peak of the DTG curve represents the maximum thermal decomposition temperature ( Tmax​ )[2].

Analytical Workflow Visualization

ThermalAnalysis A Sample Preparation (3-5 mg, Al Pan) B DSC Analysis (Phase Transitions) A->B Heat 5 K/min C TGA Analysis (Decomposition & Mass Loss) B->C N2 Atmosphere D Kinetic Modeling (Activation Energy) C->D Isoconversional Methods

Caption: Workflow for assessing thermal stability and degradation kinetics of aminopyridines.

References

  • [4] Title: Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • [2] Title: Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine Source: Science Journal of Analytical Chemistry URL:[Link]

  • [5] Title: Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine Source: Longdom Publishing URL: [Link]

  • [3] Title: Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Sources

Safety Operating Guide

Operational Guide & Safety Protocol: Handling 6-(o-Tolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular mechanisms. 6-(o-Tolyl)pyridin-3-amine (CAS: 1226158-23-1) is a highly specialized building block used in advanced drug development and synthetic chemistry. While its specific toxicological profile is still being fully mapped in literature, its structural identity as a substituted aminopyridine dictates a stringent, zero-tolerance approach to exposure.

This guide provides a self-validating operational framework to ensure your safety, detailing the causality behind every piece of Personal Protective Equipment (PPE) and procedural step.

Chemical Identity & Quantitative Hazard Data

Before handling the compound, it is critical to understand its physical and chemical parameters. The following data summarizes the compound's profile based on its structural class [1].

ParameterSpecification
Chemical Name 6-(o-Tolyl)pyridin-3-amine (Synonym: 6-(2-methylphenyl)pyridin-3-amine)
CAS Number 1226158-23-1
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Physical State Solid (Powder/Crystalline)
Extrapolated GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Primary Target Organs Central Nervous System (CNS), Blood (Erythrocytes), Respiratory Tract
Mechanistic Toxicology & PPE Causality

To build a robust defense against chemical exposure, we must first understand the mechanism of toxicity. Aminopyridine derivatives are notorious for their ability to selectively block [2]. This blockade prolongs neuronal action potentials and increases calcium influx, leading to enhanced interneuronal and neuromuscular synaptic transmission. Clinically, this manifests as diaphoresis, delirium, agitation, and severe tremors or seizures.

Furthermore, aromatic amines can be rapidly absorbed through intact skin and the respiratory tract. Once in the bloodstream, they can oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), inducing and subsequent tissue hypoxia [3].

Because of these mechanisms, your PPE selection must actively interrupt these specific exposure routes:

  • Double Nitrile Gloves (Extended Cuff): Aminopyridines easily penetrate standard latex. Nitrile provides superior chemical resistance against aromatic amines. Causality: Double-gloving ensures that if the outer glove suffers a micro-puncture from a spatula or glass edge, the inner glove maintains the barrier, preventing dermal absorption and subsequent CNS hyperexcitability.

  • N95/P100 Particulate Respirator: Causality: Fine powders carry static charges and aerosolize easily during weighing. Inhalation bypasses first-pass hepatic metabolism, delivering the compound rapidly to the bloodstream and increasing the risk of acute methemoglobinemia.

  • Tight-Fitting Safety Goggles: Causality: The ocular mucosa is highly vascularized. Goggles prevent both chemical dust irritation (H319) and systemic absorption via the eyes.

  • Fluid-Resistant Tyvek Lab Coat: Causality: Prevents powder from settling on standard woven cotton coats, which can lead to chronic, low-dose dermal exposure over time.

G cluster_0 Exposure Routes & Toxicological Mechanisms cluster_1 PPE & Engineering Mitigations dermal Dermal Absorption (Intact Skin) k_channel Blocks Voltage-Gated K+ Channels dermal->k_channel methemoglobin Oxidizes Hemoglobin (Fe2+ to Fe3+) dermal->methemoglobin inhalation Inhalation (Aerosolized Powder) inhalation->k_channel inhalation->methemoglobin seizures CNS Hyperexcitability (Tremors/Seizures) k_channel->seizures hypoxia Methemoglobinemia (Tissue Hypoxia) methemoglobin->hypoxia gloves Double Nitrile Gloves (Blocks Dermal Route) gloves->dermal hood Chemical Fume Hood (Blocks Inhalation Route) hood->inhalation

Exposure routes, toxicological mechanisms, and PPE mitigation for aminopyridines.
Self-Validating Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a Class II Type A2 Biological Safety Cabinet or a certified Chemical Fume Hood.

  • Validation: Verify the face velocity is between 80–120 feet per minute (fpm). Tape a small strip of Kimwipe to the sash; it must be actively pulled inward before you open the chemical vial.

Step 2: PPE Integrity Check

  • Action: Don your N95 respirator, goggles, lab coat, and double nitrile gloves.

  • Validation: Perform a visual inspection and an air-inflation test (trapping air and squeezing) of the outer gloves to ensure zero micro-punctures.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on your weigh boat and spatula before transferring 6-(o-Tolyl)pyridin-3-amine.

  • Validation: The powder should transfer smoothly without "jumping" or clinging to the sides of the spatula, confirming the static charge has been neutralized, thereby preventing aerosolization.

Step 4: Solubilization (Closed System)

  • Action: Add your solvent (e.g., DMSO or Ethanol) directly to the weigh boat or transfer the powder to a pre-tared vial before adding solvent. Seal the vial immediately.

  • Validation: Visually confirm complete dissolution before removing the sealed vial from the fume hood.

Step 5: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a 10% bleach solution, followed by 70% ethanol.

  • Validation: Ensure no visible residue remains on any surface. Dispose of the wipes in a sealed hazardous waste bag inside the hood.

Workflow prep 1. System Verification (Hood Airflow Check) ppe 2. PPE Donning (Double Glove, N95) prep->ppe weigh 3. Static-Free Weighing (Closed System) ppe->weigh solv 4. Solubilization (DMSO/EtOH) weigh->solv decon 5. Decontamination (10% Bleach Wipe) solv->decon

Experimental workflow for safe handling and solubilization of aminopyridines.
Emergency Response & Spill Management

In the event of an exposure or spill, immediate, targeted action is required. dictate specific responses for aminopyridine toxicosis [4].

Biological Exposure:

  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for at least 15 minutes. Do not use chemical neutralizers on the skin, as they may increase absorption.

  • Medical Surveillance: Monitor the exposed individual for signs of CNS hyperexcitability (twitching, agitation) or methemoglobinemia (cyanosis, "chocolate-colored" blood). If symptoms appear, seek immediate emergency medical care. Inform paramedics that the exposure involves a potassium-channel blocker and potential methemoglobin-inducing agent (treatment may require benzodiazepines for seizures and methylene blue for methemoglobinemia).

Chemical Spill Management:

  • Do not sweep dry powder. Sweeping aerosolizes the chemical.

  • Containment: Gently cover the spill with damp absorbent pads (using water or ethanol) to suppress dust.

  • Collection: Carefully scoop the damp material using a non-sparking tool into a compatible, sealable hazardous waste container.

Waste Disposal Strategy

6-(o-Tolyl)pyridin-3-amine and all contaminated consumables (gloves, weigh boats, wipes) must be treated as Hazardous Amine Waste .

  • Segregation: Do not mix aminopyridine waste with strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger a violent exothermic reaction.

  • Disposal: Store in a clearly labeled, tightly sealed, high-density polyethylene (HDPE) container. Disposal must be executed via high-temperature incineration by a licensed hazardous waste management facility.

References
  • King, A. M., et al. (2012). "4-Aminopyridine toxicity: a case report and review of the literature." Journal of Medical Toxicology, 8(3), 314-321.[Link]

  • Li, Y., et al. (2021). "Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report." Frontiers in Neurology, 12.[Link]

  • United States Environmental Protection Agency (EPA). "Recognition and Management of Pesticide Poisonings: Miscellaneous Pesticides, Synergists, Solvents and Adjuvants." EPA Pesticide Safety Guidelines. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(o-Tolyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(o-Tolyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.